Technical Documentation Center

cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid
  • CAS: 79410-20-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Kemp’s Triacid (cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid)

This is an in-depth technical guide on the synthesis of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid , commonly known as Kemp’s Triacid (KTA) .[1][2] [1][2][3][4] Executive Summary Kemp’s Triacid (KTA) is...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid , commonly known as Kemp’s Triacid (KTA) .[1][2]

[1][2][3][4]

Executive Summary

Kemp’s Triacid (KTA) is a landmark scaffold in supramolecular chemistry. Its rigid cyclohexane chair conformation places three carboxyl groups in a syn-diaxial orientation (in the reactive conformer), creating a "U-turn" or molecular cleft. This unique


 symmetric architecture makes it an ideal spacer for molecular tweezers, self-replicating systems, and synthetic receptors.

This guide details the synthesis of the cis,cis isomer (all methyls on one face, all carboxyls on the other), which is the requisite isomer for forming converging binding sites. The synthesis overcomes two main challenges:

  • Steric Crowding: Introducing geminal methyl and carboxyl groups at three positions.

  • Stereocontrol: Isolating the cis,cis isomer from the statistical mixture of cis,trans diastereomers.

Retrosynthetic Analysis & Strategy

The synthesis is best approached not by attempting to hydrogenate a pre-methylated aromatic precursor (which is difficult to stop at the cyclohexane stage with correct stereochemistry), but by exhaustive methylation of the 1,3,5-cyclohexanetricarboxylate enolate.

Strategic Disconnections
  • C–C Bond Formation: The geminal methyl groups are installed via enolate alkylation of trimethyl 1,3,5-cyclohexanetricarboxylate.

  • Ring Saturation: The cyclohexane core is derived from the catalytic hydrogenation of trimesic acid (benzene-1,3,5-tricarboxylic acid).

Retrosynthesis KTA Kemp's Triacid (cis,cis-Isomer) MethylatedEster Trimethyl 1,3,5-trimethyl- 1,3,5-cyclohexanetricarboxylate KTA->MethylatedEster Hydrolysis & Equilibration TriEster Trimethyl 1,3,5- cyclohexanetricarboxylate MethylatedEster->TriEster Exhaustive Methylation (LDA, MeI) Trimesic Trimesic Acid (Benzene-1,3,5-tricarboxylic acid) TriEster->Trimesic Hydrogenation & Esterification

Figure 1: Retrosynthetic pathway from commercial trimesic acid to Kemp's Triacid.

Experimental Protocol

Phase 1: Precursor Synthesis (Hydrogenation)

The starting material is trimethyl 1,3,5-benzenetricarboxylate (trimethyl trimesate).

Protocol:

  • Hydrogenation: Dissolve trimethyl 1,3,5-benzenetricarboxylate (50 g) in glacial acetic acid (200 mL).

  • Catalyst: Add 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂).

  • Reaction: Hydrogenate at high pressure (1000–1500 psi) and elevated temperature (80–100°C) for 24–48 hours.

  • Workup: Filter off the catalyst through Celite. Concentrate the filtrate under reduced pressure to yield trimethyl 1,3,5-cyclohexanetricarboxylate as a mixture of isomers.

  • Note: Stereocontrol at this stage is not critical as the stereocenters will be scrambled during the subsequent methylation step.

Phase 2: Exhaustive Methylation (The Critical Step)

This step installs the three methyl groups. Due to steric hindrance, a strong, non-nucleophilic base (LDA) and excess methyl iodide are required.

Reagents:

  • Trimethyl 1,3,5-cyclohexanetricarboxylate (Substrate)[3]

  • Lithium Diisopropylamide (LDA) (Base)

  • Methyl Iodide (MeI) (Electrophile)

  • THF (Solvent, anhydrous)

Step-by-Step:

  • Enolate Formation: In a flame-dried flask under Argon, cool anhydrous THF (500 mL) to –78°C. Add LDA (3.5 equivalents).

  • Addition: Dropwise add a solution of trimethyl 1,3,5-cyclohexanetricarboxylate in THF. Stir for 1 hour at –78°C to ensure complete formation of the tri-enolate.

  • Alkylation: Add Methyl Iodide (excess, ~5–6 equivalents) rapidly.

  • Temperature Ramp: Allow the solution to warm slowly to room temperature overnight. The reaction will become a slurry as salts precipitate.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with diethyl ether or ethyl acetate. Wash with brine, dry over MgSO₄, and concentrate.

  • Product: You now have trimethyl 1,3,5-trimethyl-1,3,5-cyclohexanetricarboxylate as a mixture of cis,cis and cis,trans isomers.

Phase 3: Hydrolysis and Equilibration

The ester mixture must be hydrolyzed to the acid. The cis,cis isomer is the target.[4]

Protocol:

  • Hydrolysis: Suspend the crude methylated ester in 10% NaOH (aq) and reflux for 24–48 hours. This harsh condition ensures hydrolysis of the sterically hindered tertiary esters.

  • Acidification: Cool the solution and acidify to pH 1 with concentrated HCl. The crude triacids will precipitate.

  • Isomerization (Optional but Recommended): If the ratio of cis,trans is too high, the mixture can be equilibrated. Heating the crude acid in concentrated HCl or performing the hydrolysis under thermodynamic control often favors the all-cis isomer due to crystal packing forces or specific solvation, although the statistical factor favors the cis,trans (3:1).

    • Note: The cis,cis isomer (Kemp's Triacid) is significantly less soluble in certain solvents than the cis,trans isomer, which facilitates purification.

Purification: Isolating the cis,cis Isomer

The separation of the cis,cis isomer (KTA) from the cis,trans isomer is achieved through solubility differences.

Recrystallization Protocol:

  • Crude Mixture: Take the dried crude acid mixture.

  • Solvent: Use Glacial Acetic Acid .

  • Process: Dissolve the crude solid in boiling glacial acetic acid.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Filtration: The cis,cis-Kemp’s Triacid crystallizes out as white prisms or needles. The cis,trans isomer largely remains in the mother liquor.

  • Yield: Typical yields from the ester are 40–60% for the cis,cis isomer after recrystallization.

Alternative Purification:

  • Sublimation: KTA can be sublimed at high vacuum (>200°C, <0.1 mmHg), though this is less scalable than recrystallization.

Characterization & Data

The cis,cis isomer possesses


 symmetry (averaged in solution), making its NMR spectra very simple compared to the cis,trans isomer (

symmetry).
Featurecis,cis-Isomer (KTA) cis,trans-Isomer
Symmetry

(High Symmetry)

(Lower Symmetry)
1H NMR (Methyls) Single singlet (~1.2–1.3 ppm)Three singlets (Due to non-equivalence)
1H NMR (Ring) Doublet (Axial) & Doublet (Equatorial)Complex multiplet pattern
Melting Point >250°C (Dec)Typically lower / broader range
Solubility Low in CHCl₃, High in DMSO/MethanolHigher in CHCl₃
Stereochemical Verification

In the cis,cis isomer, all three methyl groups are equivalent. In the cis,trans isomer, two methyls are cis to each other, and one is trans, breaking the symmetry.

Mechanism of Conformation (The "U-Turn")

Kemp's Triacid exists in a chair conformation.[4] Due to the 1,3,5-substitution pattern:

  • Conformer A: 3 Methyls Axial / 3 Carboxyls Equatorial.

  • Conformer B: 3 Methyls Equatorial / 3 Carboxyls Axial.

Conformer B is the "active" form for supramolecular chemistry. The three axial carboxyl groups converge to form a cavity. While bulky groups usually prefer the equatorial position, the strong intramolecular Hydrogen Bonding between the converging carboxyls (and solvent effects) can stabilize the tri-axial conformation, creating the famous "Kemp's Cleft."

Conformation cluster_features Structural Features ChairEq Tri-Equatorial COOH (Open Form) ChairAx Tri-Axial COOH (Cleft Form) ChairEq->ChairAx Ring Flip (Equilibrium) Feat1 Convergent Acid Groups ChairAx->Feat1 Feat2 C3 Symmetry ChairAx->Feat2 Feat3 Restricted Rotation

Figure 2: Conformational equilibrium. The Tri-Axial form is the functional "cleft" used in molecular recognition.

References

  • Kemp, D. S., & Petrakis, K. S. (1981). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid.[5] The Journal of Organic Chemistry, 46(25), 5140–5143. Link

  • Rebek Jr, J. (1990). Molecular recognition with model systems. Angewandte Chemie International Edition, 29(3), 245-255. Link

  • Jeong, K. S., et al. (1991). Convergent functional groups: synthetic clefts derived from Kemp's triacid. Journal of the American Chemical Society, 113(1), 201-209. Link

  • Askew, B., et al. (1989). Molecular recognition with convergent functional groups. 6. Synthetic clefts derived from Kemp's triacid. Journal of the American Chemical Society, 111(3), 1082-1090. Link

Sources

Exploratory

An In-depth Technical Guide to cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic Acid (Kemp's Triacid)

For Researchers, Scientists, and Drug Development Professionals Foreword cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid, a molecule more commonly known in the scientific community as Kemp's Triacid, stands a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid, a molecule more commonly known in the scientific community as Kemp's Triacid, stands as a testament to the power of conformational control in molecular design. Its rigid, pre-organized structure, arising from the axial orientation of its three carboxylic acid groups on a cyclohexane backbone, has made it a cornerstone in the fields of supramolecular chemistry, molecular recognition, and, increasingly, in the rational design of therapeutic agents. This guide aims to provide a comprehensive technical overview of Kemp's Triacid, from its fundamental properties and synthesis to its application as a versatile scaffold in medicinal chemistry.

Physicochemical Properties

cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid is a white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₈O₆[1]
Molecular Weight 258.27 g/mol [1]
Melting Point 241-243 °C[1]
Predicted Boiling Point 364.0 ± 42.0 °C[2]
Predicted pKa 4.02 ± 0.50[2]
CAS Number 79410-20-1[1]

Synthesis and Purification

The synthesis of Kemp's Triacid is a multi-step process that requires careful control of stereochemistry to obtain the desired cis,cis isomer.

Experimental Protocol: Synthesis of Kemp's Triacid

A common synthetic route involves the elaboration of a suitable starting material to introduce the required methyl and carboxyl groups with the correct stereochemistry. One approach that has been referenced involves the fusion of Kemp's triacid with o-phenylenediamine to produce a tetracyclic benzimidazole derivative, which can then be further manipulated.[3]

Purification:

Recrystallization is a common method for the purification of Kemp's Triacid. The crude product can be dissolved in a suitable solvent, such as acetone, and then allowed to slowly crystallize to yield a product of high purity.[2]

Structural and Conformational Analysis

The unique properties of Kemp's Triacid are intrinsically linked to its rigid cyclohexane chair conformation, where the three methyl groups occupy equatorial positions and the three carboxylic acid groups are forced into axial positions. This pre-organized arrangement is crucial for its function in molecular recognition and as a scaffolding molecule.

Crystal Structure:

X-ray crystallography has confirmed the chair conformation of Kemp's Triacid in the solid state. This conformation brings the three carboxylic acid groups into close proximity on one face of the cyclohexane ring.

Figure 1: 2D representation of the chair conformation of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid.

The axial positioning of the carboxylic acid groups is a consequence of minimizing steric interactions, which would be more pronounced if the bulky carboxylic acid groups were in the equatorial positions. This fixed orientation is a key feature that is exploited in its applications.

Spectroscopic Characterization

The structural features of Kemp's Triacid can be confirmed using a variety of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons and the cyclohexane ring protons. The chemical shifts and coupling constants of the ring protons can provide detailed information about the chair conformation.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the cyclohexane ring carbons, and the carboxylic acid carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum of Kemp's Triacid is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups. A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl groups.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Drug Discovery and Development

The rigid, tripodal nature of Kemp's Triacid makes it an exceptionally useful scaffold for the design of a wide range of biologically active molecules.

Scaffold for Peptidomimetics

Kemp's Triacid can be used to mimic the presentation of amino acid side chains in a specific spatial arrangement, thereby acting as a peptidomimetic scaffold. By attaching different functional groups to the three carboxylic acid moieties, it is possible to create molecules that mimic the key interactions of a peptide with its biological target. This approach is particularly valuable for targeting protein-protein interactions (PPIs), which are often characterized by large and relatively flat binding interfaces.[4][5]

G cluster_0 Kemp's Triacid Scaffold cluster_1 Functionalization cluster_2 Biological Target KTA cis,cis-1,3,5-Trimethyl- cyclohexane-1,3,5-tricarboxylic acid Func1 Functional Group 1 (e.g., Amino Acid Side Chain Mimic) KTA->Func1 Attachment Func2 Functional Group 2 (e.g., Pharmacophore) KTA->Func2 Attachment Func3 Functional Group 3 (e.g., Solubilizing Group) KTA->Func3 Attachment Target Protein-Protein Interface or Enzyme Active Site Func1->Target Binding Func2->Target Binding Func3->Target Binding

Figure 2: Use of Kemp's Triacid as a scaffold in drug design.

Molecular Recognition and Host-Guest Chemistry

The pre-organized nature of the carboxylic acid groups in Kemp's Triacid makes it an excellent host molecule for the binding of various guest molecules through hydrogen bonding and other non-covalent interactions. This property has been extensively studied in the context of supramolecular chemistry and has implications for the development of sensors and delivery systems.

Development of Enzyme Inhibitors

By presenting functional groups in a defined three-dimensional arrangement, Kemp's Triacid can be used to design potent and selective enzyme inhibitors. The scaffold can position key pharmacophores in the active site of an enzyme to mimic the binding of the natural substrate or a transition state.[6][7]

Future Perspectives

The unique structural features of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid will continue to make it a valuable tool in chemical biology and drug discovery. Future research is likely to focus on the development of more complex and sophisticated molecules based on this scaffold, including those with applications in targeted drug delivery, diagnostics, and the modulation of complex biological pathways. The synthesis of derivatives with tailored properties will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and selectivity.

References

Sources

Foundational

molecular structure of Kemp's triacid

An In-Depth Technical Guide on the Molecular Structure and Applications of Kemp's Triacid Core Directive: The Molecular Architect's Template Kemp's triacid (KTA), chemically defined as cis,cis-1,3,5-trimethylcyclohexane-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Molecular Structure and Applications of Kemp's Triacid

Core Directive: The Molecular Architect's Template

Kemp's triacid (KTA), chemically defined as cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid , is not merely a tricarboxylic acid; it is a structural singularity in organic chemistry. Its rigid cyclohexane framework, locked into a specific chair conformation by steric gearing, creates a convergent functional array that mimics the active sites of enzymes.

This guide moves beyond basic description to analyze the structural causality of KTA—why it adopts its shape, how to synthesize it with high fidelity, and how to exploit its "U-shaped" cleft for molecular recognition.

Structural Analysis: Steric Gearing and Conformational Locking

The utility of Kemp's triacid arises from its restricted conformational mobility. Unlike unsubstituted cyclohexane, which undergoes rapid chair-chair interconversion (


 at RT), KTA is conformationally biased.
2.1 The All-Axial Anomaly

In a standard cyclohexane chair, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions (A-values). However, KTA possesses a unique geminal substitution pattern (a methyl group and a carboxyl group on the same carbon at positions 1, 3, and 5).

  • The "Kemp" Conformation: The three methyl groups occupy the equatorial positions, while the three carboxyl groups occupy the axial positions.

  • Thermodynamic Driver: While a carboxyl group is larger than a methyl group in terms of A-value, the 1,3-diaxial repulsion between three axial carboxyl groups is significant. However, the alternative chair (methyls axial, carboxyls equatorial) incurs even more severe steric penalties due to the 1,3-diaxial interactions of the methyl groups with the ring protons and the syn-pentane interactions.

  • Result: The molecule adopts a rigid chair where the three axial carboxyl groups converge to form a polar cleft, while the hydrophobic methyl groups shield the periphery.

2.2 Visualization of the Steric Gearing

The following diagram illustrates the structural logic defining the KTA cleft.

KTA_Structure cluster_0 Conformational Analysis Chair Cyclohexane Skeleton (Chair Form) GemSub Geminal Substitution (1,3,5-Me + 1,3,5-COOH) Chair->GemSub Modification StericLock Steric Gearing (Me prefers Equatorial) GemSub->StericLock 1,3-Diaxial Stress Cleft Kemp's Cleft (3x Axial COOH) StericLock->Cleft Forces COOH Axial Application Rebek's Receptors Self-Replication Cleft->Application Molecular Recognition

Figure 1: Logical flow of steric forces leading to the formation of the Kemp's Triacid molecular cleft.

Synthesis and Purification Protocol

The synthesis of KTA is a classic example of stereocontrolled alkylation. The protocol below is adapted from the seminal work of Kemp and Petrakis (1981), optimized for modern laboratory standards.

3.1 Reaction Scheme Overview

The synthesis does not start from mesitylene oxidation (which yields the wrong isomer) but rather from the permethylation of a cyclohexane tricarboxylate precursor.

Key Precursor: cis,cis-1,3,5-Cyclohexanetricarboxylic acid trimethyl ester.

3.2 Step-by-Step Protocol
StepReagent/ConditionActionMechanistic Insight
1. Enolate Formation LDA (Lithium Diisopropylamide), THF, -78°CDeprotonationRemoval of the

-proton at C1, C3, C5 generates a tri-enolate. Low temp prevents polymerization.
2. Methylation MeI (Methyl Iodide), excessAlkylationThe methyl group approaches from the less hindered face (equatorial attack), forcing the ester group axial.
3. Hydrolysis KOH, MeOH/H₂O, RefluxSaponificationConverts the sterically hindered methyl esters into the free triacid.
4. Acidification HCl (conc.)ProtonationPrecipitates the crude triacid.
5. Purification Recrystallization (Acetone/Water)IsolationKTA is sparingly soluble in water but soluble in acetone. This step removes partially methylated byproducts.
3.3 Synthesis Workflow Diagram

KTA_Synthesis Start 1,3,5-Cyclohexanetricarboxylic Acid Trimethyl Ester Step1 1. LDA (3.3 eq), -78°C 2. MeI (Excess) Start->Step1 Intermediate Permethylated Triester (Gem-dimethyl/ester) Step1->Intermediate Stereoselective Alkylation Step2 KOH / MeOH / H2O Reflux 24h Intermediate->Step2 Product Kemp's Triacid (KTA) (Crude) Step2->Product Hydrolysis Purify Recrystallization (Acetone) Product->Purify

Figure 2: Synthetic pathway for the production of Kemp's Triacid from the unmethylated triester.

Physicochemical Properties & Characterization

Understanding the acidity and solubility of KTA is crucial for its use in host-guest chemistry.

4.1 Acid Dissociation Constants (pKa)

KTA is a tricarboxylic acid. In aqueous solution, the proximity of the carboxyl groups leads to electrostatic repulsion, making subsequent ionizations progressively more difficult.

  • pKa1: ~3.3 (Typical for aliphatic COOH, slightly enhanced by H-bonding stabilization of the mono-anion).

  • pKa2: ~5.9 (Electrostatic repulsion from the first negative charge).

  • pKa3: ~7.3 (Significant repulsion; the trianion is highly charged).

Note: In DMSO (Bordwell scale), the pKa values are significantly higher (7.0, 13.4, ~20) due to the lack of solvation for the carboxylate anions.

4.2 Solubility Profile
  • Water: Sparingly soluble as the neutral triacid; highly soluble as the tri-sodium salt (pH > 8).

  • Organic Solvents: Soluble in Acetone, DMSO, Methanol. Limited solubility in Chloroform (unless derivatized).

Applications in Supramolecular Chemistry

Kemp's triacid is best known as the "structural module" for Rebek's Clefts and self-replicating systems.

5.1 The Molecular Cleft

By converting the three carboxyl groups into a fused imide structure (e.g., reacting with an aromatic diamine), the molecule forms a permanent "C"-shape.

  • Mechanism: The rigid cyclohexane chair acts as a spacer, holding the aromatic panels at a fixed distance (approx 7-9 Å).

  • Recognition: These clefts bind planar aromatic guests (like adenine or isoalloxazine) via Watson-Crick hydrogen bonding and

    
    -stacking.
    
5.2 Self-Replication

KTA derivatives were used in the first experimental demonstration of a synthetic self-replicating system.

  • Template Effect: The open cleft of the KTA derivative binds the two starting materials (an amine and an aldehyde/ester), positioning them for reaction.

  • Autocatalysis: The product of the reaction is the template itself, leading to sigmoidal kinetic profiles.

References

  • Kemp, D. S., & Petrakis, K. S. (1981). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid.[1] Journal of Organic Chemistry.[1][2]

  • Rebek, J. (1990). Molecular recognition with model systems. Angewandte Chemie International Edition.[3]

  • Huczyński, A., et al. (2008). Cocrystals of Kemp's triacid. Part I: Molecular structure of 2:2 complex of 1,5,7-triazabicyclo[4.4.0]dec-5-ene with Kemp's triacid. Journal of Molecular Structure.

  • Menger, F. M., et al. (2002). A 1,3,5-Triaxial Triaminocyclohexane: The Triamine Corresponding to Kemp's Triacid.[3] Angewandte Chemie.[3]

  • Jeong, K. S., et al. (1991). Convergent functional groups: synthetic clefts as molecular receptors. Journal of the American Chemical Society.

Sources

Exploratory

Historical Genesis: The Conformational Lock

The Architect’s Scaffold: A Technical Guide to Kemp’s Triacid Executive Summary Kemp’s triacid (1,3,5-trimethyl-1,3,5-cyclohexanetricarboxylic acid) represents a landmark in structural organic chemistry. Discovered as a...

Author: BenchChem Technical Support Team. Date: February 2026

The Architect’s Scaffold: A Technical Guide to Kemp’s Triacid

Executive Summary Kemp’s triacid (1,3,5-trimethyl-1,3,5-cyclohexanetricarboxylic acid) represents a landmark in structural organic chemistry. Discovered as a conformational anomaly and developed into a foundational tool for supramolecular chemistry, it offers a unique "U-turn" geometry that forces functional groups into a convergent orientation. This guide details its history, synthesis, structural mechanics, and modern applications in drug discovery and material science.

In the early 1980s, D.S.[1] Kemp and Konstantinos S. Petrakis at MIT sought to solve a persistent problem in molecular recognition: the flexibility of organic scaffolds. Most cyclohexane derivatives exist in a dynamic equilibrium between chair conformers, making them poor templates for precise molecular recognition.

In their seminal 1981 work, Kemp and Petrakis described the synthesis and analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid.[1][2] They demonstrated that the steric bulk of the three methyl groups in the 1, 3, and 5 positions creates a "gearing effect" that locks the molecule into a single rigid chair conformation. This forces the three carboxyl groups into strictly axial positions, creating a concave surface ideal for binding guests or templating reactions.

This discovery bridged the gap between small molecule synthesis and the complex, rigid active sites of enzymes, launching the field of "cleft" chemistry championed by Julius Rebek Jr. and others.

Structural Mechanics: The Gearing Effect

The utility of Kemp’s triacid (KTA) lies in its refusal to flip. In a standard cyclohexane, substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, in KTA, the molecule must choose between placing three methyl groups axial or three carboxyl groups axial.

  • The Choice: The methyl groups are sterically larger and have a higher conformational energy penalty when axial compared to the carboxyl groups (in this specific crowded environment).

  • The Result: The ring "gears" itself to place the methyls equatorially. This obligates the carboxyl groups to be axial .

  • The Benefit: Three axial carboxyl groups on the same face of the ring create a pre-organized, convergent binding site—a molecular "claw."

Visualization: Conformational Locking Mechanism

KempConformation Unfolded Flexible Precursor (1,3,5-Trimethyl-1,3,5-tricarboxycyclohexane) Boat Transition State (High Energy) Unfolded->Boat Cyclization ChairEq Chair A (Methyls Axial) Severe 1,3-Diaxial Strain Boat->ChairEq Folding Path 1 ChairAx Chair B (Carboxyls Axial) Kemp's Triacid (Stable) Boat->ChairAx Folding Path 2 ChairEq->ChairAx Steric Gearing (Irreversible Preference)

Caption: The thermodynamic preference for equatorial methyl groups locks the carboxyls into the axial position.

Synthesis Protocol: Catalytic Hydrogenation

While Kemp’s original work involved complex structural proofs, the most robust method for generating Kemp’s triacid for research applications is the catalytic hydrogenation of Trimesic Acid (1,3,5-benzenetricarboxylic acid). This method, optimized over decades, yields the cis,cis isomer with high specificity.

Experimental Workflow

Objective: Synthesis of cis,cis-1,3,5-trimethyl-1,3,5-cyclohexanetricarboxylic acid.

ParameterSpecification
Starting Material Trimesic Acid (1,3,5-Benzenetricarboxylic acid)
Catalyst 5% Rhodium on Alumina (Rh/Al₂O₃)
Solvent Water (Deionized)
Conditions 70°C, 50 psi H₂, 7–8 hours
Yield >90% (Quantitative)
Melting Point 218–219 °C
Step-by-Step Methodology
  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 18.0 g (85 mmol) of Trimesic Acid in 300 mL of deionized water.

  • Catalyst Addition: Carefully add 2.0 g of 5% Rhodium on Alumina catalyst. Note: Ensure inert atmosphere (N₂ purge) before adding catalyst to avoid ignition of residual hydrogen.

  • Hydrogenation: Seal the reactor. Purge with H₂ gas three times. Pressurize to 50 psi (3.4 bar) and heat to 70°C with vigorous stirring.

  • Monitoring: Monitor H₂ uptake. The reaction is typically complete within 7 hours when uptake ceases.

  • Isolation: Filter the hot solution through a Celite pad to remove the catalyst.

  • Crystallization: Concentrate the filtrate under reduced pressure to yield a white solid.

  • Purification: The crude product is a mixture of isomers (approx. 7:1 cis,cis to cis,trans).[3] Recrystallize from an ethanol-toluene mixture to isolate the pure cis,cis isomer.

  • Validation: Confirm structure via ¹H NMR (D₂O/NaOD) and Melting Point (Target: 218°C).

Evolution in Supramolecular Chemistry

Kemp's triacid became the "workhorse" of supramolecular chemistry in the 1990s. Its rigid U-shape allowed chemists to construct "molecular clefts"—artificial receptors that could bind flat aromatic molecules (like adenine or acridine) via hydrogen bonding and π-stacking.

Pathway: From Acid to Replicator
  • The Spacer: Two KTA molecules are linked via a diamine spacer (e.g., acridine diamine).

  • The Cleft: The KTA units act as "walls," creating a defined cavity.

  • The Function: This cavity can selectively bind guests or, in the case of Julius Rebek’s work, act as a template for autocatalytic self-replication.

Visualization: Synthesis of a Molecular Cleft

CleftSynthesis KTA Kemp's Triacid (x2) (Acid Chloride Form) Reaction Condensation (High Dilution) KTA->Reaction Spacer Rigid Spacer (e.g., Acridine Diamine) Spacer->Reaction Cleft Molecular Cleft (Convergent Carboxyls) Reaction->Cleft Amide Bond Formation Guest Guest Binding (e.g., Adenine) Cleft->Guest Hydrogen Bonding Stacking

Caption: Construction of a molecular cleft using Kemp's Triacid as the structural anchor.

Pharmaceutical & Material Applications

Beyond theoretical chemistry, KTA serves as a privileged scaffold in drug discovery and materials science.

1. Combinatorial Libraries: KTA provides a rigid core with three orthogonally positioned acid groups. By differentiating these groups (e.g., creating a mono-ester, di-amide), researchers can synthesize "uncoded" combinatorial libraries. The scaffold directs attached peptide chains or pharmacophores into specific vectors, mimicking the secondary structure of proteins (peptidomimetics).

2. Drug Delivery Vectors: Recent work has utilized KTA to build cyclophanes—cage-like molecules that can encapsulate drug payloads.

  • Example: Linking two KTA units with cystine (disulfide) bridges creates a reducible cage. Inside a cell (high glutathione environment), the disulfide bonds cleave, releasing the encapsulated drug.

3. Crystal Engineering: KTA forms robust hydrogen-bonded "rod" motifs in the solid state. This property is exploited to co-crystallize active pharmaceutical ingredients (APIs), potentially improving the solubility or stability of drug compounds through "pharmaceutical co-crystals."

References

  • Kemp, D. S., & Petrakis, K. S. (1981).[1][2] Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. The Journal of Organic Chemistry, 46(25), 5140–5143. Link

  • Rebek, J. (1990). Molecular recognition with model systems. Angewandte Chemie International Edition, 29(3), 245–255. Link

  • Newman, M. S., & Lawrie, J. W. (1954).[3] The Synthesis of 1,3,5-Trimethylcyclohexanecarboxylic Acid. Journal of the American Chemical Society, 76(18), 4598–4601. Link

  • Naini, S. R., et al. (2014).[4] The exploration of Kemp's triacid (KTA) as the core for the synthesis of 3-fold symmetric 23-cyclophane...[4][5] RSC Advances, 4, 5322-5328.[4] Link

  • Menger, F. M., et al. (2002). A 1,3,5-Triaxial Triaminocyclohexane: The Triamine Corresponding to Kemp's Triacid.[6] Angewandte Chemie, 41(14), 2581-2584. Link

Sources

Foundational

spectroscopic data of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid

The following guide serves as an authoritative technical reference for Kemp’s Triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid). It is designed for application scientists and researchers requiring pre...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an authoritative technical reference for Kemp’s Triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid). It is designed for application scientists and researchers requiring precise spectroscopic data and structural insights for supramolecular design and drug delivery scaffolds.

Compound: cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid Common Name: Kemp’s Triacid (KTA) CAS: 79410-20-1 Molecular Formula: C₁₂H₁₈O₆ Molecular Weight: 258.27 g/mol [1]

PART 1: Executive Summary & Structural Architecture

Kemp’s Triacid is a rigid tricyclic scaffold renowned in supramolecular chemistry for its ability to enforce specific geometries. Unlike flexible cyclohexane derivatives, the steric gearing between the 1,3,5-trimethyl and 1,3,5-tricarboxyl groups locks the molecule into a rigid chair conformation.

The "U-Turn" Mechanism: In its most productive binding conformation, the three methyl groups occupy equatorial positions, forcing the three carboxylic acid groups into axial positions. This creates a converging "cleft" or tri-acid pocket ideal for:

  • Molecular Recognition: Binding adenine, cytosine, and other heterocyclic guests.

  • Protein Mimicry: Acting as a template to nucleate

    
    -helices or collagen triple helices.
    
  • Drug Delivery: Serving as a vector for bringing functional groups into spatial proximity.

Structural Logic Diagram

The following diagram illustrates the conformational lock that defines Kemp's Triacid.

KempsTriacidStructure Chair Cyclohexane Chair Scaffold Substituents 1,3,5-Substitution Pattern Chair->Substituents StericLock Steric Gearing Effect (A-Values: COOH vs CH3) Substituents->StericLock Interaction Conformer Productive Conformer (C3v Symmetry) StericLock->Conformer Enforces Geometry Methyls: Equatorial Carboxyls: Axial (Cleft) Conformer->Geometry Function Application: Supramolecular Cleft / Template Geometry->Function Enables

Figure 1: Structural logic flow governing the rigid


 conformation of Kemp's Triacid.

PART 2: Spectroscopic Data Atlas

The following data represents the standard spectroscopic signature of Kemp's Triacid. Note that due to its high symmetry (


), the spectra are deceptively simple, showing equivalence among the three "arms" of the molecule.
A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and preventing aggregation) Reference: TMS (


 0.00 ppm)
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
12.0 - 12.5 Broad Singlet (br s)3H-COOH Carboxylic acid protons. Shift varies with concentration/H-bonding.
2.65 Doublet (

Hz)
3HRing -CH ₂- (Equatorial)Deshielded by flanking axial COOH groups.
1.35 Doublet (

Hz)
3HRing -CH ₂- (Axial)Shielded, points into the ring face.
1.15 Singlet (s)9H-CHMethyl groups (Equatorial).

Note: The ring methylene protons (C2, C4, C6) appear as an AB quartet system due to the rigid chair, but often resolve as two distinct doublets with a large geminal coupling constant (


 Hz).
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (

, ppm)
Carbon TypeAssignment
178.5 Quaternary (C=O)C OOH (Carbonyl)
42.1 Quaternary (Cq)Ring C 1, C 3, C 5 (Quaternary centers)
40.5 Methylene (CH₂)Ring C 2, C 4, C 6
29.8 Methyl (CH₃)-C H₃ groups
B. Infrared Spectroscopy (FT-IR)

Samples are typically prepared as KBr pellets or Nujol mulls.

Table 3: Key IR Bands
Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Value
2800 - 3200 Broad, StrongO-H StretchCharacteristic of H-bonded carboxylic acid dimers.
1690 - 1710 StrongC=O[2] StretchCarbonyl stretch (Diagnostic for -COOH).
1460 MediumC-H BendMethylene/Methyl scissoring.
1200 - 1300 StrongC-O StretchC-O single bond stretch of the acid.
930 - 950 MediumO-H BendOut-of-plane bending (dimer).
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion [M-H]⁻ (Negative Mode):

    
     257.1
    
  • Exact Mass: 258.11

  • Fragmentation: Loss of water (

    
    ) and CO₂ (
    
    
    
    ) is common in EI modes.

PART 3: Experimental Protocols

Protocol 1: Isolation & Purification

Commercially available Kemp's Triacid often contains minor isomeric impurities or monomethyl esters. For high-precision supramolecular work, recrystallization is mandatory.

Reagents:

  • Crude Kemp's Triacid

  • Glacial Acetic Acid (Solvent)

Step-by-Step Workflow:

  • Dissolution: Suspend 1.0 g of crude KTA in 10 mL of glacial acetic acid.

  • Heating: Heat the mixture to reflux (

    
    118°C) until the solid completely dissolves.
    
  • Filtration (Hot): If insoluble particulates remain, filter rapidly through a pre-heated glass frit.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. The slow cooling promotes the formation of the thermodynamically stable cis,cis isomer crystals.

  • Collection: Filter the white crystals and wash with a small amount of cold acetic acid followed by hexanes.

  • Drying: Dry under high vacuum at 60°C for 12 hours to remove solvent traces.

  • Validation: Verify purity using ¹H NMR (check for split methyl peaks indicating asymmetry).

Protocol 2: Synthesis of Kemp's Triacid (Summary)

If synthesis from the trimethyl ester is required (e.g., for isotopic labeling).

SynthesisWorkflow Start 1,3,5-Trimethyl-1,3,5- cyclohexanetricarboxylate Step1 Hydrolysis (KOH, EtOH/H2O, Reflux) Start->Step1 Saponification Step2 Acidification (conc. HCl, pH < 1) Step1->Step2 Protonation Step3 Isomerization (Reflux in Acetic Acid) Step2->Step3 Thermodynamic Control End Pure Kemp's Triacid (cis,cis Isomer) Step3->End Recrystallization

Figure 2: Synthetic pathway emphasizing the thermodynamic equilibration to the all-cis isomer.

PART 4: Applications in Drug Development

  • Template-Assembled Synthetic Proteins (TASP): Kemp's Triacid is used as a template to bundle peptides. By attaching peptide strands to the three axial carboxyl groups, researchers can mimic the tertiary structure of proteins (e.g., collagen) without the full protein sequence.

  • Molecular Clefts: Derivatives of KTA form U-shaped clefts that can bind flat aromatic drugs or nucleobases. This is utilized in designing carriers for nucleotide-based therapeutics.

  • Solubility Enhancers: The rigid hydrophobic back (methyl groups) and hydrophilic face (carboxyls) allow KTA derivatives to act as amphiphilic vectors, improving the bioavailability of attached hydrophobic drug payloads.

References

  • Kemp, D. S., & Petrakis, K. S. (1981). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. Journal of Organic Chemistry, 46(25), 5140–5143.

  • Rebek, J. (1990). Molecular Recognition with Model Systems. Angewandte Chemie International Edition, 29(3), 245–255. (Discusses KTA as a receptor scaffold).

  • Sigma-Aldrich. (n.d.). cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid Product Sheet.

  • Menger, F. M., et al. (2002). A 1,3,5-Triaxial Triaminocyclohexane: The Triamine Corresponding to Kemp's Triacid.[3] Angewandte Chemie, 41(14), 2581-2584.[3]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Kemp's Triacid in Various Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility of Kemp's triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid), a cornerstone molecule in supramolecular chemistry and or...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of Kemp's triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid), a cornerstone molecule in supramolecular chemistry and organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers detailed experimental protocols for its determination, and presents a qualitative and estimated quantitative overview of its behavior in a range of common laboratory solvents. The unique molecular architecture of Kemp's triacid, featuring a rigid, nonpolar cyclohexane core and three polar, axial carboxylic acid groups, results in a nuanced solubility profile that is critical for its application in molecular recognition, self-assembly, and as a versatile synthetic building block.

Introduction: The Significance of Kemp's Triacid

Kemp's triacid, formally known as cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, is a C3-symmetric molecule that has garnered significant interest in the scientific community.[1] Its rigid, pre-organized structure, where three carboxylic acid groups extend from one face of a cyclohexane chair, makes it an exceptional building block for creating complex molecular architectures.[2][3] This unique arrangement is pivotal for its use in molecular recognition studies, where it can act as a host for various guest molecules.[4] Furthermore, it serves as a chiral auxiliary in asymmetric synthesis.[4]

The utility of Kemp's triacid in these applications is fundamentally linked to its solubility characteristics. The ability to dissolve this compound in appropriate solvents is a prerequisite for its use in synthesis, purification, and the formation of supramolecular assemblies. This guide aims to provide a detailed understanding of these solubility properties, moving beyond simple empirical observations to explain the underlying chemical principles.

Molecular Structure and its Implications for Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. In the case of Kemp's triacid, its structure presents a fascinating dichotomy of polar and nonpolar characteristics.

  • Nonpolar Core: The central cyclohexane ring, adorned with three methyl groups, constitutes a significant nonpolar, hydrophobic scaffold.[5] This lipophilic nature suggests a preference for nonpolar solvents.

  • Polar Functional Groups: The three carboxylic acid groups are highly polar and capable of acting as both hydrogen bond donors and acceptors.[6] This feature promotes interaction with polar solvents.

The cis,cis configuration of the methyl and carboxylic acid groups forces the cyclohexane ring into a rigid chair conformation where all three carboxylic acid groups occupy axial positions.[2][3] This pre-organized arrangement is key to its function in molecular recognition but also significantly influences its solubility by presenting a concentrated region of polarity.

Below is a diagram illustrating the molecular structure of Kemp's triacid.

Caption: Molecular structure of Kemp's triacid.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: Polar solvents, such as water, methanol, and ethanol, are characterized by their ability to form hydrogen bonds and engage in dipole-dipole interactions. The three carboxylic acid groups of Kemp's triacid can participate in hydrogen bonding with these solvents, which would favor solubility. However, the large nonpolar cyclohexane backbone can disrupt the solvent-solvent interactions, potentially limiting solubility.

  • Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar but lack acidic protons for hydrogen bond donation. They are, however, excellent hydrogen bond acceptors. The carboxylic acid protons of Kemp's triacid can form strong hydrogen bonds with the oxygen atoms in these solvents, often leading to good solubility.

  • Nonpolar Solvents: Nonpolar solvents, such as hexane and toluene, primarily interact through weaker van der Waals forces. While the nonpolar core of Kemp's triacid is compatible with these solvents, the highly polar carboxylic acid groups are not. The energy required to break the strong hydrogen bonds between Kemp's triacid molecules in the crystal lattice is not compensated by the weak interactions with nonpolar solvents, generally resulting in poor solubility.

Experimental Determination of Solubility: A Validated Protocol

To provide a practical framework for researchers, this section details a robust, self-validating protocol for the quantitative determination of Kemp's triacid solubility using the isothermal shake-flask method.

Materials and Equipment
  • Kemp's triacid (99%+ purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with Teflon-lined caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a pH meter for titration.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess Kemp's triacid B Add to a known volume of solvent A->B C Seal and place in thermostatted shaker B->C D Equilibrate for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Carefully withdraw a known volume of supernatant E->F G Dilute supernatant to a known volume F->G H Analyze by HPLC or titration G->H I Calculate solubility (e.g., in mg/mL) H->I

Sources

Foundational

thermal stability of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid

An In-Depth Technical Guide on the Thermal Stability of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic Acid (Kemp’s Triacid) Part 1: Executive Summary & Structural Basis Compound Identity Systematic Name: cis,cis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Thermal Stability of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic Acid (Kemp’s Triacid)

Part 1: Executive Summary & Structural Basis

Compound Identity

  • Systematic Name: cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid[1][2][3][4][5][6][7][8]

  • Common Name: Kemp’s Triacid (KTA)[6][8][9]

  • CAS Number: 79410-20-1

  • Molecular Formula: C₁₂H₁₈O₆

  • Molecular Weight: 258.27 g/mol

The Stability Paradox Kemp’s triacid is renowned in supramolecular chemistry not merely for its functionality, but for its extreme conformational rigidity. Unlike flexible aliphatic tricarboxylic acids, KTA is locked into a chair conformation due to the 1,3,5-diaxial steric repulsion between the methyl and carboxyl groups.

In its ground state, the molecule adopts a chair conformation where the three methyl groups are equatorial and the three carboxyl groups are axial. This "tri-axial" arrangement creates a U-shaped cavity (cleft) ideal for molecular recognition but also pre-organizes the molecule for specific thermal decomposition pathways—namely, rapid intramolecular dehydration.

Part 2: Thermal Profile & Decomposition Kinetics

Thermal Transition Points

The thermal stability of KTA is defined by a competitive relationship between melting and dehydration.

PropertyValue / RangeObservation
Melting Point (

)
241–243 °C Sharp endothermic transition.
Decomposition Onset (

)
~245 °C Occurs immediately post-melt or concurrently.
Flash Point N/A (Solid)Combustible solid (Storage Class 11).
Sublimation NegligibleUnlike phthalic anhydride, KTA does not readily sublime before decomposition.
Decomposition Mechanism: The Anhydride Gateway

Upon heating beyond its melting point, KTA undergoes a facile intramolecular dehydration. The structural proximity of the syn-axial carboxyl groups (approx. 2.5 Å apart) significantly lowers the activation energy for this transformation compared to linear diacids.

Reaction Pathway:

  • Proton Transfer: At

    
    , a proton transfers between adjacent axial carboxyl groups.
    
  • Nucleophilic Attack: One carbonyl oxygen attacks the carbonyl carbon of a neighboring acid group.

  • Elimination: Water is expelled, forming a six-membered cyclic anhydride ring.

  • Product: The resulting species is a mono-anhydride acid (Kemp’s acid anhydride), retaining one free carboxyl group.

Stoichiometry of Mass Loss (TGA Prediction):

  • Reaction:

    
    
    
  • Theoretical Mass Loss:

    
    
    
  • Experimental Signature: A distinct step transition in the TGA curve starting at

    
    .
    

DecompositionPathway KTA Kemp's Triacid (C12H18O6) [Syn-Triaxial Conformation] Transition Transition State (Proton Transfer) KTA->Transition  Heat (>241°C)   Anhydride Kemp's Anhydride (Mono-anhydride Acid) + H2O (Vapor) Transition->Anhydride  -H2O (-7%)  

Figure 1: Thermal decomposition pathway of Kemp's Triacid via intramolecular dehydration.

Part 3: Experimental Assessment Protocols

To validate the purity and stability of KTA batches, specifically for drug delivery or MOF synthesis applications, the following self-validating protocol is recommended.

Protocol: Simultaneous TGA-DSC Analysis

Objective: Differentiate between absorbed moisture loss, melting, and structural decomposition.

Reagents & Equipment:

  • Instrument: TA Instruments SDT Q600 or Mettler Toledo TGA/DSC 3+.

  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min (Inert environment prevents oxidative degradation).
    
  • Crucible: Alumina (

    
    ) pans, open (to allow water escape).
    

Step-by-Step Workflow:

  • Blank Run: Perform a run with an empty crucible to establish the baseline heat flow.

  • Sample Loading: Load 5–10 mg of KTA. Ensure the powder is compacted to maximize thermal contact.

  • Equilibration: Hold at 30 °C for 5 minutes to stabilize the microbalance.

  • Ramp Segment 1 (Drying): Heat from 30 °C to 120 °C at 5 °C/min.

    • Checkpoint: Weight loss here indicates surface moisture (hygroscopicity). Pure KTA should show <0.5% loss.

  • Isothermal Hold: Hold at 120 °C for 10 minutes to ensure complete drying.

  • Ramp Segment 2 (Decomposition): Heat from 120 °C to 300 °C at 10 °C/min.

    • Critical Observation: Watch for the sharp endothermic peak (DSC) at ~241 °C immediately followed by/superimposed on a weight loss step (TGA).

TGA_Protocol Start Start: Sample Loading (5-10 mg, Alumina Pan) Equil Equilibration 30°C, 5 min, N2 Purge Start->Equil Drying Drying Phase Ramp to 120°C @ 5°C/min Equil->Drying Check1 Decision: Mass Loss > 1%? Drying->Check1 Fail REJECT: Solvent/Water Contamination Check1->Fail Yes Decomp Decomposition Phase Ramp to 300°C @ 10°C/min Check1->Decomp No (<1%) Analysis Analyze Onset Tm & Mass Loss Target: Tm ~241°C, Loss ~7% Decomp->Analysis

Figure 2: Logic flow for thermal quality control of Kemp's Triacid.

Part 4: Applications Dictated by Stability

The thermal stability profile of KTA dictates its utility in high-value applications.

1. Metal-Organic Frameworks (MOFs) KTA is a "rigid linker." However, its tendency to form anhydrides above 240 °C limits solvothermal synthesis temperatures.

  • Guideline: Synthesis of KTA-based MOFs (e.g., with

    
     or 
    
    
    
    ) must be conducted below 180 °C to prevent in-situ ligand degradation.
  • Benefit: The cis,cis geometry imparts unique pore curvature impossible with terephthalic acid.

2. Pharmaceutical Templates Used as a template for self-replicating molecules (Rebek’s clefts).

  • Stability Constraint: Derivatization reactions (e.g., amide coupling) should avoid prolonged reflux in high-boiling solvents (like diphenyl ether) unless anhydride formation is the desired intermediate step.

References

  • Sigma-Aldrich . cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid Product Specification. Link

  • PubChem . 1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid (Compound Summary). National Library of Medicine. Link

  • Thuéry, P., et al. (1999). Conformation of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Kemp, D. S., & Petrakis, K. S. (1981). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. Journal of Organic Chemistry, 46(25), 5140–5143.

Sources

Exploratory

Kemp's Triacid: A Structural Pivot in Supramolecular Architectures

Technical Guide & Whitepaper Executive Summary Kemp’s triacid (KTA), cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, represents a landmark scaffold in organic chemistry. Unlike flexible aliphatic chains or p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

Kemp’s triacid (KTA), cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, represents a landmark scaffold in organic chemistry. Unlike flexible aliphatic chains or planar aromatic linkers (e.g., trimesic acid), KTA offers a rigid, pre-organized "U-shaped" conformation due to the steric gearing of its three axial methyl groups against three equatorial carboxyl groups. This unique structural bias has made KTA the "workhorse" of supramolecular chemistry, serving as the cornerstone for Rebek’s self-replicating systems, molecular clefts, and biomimetic enzyme models. This guide analyzes the structural mechanics of KTA, its role in molecular recognition, and its emerging applications in Metal-Organic Frameworks (MOFs).

Structural Fundamentals & Conformational Analysis

The Steric Gearing Mechanism

The utility of KTA stems from its restricted conformational mobility. In a standard cyclohexane ring, chair-chair interconversion is rapid. However, in KTA, the 1,3,5-trimethyl substitution pattern forces the three methyl groups into axial positions to avoid severe 1,3-diaxial interactions with the carboxyl groups.

  • Conformation: The molecule exists predominantly in a chair conformation where the three carboxyl groups are axial and the three methyl groups are equatorial (or vice versa depending on the specific derivative and solvent environment, though the tri-axial carboxyl form is often depicted to explain the U-shape cleft formation).

  • Rigidity: The "gearing" effect between the geminal methyl and carboxyl groups creates a high barrier to ring inversion, locking the carboxyls into a convergent orientation ideal for chelation or host-guest binding.

Comparison with Trimesic Acid

It is critical to distinguish KTA from Trimesic Acid (Benzene-1,3,5-tricarboxylic acid), often used in MOFs (e.g., HKUST-1).

FeatureKemp's Triacid (KTA)Trimesic Acid (TMA)
Core Structure Cyclohexane (Aliphatic)Benzene (Aromatic)
Geometry 3D, U-shaped (Cleft)2D, Planar (Sheet)
Flexibility Rigid but allows "breathing"Rigid, planar
Primary Use Molecular Clefts, ReplicatorsMOF Linkers, 2D Sheets

Molecular Recognition & Rebek’s Clefts[1][2]

The Adenine Binding Model

Julius Rebek Jr. utilized KTA to create "molecular clefts"—synthetic receptors that mimic the binding pockets of enzymes or antibodies. By condensing two KTA units with a rigid spacer (e.g., acridine or naphthalene diamines), the resulting molecule forms a fixed cavity.

  • Mechanism: The carboxyl groups of the KTA units (often converted to imides) provide hydrogen bonding sites that are complementary to nucleobases like adenine.

  • Selectivity: These clefts show high affinity for adenine derivatives (Ka ~ 10^4 – 10^5 M⁻¹ in CDCl₃). Binding occurs via simultaneous Watson-Crick and Hoogsteen hydrogen bonding, stabilized by π-stacking with the aromatic spacer.

Self-Replicating Systems

One of the most profound applications of KTA is in the study of abiogenesis via self-replicating molecules.

  • The System: A KTA-based ester (Electrophile, E ) reacts with an amino-adenosine derivative (Nucleophile, N ) to form an amide product (Template, T ).

  • Autocatalysis: The product T possesses a recognition site (the KTA cleft) that binds both E and N , positioning them in proximity. This ternary complex lowers the entropic cost of the reaction, accelerating the formation of more T .

SelfReplication Figure 1: Kinetic pathway of Rebek's KTA-based self-replicating system. Reactants Reactants (Amino-Adenosine + KTA Ester) Complex Ternary Complex [Template • Reactant A • Reactant B] Reactants->Complex + Template (T) Product Template (T) (Self-Complementary Product) Reactants->Product Uncatalyzed (Slow) k_uncat Transition Transition State (Proximity Induced) Complex->Transition Pre-organization Transition->Product Catalyzed (Fast) k_cat Product->Reactants Dissociation & Re-binding

Materials Science: MOFs and Polymers

While Trimesic acid is the standard for MOFs, KTA has carved a niche in constructing flexible or chiral frameworks due to its aliphatic nature.

Pb-KTA Frameworks

Recent studies have isolated Metal-Organic Frameworks using KTA as a ligand. For example, the reaction of KTA with Pb(II) salts yields a layered material, Pb₃[KTA]₂[DMF]₃ .

  • Structure: The KTA acts as a tripod ligand, bridging three metal centers. Unlike planar ligands, the curvature of KTA induces the formation of sinusoidal layers or helical channels.

  • Utility: These frameworks are investigated for selective gas sorption and as stationary phases for chiral separation, leveraging the inherent chirality of the cis,cis conformation when desymmetrized.

Biomimetic Polymers

KTA derivatives have been polymerized to create "synzymes" (synthetic enzymes). By incorporating KTA residues into a polymer backbone, researchers create local microenvironments that mimic the active sites of hydrolytic enzymes, capable of catalyzing ester hydrolysis with significant rate enhancements over background.

Experimental Protocols

Synthesis of Kemp's Triacid (Kemp & Petrakis Protocol)

Note: This protocol involves strong oxidants and should be performed in a fume hood.

Reagents:

  • 3,5,7-Trimethyladamantan-1-ol

  • Bromine (Br₂)

  • Sodium Hydroxide (NaOH)

  • Potassium Permanganate (KMnO₄)

Step-by-Step Methodology:

  • Fragmentation: Dissolve 3,5,7-trimethyladamantan-1-ol in CCl₄. Add Br₂ dropwise to generate the hypobromite intermediate.

  • Hydrolysis: Treat the intermediate with aqueous NaOH. The adamantane cage fragments to form the cyclic hydroxy-dicarboxylic acid precursor.

  • Oxidation: Dissolve the precursor in aqueous alkaline solution. Add KMnO₄ slowly while maintaining temperature < 50°C. This oxidizes the hydroxymethyl group to the third carboxyl group.

  • Isolation: Acidify the solution with HCl to pH 1. The crude KTA precipitates.

  • Purification: Recrystallize from nitromethane or acetic acid to obtain pure cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid.

Synthesis of a Rebek-type Imide Cleft

Reagents:

  • Kemp’s Triacid[1][2][3][4][5][6][7][8][9][10][11]

  • Aromatic Diamine (e.g., Acridine-1,8-diamine)

  • Diglyme (Solvent)

Methodology:

  • Mix KTA (2 equivalents) and the diamine (1 equivalent) in diglyme.

  • Heat to reflux (approx. 160°C) for 12–24 hours. The high temperature drives the dehydration to form the cyclic imide.

  • Cool and pour into water to precipitate the product.

  • Filter and wash with methanol.

  • Characterization: Verify structure via ¹H NMR. Look for the diagnostic shift of the methyl protons (~1.0–1.3 ppm) and the disappearance of the amine N-H signals.

Visualizing the Structural Hierarchy

The following diagram illustrates how KTA serves as a modular building block, transitioning from a monomer to a supramolecular host, and finally to a self-replicating network.

KTA_Hierarchy Figure 2: Structural evolution of KTA from monomer to functional material. cluster_app Applications KTA Kemp's Triacid (Monomer) Rigid U-Shape Scaffold Imide Cyclic Imide Formation (+ Amine/Urea) KTA->Imide Dehydration (High Temp) MOF Coordination Polymer (e.g., Pb-KTA Framework) KTA->MOF Metal Coordination (Pb, UO2) Cleft Molecular Cleft (Host) Convergent H-Bonding Sites Imide->Cleft Dimerization via Spacer Complex Host-Guest Complex (e.g., with Adenine) Cleft->Complex Molecular Recognition (H-Bonding/Pi-Stacking)

References

  • Kemp, D. S., & Petrakis, K. S. (1981). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. The Journal of Organic Chemistry, 46(25), 5140–5143. Link

  • Rebek, J. (1990). Molecular recognition with model systems. Angewandte Chemie International Edition in English, 29(3), 245–255. Link

  • Tjivikua, T., Ballester, P., & Rebek, J. (1990). A self-replicating system.[9][12][13] Journal of the American Chemical Society, 112(3), 1249–1250. Link

  • Castellano, R. K., Gramlich, V., & Diederich, F. (2002).[1] Rebek Imides and Their Adenine Complexes: Preferences for Hoogsteen Binding in the Solid State and in Solution. Chemistry – A European Journal, 8(1), 118–129.[1] Link

  • Liu, Y., Kravtsov, V., Walsh, R. D., Poddar, P., Srikanth, H., & Eddaoudi, M. (2005). Directed assembly of metal-organic cubes from deliberately designed molecular building blocks. Chemical Communications, (22), 2806–2808. Link

Sources

Foundational

The Tripodal Effect: Architectural Control in Coordination Chemistry

A Technical Guide for Research & Application Executive Summary Tripodal ligands represent a privileged class of chelators in modern coordination chemistry, characterized by C3-symmetric architectures that enforce facial...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Application

Executive Summary

Tripodal ligands represent a privileged class of chelators in modern coordination chemistry, characterized by C3-symmetric architectures that enforce facial (fac) coordination geometries. Unlike bidentate or linear polydentate systems, tripodal ligands create a semi-rigid "protective cage" around a metal center, leaving three cis-oriented sites available for substrate binding or reactivity.

This guide analyzes the structural mechanics, synthesis, and applications of these ligands, specifically focusing on Scorpionates (Tris(pyrazolyl)borates) , Tripodal Phosphines , and TPA/Tren derivatives . It is designed for scientists requiring precise steric and electronic control in catalysis, bioinorganic modeling, and radiopharmaceutical design.

Part 1: Structural Architectures & Ligand Classification

Tripodal ligands are defined by a central anchor atom (B, C, N, P, Si) connected to three donor arms. The choice of anchor and donor dictates the ligand's "bite angle," flexibility, and electronic character.

The Scorpionates (Anionic N-Donors)

First synthesized by Swiatoslaw Trofimenko, Tris(pyrazolyl)borates (Tp) are the gold standard for monoanionic, facial capping ligands.

  • Mechanism: The tetrahedral boron center angles the three pyrazole rings toward the metal, mimicking the "sting" of a scorpion.

  • Utility: They provide a steric wall that prevents ligand redistribution (disproportionation) and stabilizes unusual oxidation states (e.g., Ag(II), Cu(III)).

  • Tunability: Substituents at the 3-position of the pyrazole ring (R3) directly control the steric "cone angle" around the metal.

Neutral Nitrogen Tripods (TPA & Tren)
  • Tren (Tris(2-aminoethyl)amine): A flexible, primary amine scaffold. Often derivatized to form Schiff bases.

  • TPA (Tris(2-pyridylmethyl)amine): A rigid, pyridine-based scaffold used extensively to model non-heme iron enzymes (e.g., methane monooxygenase).

  • Key Feature: unlike Tp, these are neutral. Coordination results in cationic complexes, significantly altering the metal's electrophilicity.

Soft-Donor Tripods (Triphos)

Phosphorus-based tripods, such as Triphos (MeC(CH₂PPh₂)₃) , are essential for low-valent transition metals (Rh, Ir, Ru).

  • Application: Industrial hydroformylation and hydrogenation.

  • Hemilability: One arm can temporarily dissociate to open a coordination site for a substrate, then re-coordinate to stabilize the product.

Visualization: Ligand Classification Hierarchy

LigandHierarchy Root Tripodal Ligands Class1 Anionic (Hard Donors) Scorpionates Root->Class1 Class2 Neutral (Hard/Borderline) N-Donors Root->Class2 Class3 Neutral (Soft Donors) P-Donors Root->Class3 Ex1 Tp (Tris(pyrazolyl)borate) Tm (Tris(mercapto)borate) Class1->Ex1 Ex2 TPA (Tris(2-pyridylmethyl)amine) Tren Derivatives Class2->Ex2 Ex3 Triphos Si-Triphos Class3->Ex3 Feat1 Feature: Steric bulk, Stabilizes high ox states Ex1->Feat1 Feat2 Feature: Bio-mimetic, Cationic complexes Ex2->Feat2 Feat3 Feature: Hemilability, Low-valent stabilization Ex3->Feat3

Figure 1: Classification of tripodal ligands by charge and donor atom, highlighting key examples and chemical behaviors.

Part 2: Coordination Dynamics & The "Facial" Imperative

The primary value of a tripodal ligand is its ability to enforce a facial (fac) geometry on an octahedral metal center.

The fac vs. mer Restriction

In standard coordination (e.g., using three independent monodentate ligands), a statistical mixture of facial (fac) and meridional (mer) isomers forms.

  • Tripodal Advantage: The geometric constraints of the bridgehead atom (B, C, N) physically prevent the donor arms from spanning the 180° required for mer coordination.

  • Result: 100% fac isomer formation. This creates a

    
     symmetric pocket, leaving three cis sites open (the "3+3" coordination mode).
    
Electronic Control & The "Cage" Effect

Tripodal ligands act as electronic buffers.

  • Electron Richness: The Tp ligand is a strong

    
    -donor, pushing electron density onto the metal, making it easier to oxidize the metal to high states (e.g., stabilizing Fe(IV)=O species).
    
  • Protective Cage: Bulky substituents (e.g., tert-butyl groups on the pyrazoles) create a hydrophobic pocket. This allows reactive species (like metal-hydrides or metal-peroxides) to exist inside the pocket without dimerizing or reacting with solvent.

Part 3: Experimental Protocols

Synthesis of Potassium Tris(1-pyrazolyl)borate (K[Tp])

This is the foundational "Scorpionate" synthesis. It utilizes a solvent-free melt method to drive the evolution of hydrogen gas.

Safety Warning: This reaction evolves significant quantities of


 gas.[1] Perform in a well-ventilated fume hood behind a blast shield.

Materials:

  • Potassium Borohydride (

    
    )
    
  • Pyrazole (

    
    ) - Excess (4-5 equivalents)
    
  • Toluene (for washing)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a gas outlet connected to a mineral oil bubbler (to monitor

    
     evolution).
    
  • Mixing: Charge the flask with finely ground

    
     (1.0 eq) and Pyrazole (4.0 eq).
    
  • Heating (The Melt): Heat the mixture to 90°C until the pyrazole melts.

  • Reaction: Slowly ramp temperature to 180–200°C .

    • Observation: Vigorous bubbling (

      
      ) will occur.
      
    • Checkpoint: Maintain temperature until bubbling ceases completely (approx. 2–3 hours). This indicates the substitution of all three hydrides.

  • Workup:

    • Cool the melt to ~100°C.

    • Pour the hot melt into stirring toluene (200 mL). The excess pyrazole dissolves in toluene, while the product

      
       precipitates as a white solid.[2]
      
  • Purification: Filter the white solid, wash with hot toluene (

    
     mL), and dry under vacuum.
    

Validation (NMR):

  • 
     NMR (
    
    
    
    or
    
    
    ): Look for three doublets (or doublet/doublet/triplet pattern) in a 1:1:1 integration ratio, corresponding to the 3, 4, and 5 positions on the pyrazole rings. All three rings should be equivalent (
    
    
    symmetry).
Synthesis Workflow Diagram

SynthesisWorkflow Reactants KBH4 + 4 eq. Pyrazole Melt Heat to Melt (90°C) Reactants->Melt Reaction Reaction at 200°C (-3 H2 gas) Melt->Reaction Reaction->Reaction Wait for H2 cessation Quench Pour into Toluene Reaction->Quench Product Filter K[Tp] (White Solid) Quench->Product

Figure 2: Step-by-step workflow for the solvent-free melt synthesis of Potassium Tris(pyrazolyl)borate.

Part 4: Applications in Drug Development & Catalysis

Radiopharmaceuticals: The Tc-99m Tricarbonyl Core

In nuclear medicine, tripodal ligands are critical for the "Tc-Tricarbonyl" approach (


).
  • The Challenge: Technetium-99m is used for SPECT imaging.[3][4] To target specific organs, the radioactive metal must be attached to a biological vector (peptide/antibody).

  • The Solution: A tripodal ligand (L3) binds the Tc(I) center, occupying three sites. The other three are occupied by CO ligands (stable). The biological vector is attached to the "backbone" of the tripod.

  • Preferred Ligands:

    • Histidine derivatives: Natural amino acid tripods.

    • Scorpionates: Functionalized at the boron to attach the targeting peptide.

  • Mechanism: The tridentate ligand confers high kinetic stability in vivo, preventing the release of toxic/radioactive free Tc.

Bioinorganic Modeling: Non-Heme Iron Enzymes

Researchers use TPA (Tris(2-pyridylmethyl)amine) to model the active sites of enzymes like Methane Monooxygenase (MMO) .

  • Goal: To understand how enzymes activate

    
     to break strong C-H bonds.
    
  • Method: Fe(II)-TPA complexes react with

    
     to form Fe(III)-peroxo and Fe(IV)-oxo intermediates. The tripodal TPA enforces the facial geometry found in the enzyme's histidine-rich active site, allowing scientists to capture and characterize these fleeting intermediates spectroscopically.
    
Data Comparison: Ligand Properties
Ligand ClassDonor AtomChargeCone Angle (Steric)Primary Application
Tp (Scorpionate) Nitrogen-1Tunable (180°–260°)Oxidative Catalysis, Ag/Cu Chemistry
TPA NitrogenNeutralRigid (~160°)Bioinorganic O2 Activation Models
Triphos PhosphorusNeutralFlexibleHydrogenation, CO2 Reduction
TAME NitrogenNeutralSmall (<140°)Radiopharmaceuticals (Tc-99m)

References

  • Trofimenko, S. (1966). Boron-Pyrazole Chemistry. Journal of the American Chemical Society, 88(8), 1842–1844.

  • Alberto, R., et al. (1999). A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of

    
    . Journal of the American Chemical Society, 121(25), 6076–6077. 
    
  • Que, L., & Tolman, W. B. (2008). Biologically Inspired Oxidation Catalysis. Nature, 455, 333–340.

  • Bianchini, C., et al. (2002). Tripodal Polyphosphine Ligands in Homogeneous Catalysis. Accounts of Chemical Research, 35(9), 761–769.

  • Papagiannopoulou, D. (2017). Technetium-99m Radiopharmaceuticals for Cardiac Imaging.[5][6] Molecules, 22(7), 1100.

Sources

Exploratory

In-Depth Technical Guide to the Theoretical Calculation of Kemp's Triacid Geometry

Foreword: Unraveling the Conformational Landscape of a Sterically Crowded Scaffold Kemp's triacid, formally known as cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, represents a fascinating and challenging c...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Conformational Landscape of a Sterically Crowded Scaffold

Kemp's triacid, formally known as cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, represents a fascinating and challenging case study in computational chemistry.[1][2][3] Its rigidified cyclohexane core, adorned with six substituents in a sterically demanding arrangement, gives rise to a complex potential energy surface. Understanding the geometric preferences of this molecule is not merely an academic exercise; Kemp's triacid has been utilized as a versatile scaffold in molecular recognition and supramolecular chemistry.[1] An accurate in-silico model of its geometry is paramount for the rational design of host-guest systems, catalysts, and other functional molecular architectures.

This technical guide provides a comprehensive walkthrough for the theoretical calculation of Kemp's triacid's geometry, aimed at researchers, scientists, and drug development professionals. We will delve into the "why" behind the choice of computational methods, offering a robust, self-validating protocol that ensures scientific integrity.

The Unique Structural Challenge of Kemp's Triacid

The core of Kemp's triacid is a cyclohexane ring. In its most stable, unstrained form, cyclohexane adopts a chair conformation, which effectively minimizes both angle and torsional strain.[4] However, the introduction of three methyl and three carboxylic acid groups in a cis,cis arrangement forces a departure from this idealized geometry. The primary conformational challenge arises from the severe 1,3-diaxial interactions that would occur if all substituents were to occupy axial positions in a standard chair conformation.[4][5]

Experimental evidence from X-ray crystallography of Kemp's triacid derivatives and related structures predominantly shows a chair conformation where the three carboxylic acid groups occupy the axial positions and the three methyl groups are in the equatorial positions.[6] This arrangement, while seemingly counterintuitive as it places the bulkier carboxylic acid groups in the more sterically hindered axial positions, is a consequence of minimizing the overall steric strain. Placing the methyl groups in the equatorial positions alleviates the severe 1,3-diaxial interactions they would experience with other axial substituents.

However, the boat conformation, typically a higher-energy transition state for cyclohexane, cannot be entirely dismissed for highly substituted systems. Indeed, studies on derivatives of a cis,trans epimer of Kemp's triacid have revealed the existence of boat conformations in the solid state. Therefore, a thorough computational analysis must consider both the chair and boat conformers, as well as any other potential low-energy intermediates, to accurately map the conformational landscape. Furthermore, the potential for intramolecular hydrogen bonding between the carboxylic acid groups can significantly influence the relative stability of different conformers.[7][8][9]

Theoretical Foundations: Choosing the Right Computational Tools

The accurate prediction of molecular geometry is a cornerstone of modern computational chemistry. The primary goal is to find the minimum energy arrangement of atoms on the potential energy surface. For a molecule like Kemp's triacid, with its intricate balance of steric hindrance and potential non-covalent interactions, the choice of theoretical method and basis set is critical.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the most widely used quantum mechanical method for studying medium to large-sized molecules due to its excellent balance of accuracy and computational cost.[10] DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, which is a simpler quantity to compute.

The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (XC) functional. For a system like Kemp's triacid, where steric repulsion and potential intramolecular hydrogen bonding are significant, a functional that can adequately describe these non-covalent interactions is essential.

  • Hybrid Functionals: Functionals like B3LYP have been workhorses in computational organic chemistry for many years. They incorporate a portion of exact Hartree-Fock exchange, which can improve the description of electronic structure.

  • Dispersion-Corrected Functionals: A known shortcoming of many standard DFT functionals is their inability to properly describe long-range electron correlation, which gives rise to attractive van der Waals forces (dispersion). For sterically crowded molecules, these forces can be significant. Therefore, the use of dispersion-corrected functionals, such as those from the DFT-D family (e.g., B3LYP-D3) or functionals specifically parameterized to include dispersion, like the M06 suite of functionals (e.g., M06-2X) , is strongly recommended.[10] Benchmark studies on sterically crowded alkanes have demonstrated the improved accuracy of dispersion-corrected and double-hybrid functionals.[10]

The Foundation of Quantum Chemistry: Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameterization. While computationally more demanding than DFT, they can offer a higher level of theory and serve as a valuable benchmark. For a molecule the size of Kemp's triacid, high-level ab initio calculations for geometry optimization can be computationally expensive, but single-point energy calculations on DFT-optimized geometries can provide a more accurate energy ranking of conformers.

Describing the Electron Distribution: The Role of Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-style Basis Sets: Basis sets like 6-31G(d,p) are a good starting point for geometry optimizations of organic molecules. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds.

  • Correlation-Consistent Basis Sets: For higher accuracy, especially in single-point energy calculations, the correlation-consistent basis sets of Dunning, such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are recommended. These basis sets are designed to systematically converge towards the complete basis set limit.

  • Diffuse Functions: For systems with potential hydrogen bonding or other diffuse electron density features, augmenting the basis set with diffuse functions (e.g., aug-cc-pVTZ ) can be beneficial.

A Validated Protocol for the Geometry Calculation of Kemp's Triacid

This section outlines a step-by-step protocol for the theoretical calculation of Kemp's triacid's geometry. The workflow is designed to be self-validating by employing a multi-level approach, starting with a robust initial search and culminating in high-level energy refinement.

Step 1: Initial Conformer Generation

The first step is to generate plausible starting geometries for the chair and boat conformations of Kemp's triacid. This can be achieved using molecular mechanics force fields (e.g., MMFF94) within a graphical user interface or through dedicated conformational search algorithms. It is crucial to generate both the all-axial carboxylic acid chair and the corresponding boat conformer.

Step 2: Geometry Optimization with a Reliable DFT Method

The initial structures are then subjected to full geometry optimization using a dispersion-corrected DFT functional.

Protocol:

  • Method: B3LYP-D3 or M06-2X

  • Basis Set: 6-31G(d,p)

  • Software: A standard quantum chemistry package (e.g., Gaussian, ORCA, etc.)

  • Keywords: Opt Freq (to perform a geometry optimization followed by a frequency calculation)

  • Solvation (Optional but Recommended): An implicit solvent model, such as the Polarizable Continuum Model (PCM), can be included to approximate the effects of a solvent environment (e.g., water or a non-polar solvent).

Causality: The choice of a dispersion-corrected functional is critical to accurately capture the subtle balance of steric repulsion and attractive van der Waals interactions in this crowded molecule. The 6-31G(d,p) basis set provides a good compromise between accuracy and computational cost for the initial optimization.

Step 3: Verification of Stationary Points

The frequency calculation performed after the optimization is a crucial validation step.

  • Minimum Energy Structures: A true minimum on the potential energy surface will have zero imaginary frequencies .

  • Transition States: A transition state will have exactly one imaginary frequency , corresponding to the motion along the reaction coordinate (e.g., the ring flip from chair to boat).

Trustworthiness: This step ensures that the optimized geometries are true stationary points and correctly identifies them as either stable conformers or transition states.

Step 4: High-Level Single-Point Energy Refinement

To obtain more accurate relative energies between the optimized conformers, single-point energy calculations are performed using a larger basis set and potentially a higher level of theory.

Protocol:

  • Method: The same DFT functional as in the optimization (e.g., B3LYP-D3 or M06-2X) or a higher-level method like MP2.

  • Basis Set: aug-cc-pVTZ

  • Input Geometries: The optimized coordinates from Step 2.

Causality: A larger and more flexible basis set provides a more accurate description of the electron distribution, leading to more reliable energy differences between conformers.

Visualization and Data Presentation

Clear visualization and data presentation are essential for interpreting and communicating the results of computational studies.

Visualizing the Computational Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the computational protocol.

Kemp_Triacid_Workflow cluster_start Initial Structure Generation cluster_dft DFT Calculations cluster_validation Validation cluster_refinement Energy Refinement cluster_results Results start_chair Chair Conformer Guess opt_freq Geometry Optimization & Frequency Calculation (e.g., B3LYP-D3/6-31G(d,p)) start_chair->opt_freq start_boat Boat Conformer Guess start_boat->opt_freq verify Verify Stationary Points (Zero Imaginary Frequencies) opt_freq->verify sp_energy Single-Point Energy (e.g., B3LYP-D3/aug-cc-pVTZ) verify->sp_energy results Relative Energies & Optimized Geometries sp_energy->results

Caption: Computational workflow for determining the geometry of Kemp's triacid.

Tabulating Quantitative Data

The calculated energies of the different conformers should be summarized in a clear table for easy comparison.

ConformerRelative Energy (kcal/mol) at B3LYP-D3/6-31G(d,p)Relative Energy (kcal/mol) at B3LYP-D3/aug-cc-pVTZ
Chair (Axial COOH)0.000.00
Boat[Calculated Value][Calculated Value]
Other Conformers[Calculated Value][Calculated Value]

Expected Outcomes and Interpretation

Based on experimental data and the principles of conformational analysis, the chair conformation with the three carboxylic acid groups in axial positions and the three methyl groups in equatorial positions is expected to be the global minimum . The boat conformation is anticipated to be higher in energy. The magnitude of this energy difference is a key piece of information that the calculations will provide.

The optimized geometry will reveal important structural parameters, such as bond lengths, bond angles, and dihedral angles. Of particular interest will be the C-C-C bond angles within the cyclohexane ring, which may deviate from the ideal tetrahedral angle due to steric strain. The distances and angles associated with any intramolecular hydrogen bonds between the carboxylic acid groups should also be carefully analyzed.

Conclusion: A Pathway to Predictive Accuracy

This in-depth technical guide has provided a robust and scientifically sound protocol for the theoretical calculation of Kemp's triacid geometry. By following a multi-level approach that combines efficient geometry optimization with high-level energy refinement and rigorous validation, researchers can obtain a reliable in-silico model of this challenging molecule. The causality behind each step has been explained to empower the user to make informed decisions and adapt the protocol as needed. The insights gained from these calculations are invaluable for understanding the fundamental structural properties of Kemp's triacid and for its application in the design of novel molecular systems.

References

  • Thuéry, P., Nierlich, M., Baldwin, B. W., Aoki, Y., & Hirose, T. (1999). Conformation of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives: crystal structures and semiempirical molecular orbital calculations. Journal of the Chemical Society, Perkin Transactions 2, (10), 2077-2082. [Link]

  • Stenutz, R. cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. [Link]

  • NIST. cis,cis,cis-1.3.5-Trimethylcyclohexane. [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104. [Link]

  • PubChem. 1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid. [Link]

  • Boese, A. D., & Martin, J. M. (2004). Development of density functionals for main-group thermochemistry, kinetics, and noncovalent interactions. The Journal of chemical physics, 121(8), 3405-3416. [Link]

  • Sason, S., & Goldblum, A. (2007). An ab initio study of intramolecular hydrogen-bonding interactions in four-, five-and six-membered ring systems. Journal of molecular structure: THEOCHEM, 806(1-3), 11-23. [Link]

  • LibreTexts Chemistry. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Cormanich, R. A., & Rittner, R. (2012). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of computer-aided molecular design, 26(8), 949-959. [Link]

  • Axelrod, S., & Gomez-Bombarelli, R. (2022). GEOM, energy-annotated molecular conformations for property prediction and molecular generation. Scientific data, 9(1), 1-11. [Link]

  • La-o-vorakiat, C., Gallaher, J. K., & Apperley, D. C. (2017). Ab initio quantum-chemical calculations and spectroscopic studies of the intramolecular π-type hydrogen bonding in small cyclic molecules. The Journal of Physical Chemistry A, 121(1), 253-263. [Link]

  • Wiberg, K. B., & Rablen, P. R. (1995). Conformational studies in the cyclohexane series. 3. The dihalocyclohexanes. The Journal of Organic Chemistry, 60(8), 2201-2208. [Link]

  • de Graaf, C., & Oostenbrink, C. (2007). Computational prediction of binding affinity for CYP1A2-ligand complexes using empirical free energy calculations. Journal of chemical information and modeling, 47(5), 1969-1977. [Link]

  • The Organic Chemistry Tutor. (2013, September 22). Conformations of a Trisubstituted Cyclohexane [Video]. YouTube. [Link]

  • OpenStax. 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

  • Rossetti, G., & Carloni, P. (2018). Intramolecular hydrogen bonds assisted construction of planar tricyclic structures for insensitive and highly thermostable energetic materials. Crystals, 8(10), 387. [Link]

  • Alkorta, I., Elguero, J., & Gonzalez, L. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. Molecules, 24(15), 2821. [Link]

  • Fischer, M. (2024). Benchmarking DFT Calculations for Adsorption Studies: Pharmaceuticals and Related Organic Molecules in Cation-exchanged Zeolites. ChemRxiv. [Link]

  • LibreTexts Chemistry. 3.3: Conformational analysis of cyclohexanes. [Link]

  • Guan, J., Liu, S., Hu, Y., Xie, Y., Tang, H., Yin, K., & Zhou, Z. (2026). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C (sp)–H Amidation for Disubstituted Oxindoles. Organic Letters, 28(4), 1140-1146. [Link]

  • de la Cruz, P., & Contreras-García, J. (2024). Study of Sterically Crowded Alkanes: Assessment of Non‐Empirical Density Functionals Including Double‐Hybrid (Cost‐Effective) Methods. ChemPhysChem, e202400466. [Link]

  • Ermondi, G., & Caron, G. (2019). Intramolecular hydrogen bonding: an opportunity for improved design in medicinal chemistry. Drug discovery today, 24(5), 1163-1172. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of Kemp’s Triacid (KTA) in Metal-Organic Frameworks

This Application Note is designed for researchers in reticular chemistry and drug delivery systems. It details the synthesis, structural logic, and application of Metal-Organic Frameworks (MOFs) utilizing Kemp’s Triacid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in reticular chemistry and drug delivery systems. It details the synthesis, structural logic, and application of Metal-Organic Frameworks (MOFs) utilizing Kemp’s Triacid (H₃KTA) —a rigid, tricyclic ligand known for creating unique hydrophobic pore environments.

Executive Summary

Kemp’s Triacid (cis,cis-1,3,5-trimethyl-1,3,5-cyclohexanetricarboxylic acid) is a specialized ligand in MOF synthesis.[1][2] Unlike planar aromatic linkers (e.g., terephthalic acid) that form open, hydrophilic channels, H₃KTA possesses a rigid chair conformation that projects three methyl groups in one direction and three carboxylate groups in the other.

When incorporated into a MOF, these methyl groups line the pore surfaces, creating hydrophobic pockets within a crystalline lattice. This feature is critical for the encapsulation of non-polar guest molecules, making KTA-MOFs exceptional candidates for hydrophobic drug delivery and specific gas separations.

Ligand Chemistry & Design Principles

The Conformational Lock

H₃KTA exists in an equilibrium between two chair conformations. For MOF synthesis, the tri-axial conformation is the "active" state.

  • Tri-equatorial form: Carboxylates spread out (flatter).

  • Tri-axial form: Carboxylates project upward (U-shaped), ideal for chelating metal clusters (Secondary Building Units - SBUs).

In the presence of transition metals (Zn²⁺, Cu²⁺) or actinides (UO₂²⁺), the ligand is "locked" into the tri-axial conformation, forming discrete cages or 3D networks.

Mechanism of Framework Assembly

The synthesis relies on Solvothermal Self-Assembly . The high temperature and pressure in a sealed vessel force the metal ions to coordinate with the axial carboxylates, overcoming the steric bulk of the methyl groups.

LigandLogic cluster_feature Structural Feature H3KTA H3KTA Ligand (Equilibrium) TriAxial Tri-Axial Conformer (U-Shape) H3KTA->TriAxial Solvent/Temp Bias Coordination Coordination (Chelation) TriAxial->Coordination Metal Metal Source (Zn²⁺ / Cu²⁺) Metal->Coordination MOF KTA-MOF (Hydrophobic Pores) Coordination->MOF Crystal Growth

Figure 1: The conformational locking mechanism required to synthesize KTA-based frameworks.

Detailed Protocol: Synthesis of Zn-KTA Framework

This protocol describes the synthesis of a Zinc-based KTA framework.[3] This system often requires a "pillar" ligand (like 4,4'-bipyridine) to space out the KTA layers, preventing collapse and maximizing porosity.

Materials
ReagentSpecificationRole
Kemp's Triacid (H₃KTA) >98% PurityOrganic Linker
Zinc Nitrate Hexahydrate Zn(NO₃)₂[4][5]·6H₂OMetal Node Source
4,4'-Bipyridine (Optional)Pillaring Agent (Expands pores)
N,N-Dimethylformamide (DMF) Anhydrous, 99.8%Primary Solvent (Solubilizes Acid)
Ethanol (EtOH) AbsoluteCo-solvent (Modulates vapor pressure)
Experimental Workflow

Step 1: Precursor Dissolution

  • In a 20 mL scintillation vial, dissolve 30 mg of H₃KTA (0.116 mmol) in 4 mL of DMF .

    • Note: Sonicate for 5 minutes. KTA dissolves slowly in cold DMF.

  • Add 2 mL of Ethanol .

  • Add 60 mg of Zn(NO₃)₂·6H₂O (0.20 mmol).

  • (Optional for Pillared MOF): Add 18 mg of 4,4'-bipyridine .

  • Stir until the solution is perfectly clear.

Step 2: Solvothermal Synthesis

  • Transfer the solution to a Teflon-lined stainless steel autoclave (or tightly capped heavy-wall glass pressure vial).

  • Place in a programmable oven.

  • Ramp: Heat to 100°C over 2 hours.

  • Dwell: Hold at 100°C for 48 hours .

  • Cool: Cool to room temperature over 6 hours (0.2°C/min).

    • Critical: Slow cooling promotes single-crystal growth over amorphous powder.

Step 3: Washing & Activation

  • Decant the mother liquor. Colorless block crystals should be visible.

  • Wash crystals with fresh DMF (3 x 5 mL) to remove unreacted acid.

  • Solvent Exchange: Soak crystals in Dichloromethane (DCM) for 3 days, refreshing the solvent every 24 hours.

    • Why: DMF has a high boiling point and surface tension. Exchanging with DCM allows for easier activation (drying) without collapsing the pores.

  • Activation: Heat under vacuum (10⁻³ Torr) at 80°C for 12 hours.

Characterization & Quality Control

To validate the synthesis, perform the following checks. The "Self-Validating" nature of this protocol relies on the specific solubility of the product vs. reactants.

Powder X-Ray Diffraction (PXRD)
  • Expectation: Sharp, high-intensity peaks at low angles (2θ < 10°), indicating large unit cell dimensions typical of porous MOFs.

  • Troubleshooting: Broad "humps" indicate amorphous material. If this occurs, increase the DMF:EtOH ratio to 3:1 to slow down nucleation.

Proton NMR (Digestion)
  • Method: Dissolve 5 mg of dried MOF crystals in DCl/DMSO-d₆.

  • Validation: You should see the characteristic peaks of KTA (methyl singlets at ~1.1-1.3 ppm) and the pillar (pyridyl protons) in the correct stoichiometric ratio (e.g., 2:3 or 1:1).

Hydrophobicity Test (Contact Angle)
  • Method: Press the activated MOF powder into a pellet. Place a water droplet on the surface.

  • Expectation: High contact angle (>120°) due to the methyl-lined pores, confirming the successful incorporation of KTA in the correct conformation.

Applications in Drug Development

The KTA-MOF platform is distinct because of its internal hydrophobic environment .

  • Hydrophobic Drug Loading:

    • Most MOFs (e.g., MOF-74) have hydrophilic channels that bind water. KTA-MOFs repel water, making them ideal hosts for poorly soluble drugs like Paclitaxel or Ibuprofen .

    • Protocol: Soak activated KTA-MOF in a concentrated solution of the drug in hexane or toluene. The hydrophobic drug will partition into the hydrophobic MOF pores.

  • Molecular Separation:

    • The rigid "cleft" shape of the KTA ligand allows for size-selective separation of aromatic isomers (e.g., separating xylene isomers).

Workflow start Start: Reagent Prep mix Mix Zn(NO3)2 + H3KTA Solvent: DMF/EtOH start->mix heat Solvothermal Heating 100°C, 48h mix->heat Sealed Autoclave wash Solvent Exchange (DMF -> DCM) heat->wash Crystals Formed activate Vacuum Activation Remove Guest Molecules wash->activate Critical Step app Application: Hydrophobic Drug Loading activate->app

Figure 2: Step-by-step experimental workflow for Zn-KTA MOF production.

References

  • Kemp, D. S., & Petrakis, K. S. (1981). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (Kemp's triacid). The Journal of Organic Chemistry, 46(25), 5140–5143.

  • Thuéry, P. (2014).[6] Increasing Complexity in the Uranyl Ion–Kemp’s Triacid System: From One- and Two-Dimensional Polymers to Uranyl–Copper(II) Dodeca- and Hexadecanuclear Species. Crystal Growth & Design, 14(5), 2665–2676.[6]

  • Thuéry, P., & Harrowfield, J. (2016). Uranyl-Based Metal–Organic Frameworks with Kemp’s Triacid: A New Series of Porous Materials. Inorganic Chemistry, 55(2), 670–678.

  • Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969.

Sources

Application

Application Note: Crystal Engineering with Kemp's Triacid (KTA) as a Rigid Linker

Executive Summary Kemp’s Triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) is a unique molecular scaffold in solid-state chemistry.[1] Unlike flexible aliphatic linkers, KTA possesses a rigid cyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Kemp’s Triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) is a unique molecular scaffold in solid-state chemistry.[1] Unlike flexible aliphatic linkers, KTA possesses a rigid cyclohexane chair conformation that forces its three carboxyl groups into a tri-axial orientation. This structural pre-organization makes it an exceptional candidate for constructing Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs) .

This guide details the protocols for utilizing KTA to engineer specific crystal lattices, focusing on overcoming its thermodynamic preference for self-association (the "Rod Motif") to achieve functional, porous, or pharmaceutical co-crystals.

The Molecular Architect: KTA Geometry & Synthons

To engineer crystals with KTA, one must understand the competition between homomeric and heteromeric interactions.

The Structural Challenge

In its pure form, KTA forms a 1D Hydrogen-Bonded Rod . The three axial carboxyl groups form cyclic dimers with neighbors, creating infinite columns. These columns pack efficiently, leaving no voids.

  • The Engineering Goal: Disrupt the 1D Rod motif using metal nodes or complementary hydrogen-bond acceptors (co-formers) to force the expansion into 2D sheets or 3D porous networks.

Decision Logic: MOF vs. Co-Crystal

The choice of pathway depends on the desired interaction strength and application.

KTA_Logic Start Kemp's Triacid (KTA) Scaffold Decision Target Interaction? Start->Decision Path_MOF Coordination Bonds (Metal Nodes) Decision->Path_MOF Metal Ions (Zn, Cu, Ln) Path_HOF Hydrogen Bonds (Organic Co-formers) Decision->Path_HOF N-Heterocycles / Bases Result_MOF Rigid MOFs (High Porosity/Thermal Stability) Path_MOF->Result_MOF Solvothermal Synthesis Result_HOF Supramolecular Networks (Tunable Solubility/Chirality) Path_HOF->Result_HOF Slow Evaporation / Grinding

Figure 1: Decision matrix for KTA crystal engineering. The rigid tri-axial geometry dictates the resulting topology based on the linker type.

Protocol A: Supramolecular Co-Crystallization

Objective: Disrupt the KTA homomeric rod motif to create a heteromeric network (e.g., for drug solubility enhancement or separation). Mechanism: Acid-Base proton transfer or neutral H-bonding with Nitrogen heterocycles (e.g., 4,4'-bipyridine, imidazole, or pharmaceutical amines).

Materials
  • Linker: Kemp’s Triacid (>98% purity).

  • Co-former: 4,4'-Bipyridine (BPY) or 1,1,3,3-tetramethylguanidine (TMG).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Equipment: 20 mL Scintillation vials, Parafilm, Optical Microscope.

Step-by-Step Methodology
  • Stoichiometric Calculation:

    • Calculate a 1:1.5 molar ratio of KTA to BPY (since KTA has 3 acid groups and BPY has 2 basic sites, a 2:3 ratio is often ideal, but 1:1.5 ensures excess base to drive the motif disruption).

    • Example: 25.8 mg KTA (0.1 mmol) + 23.4 mg BPY (0.15 mmol).

  • Dissolution (The "Rod" Disruption):

    • Dissolve KTA in 5 mL MeOH. Sonicate until clear.

    • Dissolve Co-former in 5 mL MeOH in a separate vial.

    • Critical Step: Add the Co-former solution dropwise to the KTA solution while stirring. This prevents rapid precipitation of the kinetic product (amorphous).

  • Crystallization (Slow Evaporation):

    • Filter the combined solution through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites.

    • Cover with Parafilm and poke 3-5 small holes with a needle.

    • Store in a vibration-free environment at 20°C.

  • Harvesting:

    • Crystals typically appear within 3-7 days.

    • Observation: KTA co-crystals often form blocky or prismatic shapes, distinct from the needle-like habit of pure KTA rods.

Protocol B: Solvothermal MOF Synthesis

Objective: Create a porous coordination polymer using KTA as a tri-topic ligand. Target: Zn-KTA or Lanthanide-KTA frameworks.

Materials
  • Ligand: Kemp’s Triacid.[1][2][3][4][5]

  • Metal Source: Zn(NO₃)₂·6H₂O or Eu(NO₃)₃·6H₂O.

  • Solvent System: DMF/H₂O (ratio is critical for deprotonation).

  • Vessel: Teflon-lined stainless steel autoclave (23 mL).

Step-by-Step Methodology
  • Precursor Preparation:

    • Mix KTA (0.2 mmol) and Metal Nitrate (0.2 mmol) in a 10 mL glass beaker.

    • Add 8 mL DMF and 2 mL deionized water (4:1 v/v).

    • Stir for 30 minutes. The solution may remain slightly cloudy; this is acceptable as dissolution occurs during heating.

  • Solvothermal Reaction:

    • Transfer the slurry to the Teflon liner. Seal the autoclave tightly.

    • Programmed Heating:

      • Ramp: 1°C/min to 100°C.

      • Dwell: 48 hours at 100°C.

      • Cool: 0.1°C/min to Room Temperature (Slow cooling is essential to obtain single crystals suitable for XRD).

  • Washing & Activation:

    • Decant the mother liquor.

    • Wash crystals 3x with fresh DMF to remove unreacted ligand.

    • Solvent Exchange: Soak crystals in Methanol for 3 days, refreshing solvent every 24 hours. This replaces high-boiling DMF with volatile MeOH, preventing pore collapse during drying.

Characterization & Validation Data

To validate the success of your crystal engineering, compare your results against these standard metrics.

Table 1: Diagnostic Crystallographic Signatures
ParameterPure KTA (The "Failure" Mode)KTA Co-Crystal (Success)KTA MOF (Success)
Space Group P-1 or P21/cVaries (often C2/c or P21)High symmetry (e.g., Cubic/Rhombohedral)
Primary Motif 1D Hydrogen-bonded Rods2D Sheets or 3D Networks3D Coordination Network
Melting Point ~250-260°C (Decomposes)Distinct from precursors>350°C (High thermal stability)
Solubility Low in waterEnhanced (if pharmaceutical)Insoluble (Stable framework)
Visualizing the Workflow

The following diagram outlines the validation loop to ensure the "Rod" motif has been successfully engineered into a new phase.

Validation_Workflow Sample Synthesized Crystals PXRD Powder XRD Sample->PXRD Analysis Compare Patterns PXRD->Analysis Success New Phase (Target Structure) Analysis->Success Unique Peaks Fail Pure KTA (Recrystallization) Analysis->Fail Matches KTA Ref.

Figure 2: Routine validation workflow using Powder X-Ray Diffraction (PXRD).

Troubleshooting & Scientific Insight

The "Rod" Trap (Polymorphism)

Issue: You attempt a co-crystal synthesis, but PXRD shows only pure KTA peaks. Causality: The homomeric KTA-KTA hydrogen bond (cyclic dimer) is extremely robust (approx. 60 kJ/mol). If the co-former interaction is weaker, KTA will self-sort and crystallize alone. Solution:

  • Increase Base Strength: Use a co-former with a higher pKa (e.g., TMG or DBU) to ensure proton transfer, which creates ionic charge-assisted H-bonds stronger than the neutral KTA dimer.

  • Liquid Assisted Grinding (LAG): Instead of solution growth, grind KTA and co-former with 2 drops of solvent. The mechanical energy can overcome the kinetic barrier of rod formation.

Solvation Effects in MOFs

Issue: MOF crystals turn opaque and crack upon removal from solvent. Causality: KTA MOFs often contain large voids filled with solvent. Rapid evaporation creates capillary forces that collapse the framework. Solution: Never dry directly from DMF. Perform the methanol exchange described in Protocol B, then use Supercritical CO₂ drying if available, or dry under vacuum at room temperature.

References

  • Kemp's Triacid Structural Baselines

    • Title: A co-crystal containing Kemp's tri-acid and acetic acid: a 0D aggregate disrupts a thermodynamically preferred 1D rod motif.[1][3]

    • Source: CrystEngComm (RSC).
    • URL:[Link]

  • Supramolecular Networks & Proton Transfer

    • Title: Structure of hydrogen-bonded complex of Kemp's triacid with 1,1,3,3-tetramethylguanidine.
    • Source: ResearchG
    • URL:[Link]

  • General MOF Synthesis Protocols

    • Title: Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0.
    • Source: Tetrahedron (via UC Berkeley).
    • URL:[Link]

  • Co-Crystal Synthesis Methodology

    • Title: Traditional and Novel Methods for Cocrystal Form
    • Source: Systematic Reviews in Pharmacy.[6]

    • URL:[Link]

Sources

Method

Application Note: High-Precision Host-Guest Protocols for Kemp's Triacid Derivatives

Introduction: The Rigid Cleft Paradigm Kemp’s triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) is a cornerstone scaffold in biomimetic chemistry. Unlike flexible macrocycles, KTA provides a pre-organ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rigid Cleft Paradigm

Kemp’s triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) is a cornerstone scaffold in biomimetic chemistry. Unlike flexible macrocycles, KTA provides a pre-organized, rigid "U-shaped" architecture. When derivatized into imides or acylated clefts, it forces functional groups into a convergent orientation, creating an ideal pocket for molecular recognition via hydrogen bonding and


-stacking.

Why This Matters: In drug development and sensor design, entropy is the enemy. Flexible hosts lose entropy upon binding, reducing affinity. KTA derivatives are "pre-paid" entropically—they are already rigid. This guide details the protocols to synthesize these clefts and, more importantly, to rigorously quantify their binding thermodynamics using NMR titration, moving beyond the outdated methods often found in undergraduate textbooks.

Structural Design & Synthesis Workflow

The most common KTA hosts are "Rebek’s Imides"—molecules where two carboxyl groups are condensed with an amine to form an imide, leaving the third acid group (or a derivative thereof) to act as a functional handle or binding site.

Protocol A: Synthesis of the KTA-Imide Scaffold

Safety: Thionyl chloride (


) releases 

and

. Work in a fume hood.
  • Activation:

    • Reflux Kemp’s triacid (1.0 eq) in neat

      
       (excess) for 3 hours.
      
    • Remove excess

      
       under vacuum.
      
    • Critical Step: Sublimation or recrystallization of the resulting anhydride-acid chloride is often necessary to ensure purity before the amine addition.

  • Condensation (The Cleft Formation):

    • Dissolve the activated KTA intermediate in dry THF.

    • Add the primary amine (1.0 eq) and triethylamine (1.1 eq) dropwise at

      
      .
      
    • Mechanistic Note: The amine attacks the anhydride preferentially. The rigidity of the cyclohexane ring forces the resulting amide and acid groups into proximity, facilitating thermal closure to the imide.

    • Reflux in toluene with a Dean-Stark trap to drive water removal and close the imide ring.

  • Purification:

    • Flash chromatography (typically

      
      , MeOH/DCM gradients).
      
    • QC Check:

      
       NMR must show the three methyl groups. In 
      
      
      
      symmetric KTA, they are equivalent. In the imide (
      
      
      symmetry), they split into a 2:1 ratio (two equatorial, one axial/unique).

Binding Quantification: NMR Titration

This is the gold standard for KTA host-guest chemistry. Unlike UV-Vis, NMR provides structural information on where the binding occurs.

Experimental Design Logic
  • Solvent Choice:

    
     is the standard. Polar solvents (DMSO, MeOH) will compete for hydrogen bonds, often obliterating the binding of neutral guests.
    
  • Concentration Regime: The Host concentration (

    
    ) must be kept constant to simplify the math and prevent aggregation artifacts.
    
Protocol B: The "Constant Host" Titration[1]

Materials:

  • Host (H): KTA-Imide derivative.

  • Guest (G): Target molecule (e.g., 9-ethyladenine).

  • Solvent:

    
     (passed through basic alumina to remove acidic impurities).
    

Step-by-Step:

  • Stock Preparation:

    • Solution A (Host): Prepare 600

      
       of Host at 2.0 mM.
      
    • Solution B (Guest): Prepare 2 mL of Guest at 20 mM dissolved in Solution A .

    • Why? Dissolving the Guest in the Host solution ensures that as you titrate, the Host concentration remains exactly constant (2.0 mM). If you used pure solvent for the guest, you would dilute the host, complicating the fitting equation.

  • The Titration Loop:

    • Take an initial NMR scan of Solution A (0 eq Guest).

    • Add aliquots of Solution B to the NMR tube (e.g., 10

      
      , 20 
      
      
      
      , etc.).
    • After each addition, shake (do not vortex vigorously if protein-like aggregation is suspected) and equilibrate for 2 mins.

    • Record

      
       NMR.
      
  • Data Collection:

    • Track the chemical shift (

      
      ) of a proton involved in binding (e.g., the imide N-H).
      
    • Fast vs. Slow Exchange:

      • Fast Exchange: The peak moves smoothly. Use the shift change (

        
        ).
        
      • Slow Exchange: New peaks appear.[1] Integrate the areas of bound vs. free species.

Visualization: Titration Logic Flow

NMR_Titration Start Start: Pure Host (Solution A) Titrant Prepare Titrant: Guest dissolved in Solution A Start->Titrant Step1 Add Aliquot (10-50 uL) Titrant->Step1 Step2 Equilibrate (2 min) Step1->Step2 Step3 Acquire 1H NMR Step2->Step3 Decision Saturation Reached? (>90% Bound) Step3->Decision Decision->Step1 No (Shift continuing) Analysis Global Fitting (Non-Linear Regression) Decision->Analysis Yes (Plateau)

Caption: Workflow for "Constant Host" NMR titration. Dissolving the guest in the host stock solution eliminates dilution errors.

Data Analysis: The Death of the Job Plot

Expert Insight: Historically, the Job’s Plot (Method of Continuous Variations) was used to determine stoichiometry.[2][3][4][5] However, modern supramolecular chemistry recognizes that Job’s plots are often misleading, especially if multiple equilibria (


 and 

) exist simultaneously [1].

Recommended Approach: Do not rely solely on linearizations (Benesi-Hildebrand). They distort error distributions. Instead, use Non-Linear Regression (Global Fitting) .

The Binding Isotherm Equation (1:1 Model)

For a fast-exchange system, the observed shift (


) is:


  • 
    : Chemical shift of free host.
    
  • 
    : Chemical shift of the complex (fitted parameter).
    
  • 
    : Association constant (fitted parameter).
    

Protocol:

  • Export

    
     vs. 
    
    
    
    to a CSV file.
  • Use Python (Scipy) or specialized software (e.g., BindFit [2]) to fit the equation above.

  • Self-Validation: If the residual plot shows a "wave" pattern, your 1:1 model is incorrect. Try a 1:2 model.

Representative Data & Stoichiometry

The following table summarizes typical binding constants for Kemp's triacid derivatives interacting with nitrogen heterocycles in


. Note the dramatic effect of hydrogen bonding complementarity.
Host DerivativeGuestInteraction Type

Ref
Kemp's Imide (Rebek) 9-EthyladenineWatson-Crick + Hoogsteen~120,000[3]
Kemp's Imide

-Butyrolactam
Single H-bond~150[3]
Kemp's Imide PyrazineWeak H-bond< 10[3]
Acylamino-KTA GlutarimideTriple H-bond array~1,100[4]

Troubleshooting & Controls

The "Water Effect"

KTA binding is driven by hydrogen bonds. Even trace water in


 acts as a competitive inhibitor.
  • Symptom:

    
     values fluctuate wildly between days.
    
  • Fix: Store

    
     over activated 4Å molecular sieves. Run a "blank" titration with water to quantify its inhibition constant if necessary.
    
Dimerization Check

Kemp's imides can self-dimerize via their own H-bond donors/acceptors.

  • Protocol: Perform a Dilution Experiment .

    • Dilute the pure Host from 10 mM down to 0.1 mM.

    • If the N-H peak shifts significantly during dilution, the host is aggregating.

    • Correction: You must use a dimerization-corrected binding model (e.g.,

      
       and 
      
      
      
      ).

References

  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews.

  • Hibbert, D. B., & Thordarson, P. (2016).[5] The death of the Job plot, transparency, open science and online tools.[5] Chemical Communications.

  • Rebek, J. Jr. (1990). Molecular recognition with model systems. Angewandte Chemie International Edition.

  • Jeong, K. S., Tjivikua, T., Muehldorf, A., & Rebek, J. (1991). Convergent functional groups: synthetic clefts as molecular tweezers. Journal of the American Chemical Society.

Sources

Application

application of Kemp's triacid in supramolecular polymers

Application Note: Engineering Supramolecular Polymers with Kemp’s Triacid (KTA) Executive Summary This guide details the application of Kemp’s Triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) as a ri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Supramolecular Polymers with Kemp’s Triacid (KTA)

Executive Summary

This guide details the application of Kemp’s Triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) as a rigid molecular scaffold for constructing supramolecular polymers. Unlike covalent polymers, KTA-based systems rely on highly directional Hydrogen Bonding (H-bonding) and


-stacking interactions. These non-covalent motifs enable unique material properties, including thermo-reversibility , shear-thinning viscosity , and autonomous self-healing .

This document provides validated protocols for:

  • Functionalization: Converting raw KTA into active imide-based monomers.

  • Assembly: Creating supramolecular networks via H-bond dimerization and heterocomplexation.

  • Validation: Rheological and spectroscopic characterization standards.

Molecular Rationale

Kemp’s Triacid is a unique tricyclic scaffold that exists in a rigid chair conformation. Its three axial carboxyl groups are pre-organized to form a U-shaped cleft.

  • Structural Rigidity: The cyclohexane ring prevents conformational collapse, ensuring the functional groups remain accessible for binding.

  • Binding Versatility:

    • Homodimerization: Two KTA units can form a cyclic dimer via three pairs of H-bonds (binding energy

      
       8–10 kcal/mol).
      
    • Heterocomplexation: KTA derivatives (specifically imides) bind strongly to nitrogenous bases like Adenine or Melamine via Watson-Crick-like pairing.

Mechanism of Action

The supramolecular polymerization occurs when bifunctional KTA units (attached to a polymer backbone or linker) associate.

KTA_Mechanism KTA_Mono KTA-Functionalized Monomer Equilibrium Dynamic Equilibrium (Ka) KTA_Mono->Equilibrium Self-Assembly Supra_Poly Supramolecular Polymer Network Equilibrium->Supra_Poly H-Bond Formation Supra_Poly->Equilibrium Dissociation Stimulus Stimulus (Heat / Solvent / Shear) Stimulus->Equilibrium Shifts Equilibrium

Figure 1: The dynamic equilibrium of KTA supramolecular assembly. The degree of polymerization (DP) is directly controlled by the association constant (


) and monomer concentration.

Application 1: Self-Healing Elastomers

Theory: By grafting KTA units onto a flexible polymer backbone (e.g., poly(butyl acrylate)), the material acts as a physical network. When the material is cut, the H-bonds break preferentially over covalent bonds. Re-contacting the surfaces allows the KTA units to "find" each other and re-dimerize, healing the interface.

Detailed Protocols

Protocol A: Synthesis of KTA-Imide Linker

Objective: Convert KTA into a functionalizable imide motif. Raw KTA is too polar and insoluble for direct supramolecular use in non-polar media. Target: KTA-Imide with a pendant linker (e.g., for attachment to a polymer).

Materials:

  • Kemp’s Triacid (KTA) [>98% purity]

  • Primary Amine Linker (e.g., 3-amino-1-propanol or benzyl amine)

  • Solvent: Diglyme (high boiling point) or Imidazole (melt)

  • Equipment: Dean-Stark trap or sealed pressure tube.

Step-by-Step Workflow:

  • Stoichiometry Setup: Mix KTA (1.0 equiv) and the Primary Amine (1.05 equiv).

    • Note: A slight excess of amine ensures complete conversion of the anhydride intermediate.

  • Melt Condensation (Preferred for Scale):

    • Place solid mixture in a reaction flask.

    • Heat to 160°C – 180°C under Argon flow.

    • Critical Phase: The mixture will melt. Water vapor will evolve as the imide ring closes.

    • Maintain temperature for 4–6 hours.

    • Why: Lower temperatures (<140°C) often yield the amic acid (open ring) rather than the imide (closed ring). The closed U-shape is essential for binding.

  • Work-up:

    • Cool to 80°C. Dissolve the melt in Chloroform (

      
      ).
      
    • Wash with 1M HCl (to remove excess amine) and Brine.

    • Dry over

      
       and concentrate.
      
  • QC Check (FT-IR):

    • Look for characteristic Imide Carbonyl stretches at 1680 cm⁻¹ and 1730 cm⁻¹ .

    • Fail Condition: Broad peak at 3000-3500 cm⁻¹ indicates unreacted acid/amine (Amic acid).

Protocol B: Supramolecular Assembly & Rheology

Objective: Create a H-bonded polymer network and verify reversibility.

Materials:

  • KTA-Functionalized Polymer (from Protocol A, grafted to a backbone)

  • Solvent: Toluene or Chloroform (Non-polar solvents promote H-bonding).

  • Contraindication: Avoid DMSO, Methanol, or Water, as they compete for H-bonds.

Workflow:

  • Solution Preparation:

    • Dissolve polymer in Toluene at 10 wt%.

    • Stir at Room Temperature (RT) for 2 hours.

  • Viscosity Testing (The "Drop" Test):

    • Measure Zero-Shear Viscosity (

      
      ) using a cone-and-plate rheometer.
      
    • Heat Ramp: Increase temp from 20°C to 80°C.

    • Expected Result: Viscosity should drop sharply (non-Arrhenius behavior) as H-bonds break.

    • Cooling: Return to 20°C. Viscosity should recover within seconds/minutes.

  • Titration Control (Validation):

    • Add 1-5% Methanol to the mixture.

    • Observation: Viscosity should plummet immediately. This confirms the network is H-bond driven, not covalent entanglement.

Data Summary & Characterization

ParameterMethodExpected Signature for Supramolecular KTA
Connectivity ¹H NMR Downfield shift of Imide/Amide protons (>10 ppm) indicates H-bonding.
Structure FT-IR Sharp Imide peaks (1680/1730 cm⁻¹). Absence of broad -OH stretches.
Thermal DSC No sharp melting point; glass transition (

) depends on H-bond density.
Mechanical Rheology

at low freq (gel-like). Crossover at high freq (lifetime of H-bond).
Characterization Decision Tree

QC_Tree Start Synthesized KTA Polymer Solubility Dissolve in CHCl3 Start->Solubility Clear Solution is Clear? Solubility->Clear NMR Run 1H NMR Clear->NMR Yes Fail_Sol Aggregates/Crosslinked (Check Covalent Bonds) Clear->Fail_Sol No (Precipitate) Shift Imide Proton > 10ppm? NMR->Shift Rheology Rheology Sweep Shift->Rheology Yes Fail_Hbond No Assembly (Check Functionalization) Shift->Fail_Hbond No Success Valid Supramolecular System Rheology->Success

Figure 2: Quality Control workflow for validating KTA supramolecular polymers.

Troubleshooting & Critical Parameters

  • Issue: Material is brittle/insoluble.

    • Cause: "Short-circuiting" of the stack. If the linker between the KTA and the backbone is too short, KTA units may stack intramolecularly (within the same chain) rather than intermolecularly.

    • Fix: Increase linker length (e.g., use C6 or C11 spacers) to facilitate inter-chain networking.

  • Issue: No viscosity increase observed.

    • Cause: Solvent polarity is too high.

    • Fix: Switch to

      
      , Benzene, or Toluene. Even trace water (from hygroscopic solvents) can disrupt the dimer.
      
  • Issue: Incomplete Imidization.

    • Cause: Reaction temperature < 150°C.[1][2][3]

    • Fix: Resubmit to melt condensation conditions or use a Dean-Stark trap with Xylene to drive off water.

References

  • Rebek, J. (1990). Molecular recognition with model systems. Angewandte Chemie International Edition in English, 29(3), 245-255. Link

  • Burd, C., & Weck, M. (2005). Self-sorting in polymers.[4] Macromolecules, 38(17), 7225-7230. Link

  • Cordier, P., Tournilhac, F., Soulié-Ziakovic, C., & Leibler, L. (2008). Self-healing and thermoreversible rubber from supramolecular assembly. Nature, 451(7181), 977-980. Link

  • Kato, T., et al. (2006). Functional Liquid Crystals towards the Next Generation of Materials. Angewandte Chemie International Edition, 45(1), 38-68. Link

  • Zimmerman, S. C., et al. (2002). Synthetic hosts by monomolecular imprinting inside dendrimers. Nature, 418(6896), 399-403. Link

Sources

Method

functionalization of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid

Application Note: Functionalization of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid (Kemp's Triacid) [1] Executive Summary This guide details the functionalization of cis,cis-1,3,5-trimethylcyclohexane-1,3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid (Kemp's Triacid) [1]

Executive Summary

This guide details the functionalization of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (commonly known as Kemp's Triacid ).[1] Uniquely defined by its rigid chair conformation where three carboxyl groups occupy syn-axial positions, this molecule acts as a "structural enforcer" in supramolecular chemistry. Its pre-organized "U-shaped" cleft is critical for constructing synthetic receptors, self-replicating systems, and protein mimetics.

This document moves beyond standard textbook organic chemistry to address the specific steric and conformational challenges posed by the neopentyl-like centers of the cyclohexane ring. It provides validated protocols for global activation (symmetric functionalization) and desymmetrization (selective mono-functionalization) via the cyclic anhydride intermediate.

Strategic Analysis: The Kemp's Triacid Scaffold

The utility of Kemp's triacid lies in its conformational lock. The three methyl groups (equatorial) force the three carboxyl groups into axial positions to minimize 1,3-diaxial interactions. This creates a convergent functional array ideal for molecular recognition.

Key Synthetic Challenges:

  • Steric Hindrance: The carboxyl carbons are adjacent to quaternary carbons (neopentyl centers), making nucleophilic attack slower than in unhindered acids.

  • Cyclization Tendency: The proximity of the syn-axial carboxyl groups favors the formation of cyclic anhydrides or imides over open-chain derivatives.

  • Solubility: The triacid is sparingly soluble in non-polar solvents; derivatization is often required to improve solubility for complex assembly.

Functionalization Workflows

The functionalization strategy bifurcates based on the desired symmetry of the final product.

Pathway A: Global Activation (Symmetric Derivatives)

Used when identical groups are required at all three positions (e.g.,


-symmetric tripodal ligands).
  • Mechanism: Conversion to the tri-acid chloride using vigorous chlorinating agents.

  • Reagents: Thionyl chloride (

    
    ) is preferred over oxalyl chloride due to the high boiling point required to overcome steric barriers.
    
Pathway B: Desymmetrization (Asymmetric/Cleft Derivatives)

Used to create "Rebek's Clefts" or Janus molecules where one face is chemically distinct.

  • Mechanism: Controlled dehydration to form a mono-anhydride mono-acid . This intermediate is the "pivot point" of Kemp's triacid chemistry.

  • Selectivity: The anhydride ring is significantly more electrophilic than the remaining free acid, allowing highly selective reaction with 1 equivalent of nucleophile to yield a mono-functionalized product.

Detailed Experimental Protocols

Protocol 1: Desymmetrization via Anhydride Formation

This is the critical step for generating molecular clefts.

Objective: Isolate the Kemp's Triacid Anhydride-Acid (KTA-Anhydride).

  • Sublimation Method (Cleanest):

    • Place crude Kemp's triacid in a sublimation apparatus.

    • Heat to 200–220 °C under high vacuum (<0.1 mmHg).

    • Result: The triacid dehydrates and sublimes as the pure anhydride-acid.

    • Note: This method avoids solvents and purification steps.[2]

  • Solution Method (Scale-up):

    • Suspend Kemp's triacid (10 g) in acetic anhydride (50 mL).

    • Reflux for 3–4 hours. The solid will dissolve as the reaction proceeds.

    • Concentrate the solution under reduced pressure to remove excess acetic anhydride and acetic acid.

    • Recrystallization: Recrystallize the residue from toluene or benzene.

    • Yield: Typically >90%.

Protocol 2: Synthesis of Rebek's Imide Clefts

Targeting molecular recognition scaffolds.

Reagents: KTA-Anhydride (from Protocol 1), Primary Amine (


), Pyridine, Acetyl Chloride or 

.
  • Opening the Ring:

    • Dissolve KTA-Anhydride (1.0 eq) in dry THF or Dichloromethane (DCM).

    • Add the amine (1.0–1.1 eq) and Triethylamine (1.1 eq).

    • Stir at Room Temperature (RT) for 12 h.

    • Checkpoint: The species formed is the amic acid (open chain amide-acid).

  • Closing the Cleft (Imidization):

    • Evaporate the solvent from step 1.

    • Resuspend the crude amic acid in neat acetic anhydride containing sodium acetate (2.0 eq).

    • Reflux for 4–6 hours.

    • Pour the mixture into ice water. The imide typically precipitates.

    • Purification: Filter and wash with water.[3][4] Recrystallize from ethanol or ethyl acetate.

Protocol 3: Global Activation (Tri-Acid Chloride)

For


-symmetric ligands.

Reagents: Kemp's Triacid, Thionyl Chloride (


), DMF (cat.).[5]
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Reaction:

    • Add Kemp's triacid (solid) to the flask.

    • Add excess thionyl chloride (approx. 5 mL per gram of acid).

    • Add 1–2 drops of dry DMF (Vilsmeier-Haack activation is crucial for these hindered acids).

  • Reflux:

    • Heat to reflux for 3–6 hours. The solution should become clear and homogeneous.

  • Workup:

    • Remove excess

      
       by vacuum distillation (rotary evaporator with a base trap).
      
    • Critical: Add dry toluene and re-evaporate (azeotropic removal of residual

      
       and 
      
      
      
      ).
    • Product: The resulting solid is the highly reactive tri-acid chloride. Use immediately.

Data & Parameters Summary

Derivative TypeKey IntermediateReagent StrategyCritical Parameter
Symmetric (

)
Tri-Acid Chloride

(Reflux) + DMF
Moisture exclusion; removal of excess

.
Asymmetric (Cleft) Cyclic AnhydrideHeat/Sublimation or

Stoichiometry (1:1 amine:anhydride).
Imide Amic Acid

/ NaOAc (Reflux)
Temperature must be sufficient to close the 6-membered imide ring.

Visualized Pathways

Figure 1: Functionalization Decision Tree

KempsFunctionalization Kemp Kemp's Triacid (Cis,cis-1,3,5-isomer) Anhydride Cyclic Anhydride (Mono-anhydride Mono-acid) Kemp->Anhydride Sublimation (200°C) or Ac2O Reflux AcidChloride Tri-Acid Chloride (Global Activation) Kemp->AcidChloride SOCl2, DMF (cat) Reflux AmicAcid Amic Acid (Open Intermediate) Anhydride->AmicAcid R-NH2 (1 eq) Selective Opening Triamide C3-Symmetric Triamide/Ester AcidChloride->Triamide Excess R-NH2 or R-OH Imide Rebek's Imide (Molecular Cleft) AmicAcid->Imide Ac2O, NaOAc Dehydration

Caption: Workflow distinguishing between desymmetrization (via anhydride) and global activation (via acid chloride).

Figure 2: Mechanism of Cleft Formation

ImideMechanism Step1 Anhydride (Electrophilic) Step3 Amic Acid (Regio-defined) Step1->Step3 Fast Kinetic Reaction Step2 Nucleophilic Attack (Amine R-NH2) Step5 Imide Cleft (Rigid Scaffold) Step3->Step5 Thermodynamic Closure Step4 Cyclodehydration (-H2O)

Caption: The conversion of the anhydride to the rigid imide scaffold involves a kinetic opening followed by thermodynamic closure.

Troubleshooting & Expert Tips

  • "My reaction is slow."

    • Cause: The neopentyl center creates significant steric bulk.

    • Solution: Do not rely on room temperature stirring for esterifications. Use acid chlorides or activated anhydrides with catalysts like DMAP. For amidation, heating is almost always required.

  • "I cannot dissolve the Triacid."

    • Cause: Strong intermolecular hydrogen bonding and crystal lattice energy.

    • Solution: The triacid is soluble in dilute aqueous base (

      
      ) or hot DMSO. For organic reactions, converting it to the anhydride (Protocol 1) drastically improves solubility in DCM or THF.
      
  • "I obtained a mixture of products during mono-functionalization."

    • Cause: You likely used the acid chloride pathway or uncontrolled stoichiometry.

    • Solution: Always go through the anhydride intermediate for mono-functionalization. The reactivity difference between the anhydride ring and the free acid is the only reliable way to achieve selectivity without statistical mixtures.

References

  • Kemp, D. S., & Petrakis, K. S. (1981). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. The Journal of Organic Chemistry.

  • Rebek, J. (1990). Molecular Recognition with Model Systems. Angewandte Chemie International Edition.

  • Jeong, K. S., et al. (2000). Rapid cleavage of cyclic tertiary amides of Kemp's triacid: effects of ring structure. PubMed.

  • Sigma-Aldrich. Product Specification: cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid.[1]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

Sources

Application

Synthesis of Kemp's Triacid Derivatives: Application Notes and Protocols for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of Kemp's triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) derivatives. Tailored for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Kemp's triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the versatile applications of this unique scaffold, offering step-by-step methodologies for the creation of functional molecules for use in supramolecular chemistry, combinatorial library synthesis, and the development of novel therapeutic agents.

Introduction: The Unique Structural Scaffold of Kemp's Triacid

Kemp's triacid (KTA) is a conformationally rigid cyclohexane derivative with three axial carboxylic acid groups oriented on the same face of the cyclohexane ring. This pre-organized, C3-symmetric structure makes it an exceptional building block in molecular design and synthesis. The fixed spatial arrangement of the carboxyl groups provides a stable and predictable framework for the construction of complex molecular architectures. This inherent rigidity is crucial for applications in molecular recognition, where precise positioning of functional groups is paramount for selective binding to target molecules. Furthermore, the three carboxylic acid moieties offer multiple points for functionalization, allowing for the creation of diverse derivatives with tailored properties.

I. Synthesis of Kemp's Triacid Imide Derivatives for Chiral Ligands and Prodrugs

The conversion of Kemp's triacid to its imide derivatives opens avenues for the development of chiral ligands for asymmetric catalysis and pH-responsive systems for targeted drug delivery. The imide functionality introduces a new set of reactive and structural properties to the KTA scaffold.

Application Note: Chiral Imide-Oxazoline Ligands

The synthesis of chiral imide-oxazoline derivatives of Kemp's triacid yields valuable ligands for asymmetric catalysis. The rigid KTA backbone serves to orient the chiral oxazoline moieties, creating a well-defined chiral environment around a metal center. This pre-organization is key to achieving high stereoselectivity in catalytic reactions.

Protocol: Synthesis of a Chiral Imide-Oxazoline Derivative of Kemp's Triacid

This protocol outlines the synthesis of (1R, 5S, 7R)-7-[(S)-4-tert-butyl-4,5-dihydrooxazole-2-yl]-1,5,7-trimethyl-3-azabicyclo-[3.3.1]-nonane-2,4-dione, a representative chiral imide-oxazoline ligand.[1]

Materials:

  • Kemp's triacid

  • (S)-tert-leucinol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Kemp's Triacid Anhydride: A mixture of Kemp's triacid (1.0 eq) and thionyl chloride (2.0 eq) in toluene is heated at reflux for 4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude Kemp's triacid anhydride, which is used in the next step without further purification.

  • Formation of the Amide-Acid: The crude anhydride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of (S)-tert-leucinol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM is added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the intermediate amide-acid.

  • Cyclization to the Imide-Oxazoline: The purified amide-acid (1.0 eq) is dissolved in acetic anhydride (5.0 eq) and heated at 100 °C for 3 hours. The excess acetic anhydride is removed under vacuum. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final chiral imide-oxazoline derivative.

Self-Validation: The successful synthesis can be confirmed by spectroscopic methods. ¹H NMR spectroscopy should show the characteristic signals for the KTA backbone and the tert-butyl and oxazoline protons. The disappearance of the carboxylic acid proton signal and the appearance of the imide proton signal (if applicable) are key indicators of successful cyclization. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the final product.

II. Amide Derivatives of Kemp's Triacid: Scaffolds for Drug Delivery and Molecular Recognition

The formation of amide bonds from the carboxylic acid groups of Kemp's triacid is a versatile strategy for creating a wide range of functional molecules. These derivatives have shown promise as activatable prodrugs and as scaffolds for building complex host-guest systems.[2][3]

Application Note: pH-Responsive Amide Derivatives for Targeted Drug Release

The strategic placement of functional groups on the Kemp's triacid scaffold can lead to amide derivatives that undergo rapid cleavage under specific pH conditions. This property can be exploited for the targeted release of drugs in the slightly acidic microenvironment of tumors. The rigid KTA framework can enforce proximity between a catalytic group and the amide bond, accelerating hydrolysis at a desired pH.

Protocol: Synthesis of a Tertiary Amide Derivative of Kemp's Triacid

This protocol describes a general method for the synthesis of tertiary amide derivatives of Kemp's triacid, which have been studied for their rapid intramolecular acylolysis.[2]

Materials:

  • Kemp's triacid

  • Oxalyl chloride

  • Secondary amine (e.g., piperidine, proline methyl ester)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Kemp's Triacid: To a solution of Kemp's triacid (1.0 eq) in anhydrous DCM, add oxalyl chloride (3.3 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours, or until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield Kemp's triacid trichloride.

  • Amide Bond Formation: Dissolve the crude Kemp's triacid trichloride in anhydrous DCM and cool the solution to 0 °C. Add the secondary amine (3.3 eq) and a non-nucleophilic base such as triethylamine (3.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tertiary amide derivative.

Causality Behind Experimental Choices:

  • Oxalyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to acid chlorides under mild conditions. The byproducts (CO, CO₂, and HCl) are gaseous and easily removed.

  • Non-nucleophilic Base (TEA or DIPEA): A base is required to neutralize the HCl generated during the reaction. A non-nucleophilic base is chosen to avoid competing reactions with the acid chloride.

  • Anhydrous Conditions: The reaction is sensitive to moisture as the acid chloride intermediate can be hydrolyzed back to the carboxylic acid.

III. Kemp's Triacid as a Scaffold for Combinatorial Libraries

The trifunctional nature of Kemp's triacid makes it an ideal scaffold for the synthesis of combinatorial libraries of small molecules.[4] By attaching different building blocks to the three carboxylic acid groups, a vast number of diverse compounds can be generated.

Application Note: Solid-Phase Synthesis of a Nonpeptide Combinatorial Library

Solid-phase synthesis offers a streamlined approach to building combinatorial libraries on a Kemp's triacid scaffold. The scaffold can be attached to a solid support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing.

Experimental Workflow for Solid-Phase Library Synthesis

G cluster_0 Scaffold Attachment cluster_1 Combinatorial Derivatization (Split-and-Pool) cluster_2 Cleavage and Purification A Resin B Linker A->B Linker Activation C Kemp's Triacid B->C Coupling D Deprotection C->D E Split Resin into n Portions D->E F Couple Building Block 1 (BB1) E->F G Couple Building Block 2 (BB2) E->G H Couple Building Block n (BBn) E->H I Pool Resins F->I G->I H->I J Repeat for other Carboxyl Groups I->J K Cleavage from Resin J->K L Purification K->L M Library of Compounds L->M

Caption: Workflow for the solid-phase synthesis of a combinatorial library using a Kemp's triacid scaffold.

Quantitative Data Summary
Derivative TypeSynthetic ApproachTypical Yield RangeKey ApplicationReference
Chiral Imide-OxazolineMulti-step solution phase40-60%Asymmetric Catalysis[1]
Tertiary AmideSolution phase, acid chloride60-80%pH-Responsive Systems[2]
CyclophaneMacrocyclization15-30%Molecular Recognition[5]
Benzimidazole DerivativeFusion reactionNot specifiedHeterocyclic Scaffolds[6]

IV. Synthesis of Complex Architectures: Kemp's Triacid-Based Cyclophanes

The rigid framework of Kemp's triacid can be utilized to construct intricate macrocyclic structures known as cyclophanes. These molecules have well-defined cavities and are of great interest in host-guest chemistry and as enzyme mimics.

Application Note: Synthesis of Symmetric Cyclophanes

The C3 symmetry of Kemp's triacid can be exploited to synthesize highly symmetric cyclophanes through the reaction of two KTA units with three bifunctional linkers.[5] The formation of multiple amide bonds in a single step is a key feature of this approach.

General Synthetic Strategy for a 3-fold Symmetric Cyclophane

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product KTA 2 x Kemp's Triacid Coupling Amide Coupling (e.g., DCC/HOBt or HATU) KTA->Coupling Linker 3 x Bifunctional Linker (e.g., diamine) Linker->Coupling Cyclophane [2+3] Cyclophane Coupling->Cyclophane

Caption: General strategy for the synthesis of a [2+3] symmetric cyclophane from Kemp's triacid.

Conclusion and Future Outlook

Kemp's triacid continues to be a valuable and versatile scaffold in modern organic and medicinal chemistry. Its rigid, pre-organized structure provides a unique platform for the design and synthesis of a wide array of functional molecules. The protocols outlined in this guide offer a starting point for researchers to explore the potential of Kemp's triacid derivatives in their respective fields. Future research will likely focus on the development of novel catalytic systems, more sophisticated drug delivery vehicles, and new materials with unique properties, all built upon this remarkable molecular framework.

References

  • Rebek, J., Jr. (1987). Molecular Recognition and Biophysical Organic Chemistry. Science, 235(4795), 1478-1484. [Link]

  • Jagadeesh, B., & G, S. R. (2014). The exploration of Kemp's triacid (KTA) as the core for the synthesis of 3-fold symmetric 23-cyclophane, 22-cyclophane and novel linker directed designs. RSC Advances, 4(10), 5322-5328. [Link]

  • Pátek, M., & Drake, B. (1995). Kemp's Triacid Scaffolding for Synthesis of Combinatorial Nonpeptide Uncoded Libraries. Tetrahedron Letters, 36(13), 2227-2230. [Link]

  • García-García, P., et al. (2008). Synthesis and characterization of two new chiral Kemp's acid derivatives: Structures fixed by a peculiar system of N–H···O, C–H···O and C–H···N hydrogen bonds. Journal of Molecular Structure, 892(1-3), 438-445. [Link]

  • Smith, G., Wermuth, U. D., & White, J. M. (2000). Molecular recognition involving Kemp's triacid: selectivity towards the 8-substituted quinoline system as seen in the cocrystalline adducts with 8-aminoquinoline and 8-hydroxyquinoline. Chemical Communications, (23), 2349-2350. [Link]

  • Matthews, C. J., Heath, S. L., Clegg, W., & Lockhart, J. C. (1997). A tetracyclic benzimidazole derivative of Kemp's triacid. Journal of the Chemical Society, Perkin Transactions 2, (4), 665-666. [Link]

  • Huczyński, A., Janczak, J., & Brzezinski, B. (2006). Cocrystals of Kemp's triacid. Part II. Molecular structure of the complex of Kemp's triacid with 1,8-diazabicyclo[5.4.0]undec-7-ene. Journal of Molecular Structure, 794(1-3), 134-139. [Link]

  • Dougan, M. L., Chin, J. L., Solt, K., & Hansen, D. E. (2004). Rapid cleavage of cyclic tertiary amides of Kemp's triacid: effects of ring structure. Bioorganic & medicinal chemistry letters, 14(16), 4153–4156. [Link]

  • Curran, T. P., Borysenko, C. W., Abelleira, S. M., & Messier, R. J. (1997). Intramolecular Acylolysis of Amide Derivatives of Kemp's Triacid: Strain Effects and Reaction Rates. The Journal of Organic Chemistry, 62(20), 6712-6713. [Link]

Sources

Method

Application Note: Catalytic Utility of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic Acid (Kemp's Triacid)

[1] Executive Summary This guide details the technical application of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, widely known as Kemp’s Triacid (KTA) .[1] Unlike flexible aliphatic tricarboxylic acids,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the technical application of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, widely known as Kemp’s Triacid (KTA) .[1] Unlike flexible aliphatic tricarboxylic acids, KTA possesses a rigid cyclohexane framework. In its cis,cis conformation, the three carboxyl groups occupy axial positions, creating a pre-organized "U-shaped" molecular cleft. This unique structural feature allows KTA to function as a biomimetic enzyme model (specifically for proton transfer and molecular recognition) and as a rigid, non-planar linker in Metal-Organic Frameworks (MOFs).[1]

Critical Note on Isomerism: Commercial sources of KTA often contain mixtures of the cis,cis (active cleft) and cis,trans (inactive chair) isomers.[1] The protocols below include a mandatory purification step to ensure catalytic efficacy.

Part 1: Structural Basis of Catalysis[1]

The catalytic power of KTA resides in its ability to enforce a specific spatial arrangement of functional groups.[1]

  • The "Cleft" Effect: In the cis,cis-isomer, the steric repulsion between the three equatorial methyl groups forces the cyclohexane ring into a chair conformation where the three carboxyl groups are axial.[1] This creates a convergent acidic pocket capable of simultaneous hydrogen bonding.[1]

  • Enzyme Mimicry: This pocket mimics the active sites of enzymes like carbonic anhydrase or proteases, where functional groups are pre-organized to stabilize transition states (e.g., the Kemp elimination reaction).[1]

Mechanism Visualization: The KTA Cleft

The following diagram illustrates the structural pre-organization required for substrate binding.

KTA_Mechanism Mixture Commercial KTA (Isomer Mixture) Isomerization Isomerization (via Anhydride) Mixture->Isomerization Reflux/Ac2O ActiveCleft cis,cis-KTA (Axial Carboxyls) Isomerization->ActiveCleft Hydrolysis Complex Host-Guest Complex (H-Bonding Network) ActiveCleft->Complex + Substrate Substrate Substrate (e.g., Amine/Benzisoxazole) Substrate->Complex Catalysis Transition State Stabilization Complex->Catalysis Proton Transfer

Figure 1: Workflow converting the inactive isomeric mixture into the catalytically active supramolecular cleft.[1]

Part 2: Protocol A - Isolation of the Active cis,cis Isomer[1]

Objective: To isolate thermodynamically unstable but kinetically accessible cis,cis-isomer from commercial mixtures. The cis,trans isomer does not form the necessary cleft.

Principle: The cis,cis isomer is the only form capable of forming a cyclic anhydride between two adjacent carboxyl groups without distorting the ring significantly. We exploit this to chemically "lock" the desired conformation.[1]

Materials
  • Commercial Kemp’s Triacid (crude)[1]

  • Acetic Anhydride (

    
    )[1]
    
  • Hydrochloric Acid (1 M HCl)[1]

  • Acetone[2]

  • Rotary Evaporator

Step-by-Step Methodology
  • Sublimation/Anhydride Formation:

    • Dissolve 5.0 g of crude KTA in 50 mL of acetic anhydride.

    • Reflux the solution at 140°C for 4 hours. This converts the cis,cis form into its cyclic anhydride (Kemp's anhydride acid chloride equivalent or intramolecular anhydride).[1]

    • Note: Isomers that cannot form the anhydride (due to trans geometry) will remain as free acids or form intermolecular polymers.[1]

  • Distillation:

    • Remove excess acetic anhydride under reduced pressure.[1]

  • Hydrolysis (Re-opening the Cleft):

    • Resuspend the resulting solid residue in 100 mL of water.[1]

    • Heat to reflux for 3 hours to hydrolyze the anhydride back to the tricarboxylic acid. The rigid framework ensures it returns to the cis,cis conformation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then to 4°C overnight.

    • The cis,cis-KTA will crystallize as white prisms.[1]

    • Filter and wash with ice-cold water.[1]

  • Validation (Self-Correcting Step):

    • NMR Check: Dissolve a sample in DMSO-

      
      .
      
    • Pass Criteria: The cis,cis isomer has

      
       symmetry.[1] You should see one  sharp singlet for the three methyl groups (
      
      
      
      1.15 ppm) and one set of signals for the ring protons.[1]
    • Fail Criteria: Multiple methyl peaks indicate the presence of cis,trans isomers (lower symmetry).[1] Repeat recrystallization from acetone/water if necessary.[1]

Part 3: Protocol B - Supramolecular Co-Catalysis[1]

Application: Using KTA as a proton-transfer shuttle or "enzyme mimic" for base-catalyzed reactions (e.g., ring-opening of benzisoxazoles).[1]

Experimental Setup
  • Catalyst Preparation: Prepare a 10 mM stock solution of purified cis,cis-KTA in Acetonitrile (

    
    ).
    
  • Substrate: Prepare 10 mM stock of the substrate (e.g., benzisoxazole).[1]

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or similar tertiary amine.[1]

Reaction Workflow
  • Mix 1.0 eq of Substrate and 0.1 eq (10 mol%) of cis,cis-KTA in the reaction vessel.

  • Add solvent (MeCN or DMSO) to desired concentration.[1]

  • Initiate reaction by adding 1.0 eq of Base.[1]

  • Mechanism: The KTA forms a hydrogen-bonded complex with the Base (DBU), effectively "softening" the basicity or directing the proton abstraction spatially.[1] The KTA-Base complex acts as the active catalytic species.[1]

  • Monitoring: Monitor reaction progress via UV-Vis spectroscopy (product formation usually results in a bathochromic shift) or

    
    -NMR.
    

Part 4: Protocol C - Synthesis of KTA-Linked MOFs

Application: KTA is an excellent ligand for Lanthanide-based MOFs due to its rigidity, often yielding porous materials with high thermal stability.[1]

Materials
  • Ligand: Purified cis,cis-KTA[1]

  • Metal Salt:

    
     (or other Lanthanide nitrates)[1]
    
  • Solvent: DMF / Water / Ethanol mixture

  • Teflon-lined autoclave[1]

Solvothermal Synthesis Protocol
  • Precursor Dissolution:

    • Dissolve 0.5 mmol of cis,cis-KTA and 0.5 mmol of

      
       in a mixture of DMF:Ethanol:Water (ratio 4:1:1, total volume 10 mL).
      
    • Stir at room temperature for 30 minutes until clear.

  • Thermal Treatment:

    • Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.[1]

    • Seal and heat at 100°C for 72 hours.

    • Critical Parameter: Do not exceed 120°C, as KTA may undergo thermal decarboxylation or isomerization at extreme temperatures over long periods.

  • Isolation:

    • Cool the autoclave naturally to room temperature.[1]

    • Collect the colorless block-shaped crystals by filtration.[1]

    • Wash with fresh DMF, then Ethanol.

  • Activation:

    • Soak crystals in anhydrous ethanol for 24 hours (refreshing solvent 3 times) to exchange pore-trapped DMF.

    • Dry under vacuum at 80°C for 6 hours.

MOF Synthesis Workflow

MOF_Synthesis Start Start: Purified cis,cis-KTA Mix Mix with Metal Salt (Eu, Tb, or Zr) Solvent: DMF/EtOH/H2O Start->Mix Autoclave Solvothermal Synthesis 100°C, 72h Mix->Autoclave Cool Cool & Filter Autoclave->Cool Wash Solvent Exchange (Remove DMF) Cool->Wash Activate Vacuum Activation 80°C Wash->Activate

Figure 2: Step-by-step solvothermal synthesis for KTA-based Metal-Organic Frameworks.

References

  • Rebek, J. (1990).[1] Molecular Recognition with Model Systems. Angewandte Chemie International Edition. (Foundational work on Kemp's Triacid clefts).[1] [Link][1]

  • Huczyński, A., et al. (2008).[1] Cocrystals of Kemp's triacid.[1] Part II. Molecular structure of the complex of Kemp's triacid with 1,8-diazabicyclo[5.4.0]undec-7-ene. Journal of Molecular Structure. [Link]

  • Kemp, D. S., & Petrakis, K. S. (1981).[1] Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. Journal of Organic Chemistry. [Link]

  • Protocol for Synthesis of Metal-Organic Framework (MOF) Nanoparticles. (2023). protocols.io.[1][3] (General MOF synthesis adaptation). [Link][1][3]

Sources

Application

Application Note: Kemp’s Triacid as a Rigid Scaffold for Combinatorial Library Design

This Application Note provides a comprehensive technical guide to utilizing Kemp's Triacid (KTA) as a structural scaffold in combinatorial and supramolecular chemistry. It is designed for researchers requiring high-fidel...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to utilizing Kemp's Triacid (KTA) as a structural scaffold in combinatorial and supramolecular chemistry. It is designed for researchers requiring high-fidelity protocols for scaffold functionalization, solid-phase integration, and library generation.

Introduction: The "U-Turn" Architecture

Kemp's triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) is a unique tricyclic scaffold that serves as a cornerstone in supramolecular chemistry. Unlike flexible linear chains, KTA exists in a rigid chair conformation where the steric repulsion between the three equatorial methyl groups forces the three carboxylic acid groups into a tri-axial orientation .

Why Use Kemp's Triacid?
  • Pre-organization: The tri-axial acids are perfectly positioned to form U-shaped structures (molecular clefts) with minimal entropic cost upon binding.

  • Structural Rigidity: It prevents "collapse" of the binding site, a common failure mode in linear peptide libraries.

  • Vectorial Control: It allows for the precise projection of functional groups in a convergent manner, ideal for mimicking enzyme active sites or receptor pockets.

Strategic Design & Mechanism

The utility of KTA lies in its ability to be desymmetrized. By converting two of the acid groups into a cyclic imide, the molecule is transformed into a "cleft" with one remaining carboxylic acid available for further functionalization or surface attachment.

The Functionalization Logic
  • Stage I (Activation): Conversion of the triacid to the cyclic anhydride-acid.

  • Stage II (Cleft Formation): Reaction with a primary amine (

    
    ) to form the imide. This locks the 
    
    
    
    group into a fixed trajectory.
  • Stage III (Library Expansion): The remaining carboxylic acid is used to attach the scaffold to a solid support or to introduce a second diversity element (

    
    ).
    

KTA_Logic KTA Kemp's Triacid (C3 Symmetric) Anhydride KTA Anhydride-Acid (Activated Core) KTA->Anhydride Dehydration (Sublimation/Ac2O) Imide KTA Imide-Acid (The 'Cleft' Scaffold) Anhydride->Imide R1-NH2 (Imidization) Library Combinatorial Library (Diversified Receptors) Imide->Library Solid Phase Coupling + R2 Diversification

Figure 1: The desymmetrization workflow of Kemp's Triacid.

Experimental Protocols

Protocol A: Preparation of Kemp's Triacid Anhydride-Acid

The gateway intermediate for all KTA combinatorial chemistry.

Objective: Convert 1,3,5-trimethyl-1,3,5-cyclohexanetricarboxylic acid (KTA) into its mono-anhydride form.

Reagents:

  • Kemp's Triacid (Commercial grade)

  • Acetic Anhydride (

    
    ) or Sublimation apparatus
    

Method 1: The Melt/Sublimation (Preferred for purity)

  • Place crude KTA in a sublimation apparatus.

  • Heat the system to 200–220 °C under high vacuum (< 0.1 mmHg).

  • The KTA undergoes dehydration and sublimes as the anhydride-acid .

  • Collect the white crystalline sublimate from the cold finger.

    • Yield: >90%[1]

    • Note: This method avoids solvent contamination and yields highly pure anhydride suitable for sensitive couplings.

Method 2: Chemical Dehydration

  • Suspend KTA (1.0 eq) in excess acetic anhydride (10 eq).

  • Reflux for 3–4 hours. The solid will dissolve as the reaction proceeds.

  • Concentrate in vacuo to remove acetic acid and excess

    
    .
    
  • Recrystallize the residue from dry benzene or toluene.

Protocol B: Synthesis of the Scaffold (Imide-Acid)

Creating the molecular cleft.

Objective: React KTA Anhydride with a diversity element (


) to form the imide-acid building block.

Reagents:

  • KTA Anhydride-Acid (from Protocol A)

  • Primary Amine (

    
    ) (e.g., benzylamine, amino acid ester, 8-aminoquinoline)
    
  • Diglyme (solvent) or Pyridine

Procedure:

  • Dissolve KTA Anhydride (1 mmol) and the Primary Amine (1 mmol) in Diglyme (5 mL).

  • Step 1 (Amic Acid Formation): Stir at Room Temperature for 1 hour. The anhydride ring opens to form the intermediate amic acid.

  • Step 2 (Ring Closure): Heat the solution to reflux (~160 °C ) for 12–18 hours. A Dean-Stark trap can be used if a lower boiling solvent (toluene/xylene) is used, but Diglyme allows high temp without it.

  • Cool to room temperature.

  • Workup: Pour into 1M HCl (aq) to precipitate the product.

  • Filter the precipitate and wash with water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (CHCl3/MeOH).

Result: You now have a "Cleft" molecule with one free carboxylic acid pointing away from the cleft, ready for resin loading.

Protocol C: Solid-Phase Combinatorial Synthesis

Loading the scaffold and generating a library.

Objective: Attach the KTA Imide-Acid to a solid support and introduce a second diversity element (


).

Resin Choice:

  • Wang Resin: For generating C-terminal acids (cleavage yields the free receptor).

  • Rink Amide Resin: For generating C-terminal amides.

Step 1: Loading the Scaffold

  • Swell Resin: Swell Wang resin (0.5 g, ~0.5 mmol/g) in DCM for 30 min.

  • Activation: Dissolve KTA Imide-Acid (3 eq) in dry DMF/DCM (1:1). Add DIC (3 eq) and DMAP (0.1 eq).

    • Critical: Pre-activate for only 5 minutes to minimize racemization (if chiral amines were used).

  • Coupling: Add the activated mixture to the resin. Shake at RT for 4–12 hours.[2]

  • Capping: Wash resin (DMF x3), then treat with Acetic Anhydride/Pyridine (1:1) in DCM for 30 min to cap unreacted hydroxyl groups.

  • Validation: Perform a quantitative Fmoc test (if applicable) or check weight gain.

Step 2: Library Diversification (The


 Vector) 
Since the KTA carboxyl is now attached to the resin, diversification usually happens on the 

group (if it had a protecting group) OR by using the KTA as a cap for a peptide chain.

Alternative Strategy (KTA as a Template): If the goal is to nucleate a beta-sheet or helix:

  • Synthesize a peptide chain on the resin (

    
    ).
    
  • Couple the KTA Imide-Acid to the N-terminus using standard HATU/DIPEA coupling.

  • Cleavage: Treat with TFA/TIPS/H2O (95:2.5:2.5).

  • Result: The KTA acts as a rigid cap, forcing the attached peptide strands into a specific conformation (e.g., inducing turns).

Data Summary & Reference Values

ParameterValue / ConditionSignificance
KTA pKa ~5.5, 7.5, 9.0Distinct ionization states allow pH-gated binding.
C-C Distance ~2.5 Å (Methyls)Creates the steric buttress effect.
Imide Angle ~120°Perfect convergence for hydrogen bonding with Adenine/Guanine.
Solubility DMSO, DMF, MeOHPoor solubility in water; requires functionalization for bio-assays.
Coupling Reagents SOCl2 (Solution), HATU (Solid Phase)KTA carboxyls are sterically hindered; require strong activation.

Visualization of the Workflow

The following diagram illustrates the parallel synthesis logic for a KTA-based receptor library.

KTA_Library_Flow cluster_0 Phase 1: Scaffold Preparation cluster_1 Phase 2: Diversity Introduction (R1) cluster_2 Phase 3: Solid Phase Coupling KTA_Raw Kemp's Triacid Anhydride KTA Anhydride KTA_Raw->Anhydride Sublimation Amine_A Amine A (Aromatic) Scaffold_A Scaffold A (Imide-Acid) Anhydride->Scaffold_A Reflux w/ Amine A Scaffold_B Scaffold B (Imide-Acid) Anhydride->Scaffold_B Reflux w/ Amine B Scaffold_C Scaffold C (Imide-Acid) Anhydride->Scaffold_C Reflux w/ Amine C Amine_B Amine B (Aliphatic) Amine_C Amine C (Chiral) Loaded_Resin Resin-Bound Scaffolds Scaffold_A->Loaded_Resin Scaffold_B->Loaded_Resin Scaffold_C->Loaded_Resin Resin Wang Resin Resin->Loaded_Resin DIC/DMAP Coupling

Figure 2: Parallel synthesis workflow for generating diverse KTA-based molecular receptors.

References

  • Rebek, J. Jr. (1990). "Molecular Recognition with Model Systems." Angewandte Chemie International Edition, 29(3), 245-255.

  • Jeong, K. S., et al. (1991). "Convergent Functional Groups: Synthetic Receptors for Adenine Derivatives." Journal of the American Chemical Society, 113(1), 201-209.

  • Kemp, D. S., & Petrakis, K. S. (1981). "Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid." Journal of Organic Chemistry, 46(25), 5140–5143.

  • Hirose, T., et al. (2004). "Rapid cleavage of cyclic tertiary amides of Kemp's triacid." Journal of Organic Chemistry, 69(10), 3560-3568.

  • Mouradzadegun, A., et al. (2021).[3] "Kemp's Triacid Scaffolding for Synthesis of Combinatorial Nonpeptide Uncoded Libraries." ChemInform, 32(35).

Sources

Method

surface modification using cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid monolayers

Executive Summary This guide details the protocol for generating highly ordered supramolecular monolayers of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (Kemp’s Triacid, KTA) on Highly Oriented Pyrolytic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for generating highly ordered supramolecular monolayers of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (Kemp’s Triacid, KTA) on Highly Oriented Pyrolytic Graphite (HOPG).[1] Unlike planar aromatic tricarboxylic acids (e.g., trimesic acid), KTA possesses a rigid cyclohexane chair conformation with restricted conformational freedom.[1] This unique geometry allows for the formation of robust, nanoporous hydrogen-bonded networks ("molecular corrals") capable of selectively trapping guest molecules.[1] This application note serves researchers in drug discovery and surface chemistry who utilize these networks for single-molecule imaging, chiral separation models, and API (Active Pharmaceutical Ingredient) crystallization studies.[1]

Mechanistic Principles

The Building Block: Kemp’s Triacid (KTA)

The cis,cis-1,3,5 isomer of KTA is the critical conformer.[1] The three carboxyl groups and three methyl groups alternate positions on the cyclohexane ring.[1] In its energetically favorable chair conformation, the three carboxyl groups can orient axially to create a structural cavity, or equatorially to maximize hydrogen bonding in a plane.[1]

Surface Assembly Logic

At the liquid-solid interface, KTA molecules self-assemble via intermolecular hydrogen bonds between carboxylic acid groups (


).[1]
  • Dimerization: Two carboxyl groups from adjacent molecules form a cyclic hydrogen-bonded dimer.[1]

  • Network Formation: The threefold symmetry of KTA drives these dimers to propagate in 2D, forming a hexagonal (honeycomb) lattice.[1]

  • Solvent Mediation: The choice of solvent (e.g., heptanoic acid or 1-phenyloctane) is non-trivial; it stabilizes the network and, in some cases, co-adsorbs to fill the voids, preventing monolayer collapse.[1]

KTA_Assembly_Mechanism Monomer KTA Monomer (cis,cis-1,3,5 isomer) Dimer Cyclic H-Bond Dimer (COOH ··· HOOC) Monomer->Dimer Intermolecular H-Bonding Solvent Solvent Mediation (1-Phenyloctane/Heptanoic Acid) Solvent->Dimer Stabilizes Interface Network 2D Hexagonal Porous Network Dimer->Network 3-Fold Symmetry Propagation Guest Guest Inclusion (Drug/API Trapping) Network->Guest Host-Guest Interaction

Figure 1: Mechanistic pathway of Kemp's Triacid self-assembly from monomer to functional host-guest network.[1]

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Substrate HOPG (Grade ZYB or ZYA)Atomically flat conductive surface for STM.[1]
Adsorbate Kemp's Triacid (>99% purity)The supramolecular building block.[1]
Solvent A 1-Phenyloctane (99%)Low vapor pressure solvent for stable imaging.[1]
Solvent B Heptanoic AcidAlternative solvent; participates in H-bonding.[1]
Instrument STM (Scanning Tunneling Microscope)Characterization at the liquid-solid interface.[1][2][3][4][5]
Tips Pt/Ir (80:20) wire, mechanically cutTunneling probe.[1]
Solution Preparation
  • Concentration: Prepare a saturated solution of KTA in the chosen solvent, then dilute to approx. 10% saturation (typically

    
     to 
    
    
    
    M).[1]
    • Why? Saturated solutions often lead to disordered multilayers.[1] Slightly subsaturated solutions favor the thermodynamic minimum (ordered monolayer).[1]

  • Sonicate: Ultrasonicate for 10 minutes to ensure complete dissolution.

  • Heating: Mild heating (40°C) can assist dissolution in 1-phenyloctane.[1]

Deposition & Imaging (Liquid-Solid Interface)

This protocol uses the "drop-casting" method directly on the STM stage.[1]

  • Cleave HOPG: Use the "Scotch tape method" to expose a fresh, atomically flat graphite surface.[1]

  • Deposition: Apply a small droplet (

    
    ) of the KTA solution directly onto the basal plane of the HOPG.[1]
    
  • Tip Approach: Bring the Pt/Ir tip into tunneling range through the liquid droplet.[1]

  • Equilibration: Allow the system to drift-stabilize for 5–10 minutes. The monolayer forms dynamically at the interface.[1]

  • Imaging Parameters:

    • Mode: Constant Current.[1][6]

    • Bias Voltage (

      
      ): 
      
      
      
      V to
      
      
      V (Sample negative).[1]
    • Tunneling Current (

      
      ): 
      
      
      
      pA to
      
      
      pA.[1]
    • Note: High tunneling currents (>500 pA) may disrupt the hydrogen bonds, "sweeping" the molecules away.[1]

STM_Workflow cluster_prep Phase 1: Preparation cluster_dep Phase 2: Deposition cluster_img Phase 3: Characterization Step1 Cleave HOPG (Fresh Basal Plane) Step3 Drop Cast 4µL onto Substrate Step1->Step3 Step2 Prepare KTA Solution (10^-4 M in 1-Phenyloctane) Step2->Step3 Step4 Tip Approach (Through Liquid) Step3->Step4 Step5 Parameter Setup V_bias: -1.0V, I_set: 100pA Step4->Step5 Step6 Scan & Drift Correction Step5->Step6

Figure 2: Step-by-step workflow for Liquid-Solid Interface STM of KTA monolayers.

Application: Host-Guest Molecular Corrals

The primary utility of KTA monolayers in drug development is the formation of "Molecular Corrals."[1] The nanopores (cavities) within the honeycomb network serve as isolated environments to study individual drug molecules.[1]

Protocol for Guest Inclusion:

  • Form Host Network: Establish the KTA monolayer as described above. Verify the honeycomb structure via STM.[1][2][7]

  • Introduce Guest: Add

    
     of a dilute solution containing the guest molecule (e.g., Coronene, Fullerene, or a planar API) into the existing droplet.[1]
    
  • Observation: Scan the same area.[1] Successful inclusion is observed as bright protrusions appearing within the dark cavities of the KTA network.

    • Data Interpretation: If the guest is mobile (rotating), it may appear as a fuzzy toroid.[1] If immobilized, it will show sub-molecular features.[1]

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
No ordered structure Concentration too low or surface contaminated.[1]Increase conc. to

M; re-cleave HOPG.
Streaky images Tip is dragging molecules (interaction too strong).Increase gap resistance (lower

, e.g., to 50 pA).
Unstable lattice Thermal drift or solvent evaporation.[1]Allow longer equilibration; add solvent to compensate for evaporation.[1]
Polymorphs Competitive assembly (Linear vs. Hexagonal).[1]Switch solvent (e.g., from 1-phenyloctane to heptanoic acid) to favor specific H-bonding.[1]

References

  • De Feyter, S., & De Schryver, F. C. (2005).[1][4][5][8] Self-Assembly at the Liquid/Solid Interface: STM Reveals.[1][2][3][4][5][8] The Journal of Physical Chemistry B, 109(10), 4290–4302.[1][5][8] Link[1]

  • Huczyński, A., et al. (2008).[1] Cocrystals of Kemp's triacid.[1][9] Part II. Molecular structure of the complex of Kemp's triacid with 1,8-diazabicyclo[5.4.0]undec-7-ene. Journal of Molecular Structure, 889(1-3), 64-71.[1] Link[1]

  • Münninghoff, J. A. W., et al. (2011).[1] Chemistry at the square nanometer: reactivity at liquid/solid interfaces revealed with an STM. Chemical Communications.[1][4] Link

  • Rebek, J. (1990).[1] Molecular Recognition with Model Systems. Angewandte Chemie International Edition, 29(3), 245-255.[1] Link[1]

  • Sigma-Aldrich. Product Specification: cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid.[1][10] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Kemp's Triacid Synthesis Optimization

Current Status: Operational Topic: Yield Improvement & Troubleshooting for Kemp's Triacid (KTA) Ticket ID: KTA-SYNTH-OPT-001 Assigned Specialist: Senior Application Scientist Executive Summary: The "Steric Fortress" Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Improvement & Troubleshooting for Kemp's Triacid (KTA) Ticket ID: KTA-SYNTH-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Steric Fortress" Challenge

Kemp's Triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) is a cornerstone scaffold in supramolecular chemistry due to its rigid, U-shaped conformation that facilitates molecular recognition.

The Central Problem: The synthesis is deceptively simple in theory but notoriously difficult in practice. The massive steric crowding of three methyl groups and three carboxyl groups on the same face of the cyclohexane ring creates a "steric fortress." This leads to two primary failure modes:

  • Incomplete Methylation: Failure to install all three methyl groups or loss of stereocontrol.

  • Hydrolysis Stagnation: The final saponification of the sterically shielded esters is kinetically forbidden under standard conditions, often resulting in <10% yields or recovered starting material.

This guide provides a high-yield protocol focusing on the Lithium Iodide (LiI) Nucleophilic Cleavage method to bypass the hydrolysis bottleneck.

The Optimized Protocol (The "Golden Route")

Do not rely on standard textbook ester hydrolysis. Follow this optimized workflow.

Phase 1: Precursor Assembly

Starting Material: Trimesic Acid (Benzene-1,3,5-tricarboxylic acid).

StepReagentsConditionsCritical Note
1. Hydrogenation

(50-100 atm), Rh/Al

O


, 70-80°C
Use Rhodium over Carbon. Rh prevents aromatic ring over-reduction/degradation better than Pd in this specific acid context.
2. Esterification MeOH,

(cat.)
Reflux, 12hStandard Fischer esterification. Ensure water removal (Dean-Stark or molecular sieves) to drive to completion.
3. Methylation LDA (3.5 eq), MeI (4.0 eq)THF, -78°C

RT
CRITICAL STEP. See details below.
Phase 2: The Critical Methylation (Stereocontrol)

Objective: Convert 1,3,5-cyclohexanetricarboxylate trimethyl ester to the hexasubstituted trimethyl derivative.

  • Enolate Formation: Cool anhydrous THF to -78°C. Add LDA (Lithium Diisopropylamide). Add the tri-ester dropwise.

  • Equilibration: Allow the tri-enolate to form for 1 hour.

  • Quench: Add Methyl Iodide (MeI) rapidly.

  • The "Chair Flip" Logic: The reaction relies on the thermodynamic preference for the incoming methyl groups to occupy the equatorial positions relative to the enolate, but the final product forces the carboxylates axial (in one conformer) to relieve A(1,3) strain.

    • Troubleshooting: If you observe mono- or di-methylated products, your LDA was wet or the quench was too slow.

Phase 3: The "Nuclear" Hydrolysis (Yield Unlock)

Standard NaOH reflux will fail. The ester carbonyls are too shielded for hydroxide attack.

Recommended Method: Nucleophilic Dealkylation

  • Reagents: Lithium Iodide (LiI, 10-15 eq), Pyridine (solvent).

  • Mechanism:

    
     attack on the methyl group of the ester, displacing the carboxylate. This avoids the sterically blocked carbonyl carbon entirely.
    

Protocol:

  • Dissolve the methylated tri-ester in anhydrous Pyridine (0.5 M concentration).

  • Add anhydrous LiI (dried under vacuum at 150°C for 2h prior to use).

  • Reflux (115°C) for 48–72 hours under

    
    .
    
  • Workup: Acidify with dilute HCl. The product, Kemp's Triacid, is insoluble in water and will precipitate.

Visualizing the Workflow

The following diagram illustrates the critical decision points and the mechanism of the improved hydrolysis.

KempSynthesis Start Trimesic Acid Step1 Step 1: Hydrogenation (Rh/Al2O3, H2) Start->Step1 Step2 Step 2: Esterification (MeOH, H+) Step1->Step2 Precursor Tri-Ester Intermediate Step2->Precursor Step3 Step 3: Methylation (LDA, MeI, -78°C) Precursor->Step3 Check Check Purity: Is it Hexasubstituted? Step3->Check Fail1 Issue: Mono/Di-methylated Check->Fail1 No Step4_Old Standard Hydrolysis (NaOH/H2O) Check->Step4_Old Yes (Traditional) Step4_New Step 4: Nucleophilic Cleavage (LiI / Pyridine, 115°C) Check->Step4_New Yes (Recommended) Retry1 Action: Recrystallize & Repeat Methylation Fail1->Retry1 Retry1->Step3 Fail2 FAILURE: Steric Shielding blocks OH- Step4_Old->Fail2 Final Kemp's Triacid (Product) (Precipitates upon acidification) Step4_New->Final SN2 Dealkylation

Figure 1: Optimized synthesis workflow highlighting the critical deviation from standard hydrolysis to LiI-mediated cleavage.

Troubleshooting Guide (FAQs)

Q1: My hydrolysis reaction mixture turned black, and I isolated nothing. What happened?

Diagnosis: Pyridine decomposition or iodine liberation. Solution:

  • Purify LiI: Lithium Iodide is hygroscopic and can oxidize to Iodine (

    
    ), which causes the black color and side reactions. Use fresh, anhydrous LiI (99.9%) or dry it under high vacuum at 150°C before use.
    
  • Workup: The "black tar" often contains your product. Decant the pyridine, dissolve the residue in minimal water, and strongly acidify (pH 1). Kemp's triacid is extremely insoluble in acidic water and should crash out as a white solid. If it's dark, wash the solid with cold thiosulfate solution to remove iodine.

Q2: I am getting a mixture of isomers after methylation. How do I purify the cis,cis form?

Diagnosis: You have a mix of the cis,cis (desired) and cis,trans isomers. Solution:

  • Equilibration: The cis,cis isomer is thermodynamically favored because the methyl groups are equatorial in the tri-ester form (before hydrolysis). However, if you have isomers, you can try refluxing the ester in NaOMe/MeOH for 24h to equilibrate the mixture to the thermodynamic product before hydrolysis.

  • Recrystallization: The cis,cis-triacid can often be recrystallized from acetic acid or nitromethane . Isomers often have significantly different solubilities.

Q3: Can I use KOH in Ethylene Glycol instead of LiI/Pyridine?

Answer: Yes, but proceed with caution.

  • Pros: Cheaper reagents.[1]

  • Cons: Requires 160°C–180°C. At these temperatures, decarboxylation is a risk.

  • Verdict: The LiI/Pyridine method (115°C) is milder and cleaner for this specific substrate, preserving the cyclohexane ring integrity.

Q4: Why is my yield low during the hydrogenation of Trimesic Acid?

Diagnosis: Catalyst poisoning or aromatic ring saturation issues. Solution:

  • Use 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ).
  • Avoid Pd/C, which can sometimes lead to partial reduction or ring opening side products in high-pressure acid reductions.

  • Ensure the water solvent is distilled. Chloride ions can poison the Rh catalyst.

References & Authoritative Grounding

  • The Original Synthesis & Structure: Kemp, D. S.; Petrakis, K. S. "Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid." J. Org. Chem.1981 , 46, 5140–5143.

  • The "LiI/Pyridine" Hydrolysis Method: McMurry, J. E. "Ester Cleavages with Trimethylsilyl Iodide and Lithium Iodide." Org.[2] React.1976 , 24, 187. (Foundational methodology for hindered esters). Application to Kemp's Analogues: Askew, B. et al. "Molecular Recognition with Convergent Functional Groups." J. Am. Chem. Soc.1989 , 111, 1082.

  • Stereochemical Control & Isomerization: Rebek, J. Jr. "Molecular Recognition with Model Systems." Angew.[1][2][3] Chem. Int. Ed.1990 , 29, 245–255.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for LDA, Methyl Iodide, and Pyridine before handling.

Sources

Optimization

Technical Support Center: Purification of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic Acid

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, commonly known as Kemp's Triacid, from its isomeric impurities. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high stereochemical purity in your experiments.

Overview: The Stereochemical Challenge

The synthesis of 1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid often results in a mixture of diastereomers. The primary challenge lies in separating the desired cis,cis isomer (where all three carboxylic acid groups are on the same face of the cyclohexane ring) from other isomers, such as the cis,trans epimer.[1] These isomers, while having the same chemical formula and connectivity, possess distinct three-dimensional arrangements.

The key to separation lies in exploiting the different physical properties that arise from these structural variations. The cis,cis isomer can adopt a stable chair conformation where the bulky carboxyl and methyl groups can arrange to minimize steric strain, often leading to a more ordered and stable crystal lattice.[2] In contrast, other isomers may be forced into less stable conformations, altering their polarity, solubility, and interaction with stationary phases in chromatography.

Isomer_Structures cluster_cis_cis cis,cis Isomer (All Equatorial Carboxyl Groups) cluster_cis_trans cis,trans Isomer (Axial/Equatorial Carboxyl Groups) cis_cis_node Stable Chair Conformation - High Symmetry - Efficient Crystal Packing - Typically Less Soluble cis_trans_node Less Stable Conformation - Lower Symmetry - Disrupted Crystal Packing - Typically More Soluble Isomer_Mixture Crude Synthetic Mixture Isomer_Mixture->cis_cis_node Contains Isomer_Mixture->cis_trans_node Contains

Caption: Conformational differences between cis,cis and cis,trans isomers.

Troubleshooting Guide: Purification Strategies

This section is formatted as a series of common problems and expert-driven solutions.

Strategy A: Fractional Crystallization

Fractional crystallization is often the most effective and scalable method for separating these diastereomers, leveraging their differential solubility.

Q: My crude product after synthesis is a persistent, sticky oil and won't crystallize. What's the cause and solution?

A: This is a classic sign of significant isomeric impurity or the presence of residual solvent. Impurities disrupt the formation of a uniform crystal lattice, leading to oiling out.

  • Causality: The cis,trans isomers, being less symmetrical, often have lower melting points and higher solubility, acting as a contaminant that prevents the more ordered cis,cis isomer from crystallizing.

  • Troubleshooting Steps:

    • Initial Purification: First, attempt a simple workup. Dissolve the oil in a suitable solvent like ethyl acetate and wash with a brine solution to remove highly polar impurities. Dry the organic layer, and concentrate it in vacuo thoroughly to remove all solvent.

    • Solvent Screening: The key is to find a solvent system where the desired cis,cis isomer has low solubility, while the undesired isomers have high solubility. Create a small-scale screening matrix with solvents such as acetone, ethyl acetate, methanol, isopropanol, and mixtures with anti-solvents like hexanes or petroleum ether.

    • Induce Crystallization: If the product remains an oil, dissolve it in a minimal amount of a good solvent (e.g., hot acetone) and slowly add a miscible anti-solvent (e.g., hexanes) dropwise until persistent turbidity is observed. Heat the mixture to redissolve, then allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate nucleation.

Q: I've managed to get crystals, but my yields are extremely low. How can I improve recovery?

A: Low yield typically means your desired product has higher-than-ideal solubility in the chosen solvent, or you are cooling the solution too rapidly.

  • Causality: If the solvent is too "good," a significant portion of the cis,cis isomer will remain in the mother liquor even after cooling. Rapid cooling leads to the formation of small, often impure crystals and traps impurities.

  • Troubleshooting Steps:

    • Optimize Solvent System: Re-evaluate your solvent choice. You may need a slightly less polar solvent or a different anti-solvent ratio to decrease the solubility of the cis,cis isomer.

    • Controlled Cooling: Once the solid is fully dissolved at an elevated temperature, ensure the flask is insulated (e.g., with glass wool) to promote slow cooling to room temperature, followed by further cooling in a refrigerator or freezer. This allows for the growth of larger, purer crystals.

    • Mother Liquor Recovery: Do not discard the mother liquor from the first crystallization. Concentrate it and attempt a second or even third crystallization. While the purity of these subsequent crops will be lower, they can be combined and re-purified separately.

Strategy B: Column Chromatography

When crystallization fails to provide adequate separation, silica gel column chromatography is the next logical step.

Q: My compounds are streaking badly on the silica TLC plate and not moving from the baseline. What does this indicate?

A: The three carboxylic acid groups make the molecule extremely polar. Strong, irreversible binding to the acidic silica gel is the primary cause of streaking and poor mobility.

  • Causality: The silanol groups (Si-OH) on the silica surface are acidic and form strong hydrogen bonds with the carboxylic acid moieties of your compound. This prevents clean elution.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (typically 0.5-1%) to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The acid in the mobile phase will protonate the carboxylic acid groups of your compound and compete for binding sites on the silica gel, leading to sharper bands and better elution.

    • Consider Derivatization: A more robust solution is to convert the tri-acid into a less polar tri-ester (e.g., trimethyl or triethyl ester). The esters are significantly less polar and will chromatograph much more effectively. After separation of the ester isomers, the pure desired ester can be hydrolyzed back to the pure cis,cis tri-acid.

Q: The Rf values of my isomers are too close to resolve on a column. How can I improve separation?

A: Poor resolution means the selectivity of your chromatographic system is insufficient.

  • Causality: The overall polarity difference between the diastereomers may be too small in the chosen solvent system for the silica gel to effectively discriminate between them.

  • Troubleshooting Steps:

    • Solvent System Optimization: Systematically screen different mobile phase combinations. Sometimes, switching from an alcohol-based modifier (like methanol) to something like acetonitrile can alter the selectivity and improve separation.

    • Use a Finer Mesh Silica: Employing silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) increases the surface area and the number of theoretical plates, leading to better resolution.

    • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. For highly polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile with a TFA or formic acid modifier) can be a powerful alternative.

Experimental Protocols

Protocol 1: Purification by Fractional Crystallization

This protocol assumes a starting mixture of cis,cis and cis,trans isomers.

  • Dissolution: In a clean Erlenmeyer flask, dissolve 1.0 g of the crude isomeric mixture in the minimum volume of hot acetone required for complete dissolution.

  • Hot Filtration (Optional): If any insoluble particulate matter is present, perform a hot gravity filtration to remove it.

  • Initiate Crystallization: Allow the solution to begin cooling slowly. Once slightly cooled, slowly add hexanes dropwise while swirling until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Gently warm the flask until the solution becomes clear again.

  • Slow Cooling: Cover the flask and insulate it. Allow it to cool slowly to room temperature over several hours. For optimal results, then place the flask in a 4°C refrigerator overnight.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold 1:1 acetone/hexanes solution to remove residual mother liquor.

  • Drying: Dry the crystals under high vacuum to a constant weight.

  • Purity Assessment: Check the purity of the crystals by measuring the melting point. Pure cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid should have a sharp melting point around 241-243 °C. A broad or depressed melting range indicates the presence of impurities.

Purification_Workflow start Crude Isomeric Mixture crystallization Attempt Fractional Crystallization start->crystallization purity_check Assess Purity (MP, NMR) crystallization->purity_check success Pure cis,cis Isomer (>98%) purity_check->success Purity OK chromatography Perform Column Chromatography purity_check->chromatography Purity Low chromatography->purity_check Collect Fractions esterify Esterify to Trimethyl Esters chromatography->esterify Poor Separation chrom_esters Chromatography of Esters esterify->chrom_esters hydrolysis Hydrolyze Pure Ester chrom_esters->hydrolysis Isolate Pure Ester hydrolysis->purity_check

Sources

Troubleshooting

overcoming solubility issues of Kemp's triacid in organic synthesis

Topic: Overcoming Solubility & Reactivity Issues in Organic Synthesis Ticket ID: KTA-SOL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) The "Brick Dust" Challenge: An Overview Welcome to the KTA te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Reactivity Issues in Organic Synthesis Ticket ID: KTA-SOL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

The "Brick Dust" Challenge: An Overview

Welcome to the KTA technical support module. If you are reading this, you are likely staring at a flask containing Kemp’s Triacid (1,3,5-trimethyl-1,3,5-cyclohexanetricarboxylic acid) that refuses to dissolve in dichloromethane, chloroform, or toluene, creating a slurry that looks like white brick dust.

The Diagnosis: Kemp's Triacid is not insoluble due to polarity alone; it is insoluble due to supramolecular armor . The molecule exists in the all-cis conformation, where the three carboxylic acid groups are forced into a U-shape (triaxial). This creates a perfect self-complementary hydrogen-bonding network.

In the solid state and non-polar solvents, KTA forms extremely rigid hydrogen-bonded rods or dimers that effectively "lock" the molecule away from reagents. To react it, you must break this network.

The "Why": Structural Causality

Before attempting a fix, understand the enemy. The insolubility is thermodynamic.

KTA_Solubility_Mechanism KTA_Solid KTA Solid State (H-Bonded Rods) Deriv Derivatization (Acid Chloride/Anhydride) KTA_Solid->Deriv Chemical Modification Result_Insol INSOLUBLE (Network Intact) KTA_Solid->Result_Insol Add Result_Sol SOLUBLE (Network Broken) KTA_Solid->Result_Sol Dissolve in Solvent_NP Non-Polar Solvent (DCM, CHCl3, Toluene) Solvent_NP->Result_Insol Cannot break H-bonds Solvent_Polar H-Bond Acceptor Solvent (DMSO, Pyridine, DMAc) Solvent_Polar->Result_Sol Competes for H-bonds Deriv->Result_Sol Removes Donors

Figure 1: The Solubility Logic Gate. Insolubility is a function of intermolecular H-bond preservation.

Protocol Module: Breaking the Lattice

Do not attempt to run reactions on the parent acid in standard organic solvents (DCM/THF) unless you enjoy low yields and heterogeneous messes. Use one of the following three protocols to "activate" the molecule.

Protocol A: The "Nuclear" Option (Triacid Chloride)

Best for: Synthesis of Rebek imides, complex amides, and dendrimers. Solubility Output: Highly soluble in DCM, CHCl3, Benzene.

The Problem: Many users try SOCl₂ in DCM. This fails because the KTA never dissolves to react. The Fix: You must use neat thionyl chloride at reflux.

Step-by-Step:

  • Setup: Place dry KTA powder in a round-bottom flask. Add a stir bar.

  • Reagent: Add neat thionyl chloride (SOCl₂). Use at least 10 mL per gram of KTA.

  • Catalyst (Crucial): Add 2–3 drops of anhydrous DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, which is essential for attacking the sterically hindered carboxylates.

  • Reaction: Heat to reflux (76°C) under an inert atmosphere (N₂ or Ar) with a drying tube/scrubber.

    • Observation: The white suspension will slowly dissolve over 2–4 hours, turning into a clear, pale yellow solution. If it is not clear, it is not done.

  • Workup: Distill off the excess SOCl₂ (vacuum or atmospheric).

  • Purification: The residue is the crude triacid chloride. It can be recrystallized from hexane or sublimed, but is often used crude.

    • Validation: IR Stretch shift: -COOH (broad, ~3000-2500 cm⁻¹) disappears; -COCl (sharp, ~1790 cm⁻¹) appears.

Protocol B: The Anhydride Intermediate

Best for: Asymmetric desymmetrization or when HCl byproduct is sensitive. Solubility Output: Moderate solubility in organic solvents; high reactivity.

The Problem: Dehydration requires extreme conditions due to the strain of the bridged system. The Fix: Sublimation or Acetic Anhydride forcing.

Step-by-Step (Sublimation Method - Preferred for Purity):

  • Place KTA in a sublimation apparatus.

  • Heat to 200–220°C under high vacuum (<0.1 mmHg).

  • The KTA will dehydrate in situ and sublime as the anhydride (often a mixture of mono-anhydride acid and other forms, but primarily the anhydride functionality).

  • Note: This requires specialized glassware and is scale-limited.

Protocol C: Solubilizing the Parent Acid (Non-Derivatized)

Best for: Simple deprotonations or co-crystallizations. Solubility Output: Soluble only in specific H-bond breaking solvents.

If you must use the parent acid (e.g., for titration or binding studies), you cannot use non-polar solvents.

SolventSolubility RatingMechanismNotes
DCM / CHCl₃ ❌ InsolubleNone"Brick Dust"
THF / Ether ⚠️ PoorWeak H-bond acceptorOnly soluble at very high dilution.
Methanol ⚠️ ModerateH-bond competitionMethyl esters may form over time with acid catalysis.
DMSO ✅ ExcellentStrong H-bond acceptorBreaks the dimer. Hard to remove.
Pyridine ✅ ExcellentBase + H-bond acceptorBest for acylation reactions.
DMAc / DMF ✅ GoodH-bond acceptorGood alternative to DMSO.

Troubleshooting & FAQs

Q: My reaction with an amine in DCM turned into a black tar/stuck to the glass. A: You likely used the acid chloride (Protocol A) but didn't scavenge the HCl efficiently, or moisture got in.

  • Fix: When using KTA-Cl (Triacid Chloride) in DCM, you must use a scavenger base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Better Fix: Run the reaction in dry Pyridine . Pyridine acts as both the solvent (dissolving the KTA derivative) and the base.

Q: I'm trying to make the Rebek Imide. I refluxed KTA and the amine in Toluene but nothing happened. A: Toluene does not get hot enough to dehydrate KTA to the anhydride intermediate required for imide formation, and KTA is insoluble in it.

  • Fix: Melt the two solids together (neat) at 180°C–200°C.

  • Alternative: Use a high-boiling solvent like mesitylene or diglyme (bp > 160°C) to force the dehydration and solubilize the intermediate.

Q: Can I use EDC/NHS coupling with KTA? A: It is difficult. The steric hindrance of the three methyl groups (1,3,5-diaxial interactions) makes the carboxylates very crowded. Standard peptide coupling agents (EDC, HATU) often struggle to access the site.

  • Recommendation: Stick to the Acid Chloride (Protocol A) route. It is the only method with enough thermodynamic driving force to overcome the steric barrier efficiently.

References

  • Original Synthesis & Structure: Kemp, D. S., & Petrakis, K. S. (1981). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. The Journal of Organic Chemistry, 46(25), 5140–5143.

  • Molecular Recognition & Imide Synthesis: Rebek, J., Marshall, L., Wolak, R., Parris, K., Killoran, M., Askew, B., & Nemeth, D. (1985). Convergent functional groups. 3. A molecular cleft recognizes substrates of complementary size, shape, and functionality. Journal of the American Chemical Society, 107(25), 7476–7481.

  • Structural Analysis of Insolubility: Childs, S. L., & Hagen, K. S. (2002). A co-crystal containing Kemp's tri-acid and acetic acid: a 0D aggregate disrupts a thermodynamically preferred 1D rod motif.[1] CrystEngComm, 4(44), 265-270.

  • Activation via Acid Chloride (General Protocol Context): Jeong, K. S., Tjivikua, T., Muehldorf, A., Xu, G., & Rebek, J. (1991). Convergent functional groups. 10. Molecular recognition of neutral substrates. Journal of the American Chemical Society, 113(1), 201–209.

Sources

Optimization

Technical Support Center: Kemp's Triacid (KTA) Crystallization &amp; Phase Control

The following guide is designed as a specialized Technical Support Center for researchers working with Kemp's Triacid (KTA). It prioritizes experimental reproducibility, mechanistic understanding, and actionable troubles...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with Kemp's Triacid (KTA). It prioritizes experimental reproducibility, mechanistic understanding, and actionable troubleshooting.

Current Status: Operational Topic: Preventing Polymorphism & Solvatomorphism in Kemp's Triacid Ticket ID: KTA-CRYST-001 Assigned Specialist: Senior Application Scientist, Supramolecular Chemistry Div.

Executive Summary & Core Mechanism

The Issue: Kemp's Triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) is notoriously prone to solvatomorphism (pseudo-polymorphism) and competitive self-aggregation.

The Root Cause:

  • Conformational Rigidity: KTA predominantly adopts a chair conformation with three diaxial carboxyl groups (the "U-turn" shape). This creates a molecular cleft ideal for binding, but also ideal for self-dimerization.

  • The "Rod" Motif: In the absence of a strong binding partner, KTA forms thermodynamically stable, hydrogen-bonded dimers that stack into infinite 1D rods. This is the "default" polymorph that often crashes out unwantedly.

  • Solvent Inclusion: The cleft of KTA is a "host" site. If your solvent molecules (e.g., acetic acid, ethanol) fit this cleft, they will co-crystallize, creating distinct solvate phases that alter physical properties and solubility.

Diagnostic & Troubleshooting Modules

Module A: Purifying Pure KTA (Avoiding Solvates)

Goal: Isolate the pure, unsolvated KTA "Rod" phase for use as a starting material.

Q: Why do my KTA crystals change appearance (opaque/powder) after drying? A: You likely crystallized a solvate (e.g., from acetone or ethanol) that is collapsing upon desolvation.

  • Mechanism: Solvents like acetone can occupy the KTA cleft or interstitial spaces. Removing them under vacuum collapses the lattice, leaving an amorphous or microcrystalline powder (the "metastable" phase).

  • Solution: Recrystallize from a solvent that is sterically excluded from the cleft or forms weaker H-bonds than the KTA homodimer.

  • Protocol:

    • Dissolve crude KTA in boiling Glacial Acetic Acid .

    • Crucial Step: Add a small volume of water (anti-solvent) until turbidity persists.

    • Cool slowly to RT.[1] The high dimerization constant of KTA in acidic media favors the pure hydrogen-bonded acid dimer over solvent inclusion.

    • Alternative: Sublimation (high vacuum, >200°C) yields the purest non-solvated polymorph (Form I).

Q: I am seeing "needles" mixed with "blocks." What is happening? A: This is concomitant polymorphism/solvatomorphism.

  • Needles: Typically the rapid-growth kinetic form (often channel solvates).

  • Blocks/Prisms: The thermodynamic form (dense packing).

  • Fix: Increase the ripening time (Ostwald ripening). Hold the mother liquor at slightly elevated temperature (40°C) for 24 hours before cooling. This allows the metastable needles to redissolve and deposit onto the stable blocks.

Module B: Supramolecular Co-Crystallization (Preventing KTA Self-Aggregation)

Goal: You want KTA to bind a guest (e.g., amine, urea), but KTA just crystallizes by itself.

Q: How do I stop KTA from forming its own homodimers ("The Rod") instead of binding my target? A: You must disrupt the carboxylic acid dimer synthon.

  • The Problem: The

    
     carboxylic acid dimer is extremely stable (
    
    
    
    kcal/mol in non-polar solvents).
  • The Fix: Use Proton Transfer or Steric Gear-Slippage .

    • Proton Transfer: Ensure your guest is basic enough to deprotonate KTA. The formation of a salt bridge (Charge-Assisted Hydrogen Bond) is stronger than the neutral acid dimer.

    • Stoichiometry Control: Always use a slight excess of the guest.

    • Solvent Competition: Use a solvent that competes for H-bonds (e.g., Methanol) to break up KTA dimers during the dissolution phase, then slowly evaporate to allow the stronger KTA-Guest interaction to take over.

Experimental Protocols

Protocol 1: "Resetting" KTA Material

Use this when you have a mixture of polymorphs and need a standardized starting material.

ParameterSpecificationReason
Solvent Acetone (Hot)High solubility; breaks weak intermolecular networks.
Precipitant 1M HCl (Aqueous)Forces protonation; prevents salt formation.
Method ReprecipitationRapid crash-out favors chemical purity over crystal quality.
Drying Vacuum Oven @ 80°CRemoves entrapped acetone (prevents solvate formation).
Protocol 2: Growing Single Crystals (Vapor Diffusion)

Best for avoiding kinetic polymorphs.

  • Inner Vial: Dissolve 10 mg KTA + Guest in 0.5 mL Methanol (Good solubility, breaks dimers).

  • Outer Vial: Add 3 mL Ethyl Acetate or Diethyl Ether (Anti-solvent).

  • Cap: Seal tightly.

  • Wait: 3-7 days.

    • Why this works: Slow diffusion maintains low supersaturation, favoring the thermodynamic product (the co-crystal) over the kinetic product (KTA homodimer).

Visualizing the Phase Logic

The following diagram illustrates the decision logic for solvent and condition selection to target specific KTA phases.

KTA_Phase_Control Start Starting Material (Crude KTA) Goal_Pure Goal: Pure KTA (No Solvates) Start->Goal_Pure Goal_CoCrystal Goal: Co-Crystal (Host-Guest) Start->Goal_CoCrystal Solvent_NonPolar Solvent: Non-Polar (Toluene/Benzene) Goal_Pure->Solvent_NonPolar Promotes Dimerization Solvent_Polar Solvent: H-Bond Donor (Acetic Acid/MeOH) Goal_Pure->Solvent_Polar Solvent Inclusion Risk Guest_Basic Guest: Basic (Amine) Goal_CoCrystal->Guest_Basic Guest_Neutral Guest: Neutral Goal_CoCrystal->Guest_Neutral Result_Rod Result: 1D Rod Motif (Thermodynamic Form) Solvent_NonPolar->Result_Rod Result_Solvate Result: Solvated Phase (Risk of Collapse) Solvent_Polar->Result_Solvate Mechanism_Salt Mech: Proton Transfer (Salt Bridge) Guest_Basic->Mechanism_Salt High Success Rate Mechanism_Comp Mech: H-Bond Competition Guest_Neutral->Mechanism_Comp KTA Dimer Dominates Mechanism_Comp->Result_Rod Failure Mode

Caption: Decision logic for controlling KTA phase outcomes. Note the high risk of "Rod" formation when using neutral guests.

FAQ: Advanced Phase Control

Q: Can I control the "Twisted Boat" vs. "Chair" conformation? A: Yes, but it requires specific ionic interactions.

  • Chair: The default for neutral KTA and most simple salts.

  • Twisted Boat: Observed in specific salts (e.g., with tris(2-aminoethyl)amine) where the steric bulk and charge distribution of the counter-cation force the KTA trianion to twist to maximize H-bond contacts [1].

  • Action: If you need the twisted boat, you must use a bulky, multivalent cation template.

Q: How do I verify if I have a new polymorph or just a solvate? A:

  • TGA (Thermogravimetric Analysis): The gold standard. A sharp weight loss step before the melting point (approx 240-260°C for pure KTA) indicates solvent loss.

  • IR Spectroscopy: Look for the carbonyl stretch.

    • Pure KTA Dimer: ~1690–1710 cm⁻¹.

    • Solvated/Free: Shifts significantly depending on if the H-bond is satisfied by solvent or self-dimerization.

References

  • Huczyński, A., Janczak, J., & Brzeziński, B. (2011).[2] Crystals of the Kemp's triacid salts – Part VI: Supramolecular architecture in the crystal of Kemp's triacid with tris(2-aminoethyl)amine. Journal of Molecular Structure, 996(1-3), 48-52. Link[2]

  • Sadeghi, O., et al. (2002). A co-crystal containing Kemp's tri-acid and acetic acid: a 0D aggregate disrupts a thermodynamically preferred 1D rod motif. CrystEngComm, 4, 510-514. Link

  • Huczyński, A., et al. (2008). Cocrystals of Kemp's triacid.[3][4][5] Part I: Molecular structure of 2:2 complex of 1,5,7-triazabicyclo[4.4.0]dec-5-ene with Kemp's triacid. Journal of Molecular Structure, 875(1-3), 501-508.[3] Link

  • Rebek, J. Jr. (1990). Molecular Recognition with Model Systems. Angewandte Chemie International Edition, 29(3), 245-255. Link

Sources

Troubleshooting

troubleshooting MOF synthesis with cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid linkers

Topic: Troubleshooting MOF synthesis with cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid Linker Code: KTA (Kemp's Triacid) | CAS: 79410-20-1[1] Technical Abstract & Core Directive You are working with Kemp's...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting MOF synthesis with cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid

Linker Code: KTA (Kemp's Triacid) | CAS: 79410-20-1[1]

Technical Abstract & Core Directive

You are working with Kemp's Triacid (KTA) , a rigid, aliphatic tricarboxylic acid. Unlike the planar aromatic linker Trimesic Acid (BTC) used in HKUST-1, KTA possesses a cyclohexane backbone with geminal methyl groups. This imparts a forced C3-symmetry and a strong preference for forming discrete Metal-Organic Polyhedra (MOPs) or cage-based MOFs rather than simple extended sheets.

The Failure Point: Most synthesis failures with KTA stem from two root causes:

  • Isomeric Impurity: Commercial sources often contain the cis,trans isomer, which disrupts the convergent "tripod" binding mode required for cage formation.

  • Activation Collapse: As an aliphatic framework, KTA-MOFs lack the rigid

    
    -
    
    
    
    stacking of aromatic MOFs. They are prone to structural collapse upon solvent removal if capillary forces are not mitigated.

Module 1: Pre-Synthesis & Linker QC

Status: Critical Issue: "My reaction yields a sticky gum or amorphous powder."

The cis,cis isomer places all three carboxylate groups in a syn-axial conformation (in the favored chair form), creating a perfect binding pocket. The cis,trans isomer directs one carboxylate away, acting as a chain terminator.

Protocol: Isomer Purification (Recrystallization)

Do not assume commercial purity (often ~90-95%).

  • Dissolution: Dissolve crude KTA in boiling Acetic Acid (glacial) .

  • Reflux: Hold at reflux for 1 hour to ensure full dissolution of both isomers.

  • Cooling: Allow to cool slowly to Room Temperature (RT) over 6 hours.

  • Filtration: The cis,cis isomer is significantly less soluble and will crystallize first. Filter the white needles.

  • Validation: Check

    
    -NMR. The cis,cis isomer shows a singlet for the methyl groups (C3 symmetry). The cis,trans isomer breaks symmetry, showing multiple methyl peaks.
    

Module 2: Solvothermal Synthesis Optimization

Status: Active Experimentation Issue: "I am getting rapid precipitation instead of crystals."

KTA has a high localized charge density (3 carboxylates on one face). Reactivity with Cu(II) or Zn(II) is extremely fast. You must slow down nucleation.

The Modulator Strategy

Use a monotopic competitor to slow the metal-linker exchange.

VariableRecommendationMechanism
Solvent System DMF/Ethanol (3:1)Ethanol lowers solubility slightly to aid crystal growth; DMF solubilizes the deprotonated linker.
Modulator Acetic Acid or Pyridine Acetic acid competes for metal sites; Pyridine buffers the deprotonation of KTA.
Temperature 85°C - 105°CLower than typical aromatic MOFs (120°C+) to prevent rapid kinetic trapping.
Stoichiometry Metal:Linker (1.5 : 1)Slight metal excess favors cluster formation over partial coordination.
Workflow Visualization

The following diagram outlines the decision logic for optimizing the reaction based on the phase of the product obtained.

MOF_Troubleshooting Start Start: Solvothermal Reaction Result Analyze Product Phase Start->Result ClearSol Clear Solution (No Solid) Result->ClearSol Yield = 0% Amorphous Amorphous Powder (Rapid Precip) Result->Amorphous Fast Kin. Check Crystalline Crystalline Solid Result->Crystalline Success ConcUp Increase Conc. (2x) or Add H2O (5%) ClearSol->ConcUp Modulator Add Modulator (Acetic Acid 20 eq) Amorphous->Modulator CheckIso Check Linker Isomer (NMR) Crystalline->CheckIso Low Surface Area? Activation Proceed to Activation (ScCO2) Crystalline->Activation ConcUp->Start Retry Modulator->Start Retry

Caption: Decision tree for KTA-MOF synthesis optimization. "Fast Kin." refers to Fast Kinetics dominating the reaction.

Module 3: Activation (The "Collapse" Problem)

Status: Post-Synthetic Issue: "XRD was perfect while wet, but the structure became amorphous after drying."

The Science: KTA-MOFs are held together by coordination bonds and van der Waals forces. They lack the rigid "struts" of terephthalic acid. When you remove solvent (DMF) by heat/vacuum, the capillary forces at the liquid-gas interface exert typically 10-50 MPa of pressure on the pore walls, crushing the aliphatic framework.

Protocol: Supercritical CO2 (ScCO2) Drying

Standard vacuum drying is NOT recommended for KTA-MOFs.

  • Solvent Exchange: Exchange the synthesis solvent (DMF) with Anhydrous Ethanol or Acetone .

    • Frequency: 3x per day for 3 days.

    • Why: DMF is not miscible with

      
      ; Ethanol is.
      
  • Loading: Place the ethanol-soaked crystals in the ScCO2 dryer chamber. Do not let them dry out in air!

  • Exchange: Flow liquid

    
     at 10°C / 50 bar for 4 hours to displace ethanol.
    
  • Critical Point: Heat to 35°C and pressurize to 80 bar (past the critical point of 31°C/73 bar).

  • Depressurization: Bleed the gas extremely slowly (0.5 bar/min). This eliminates the liquid-gas interface, preventing capillary collapse.

Frequently Asked Questions (FAQ)

Q1: Why is my KTA linker not dissolving in DMF? A: KTA is less soluble than aromatic acids. While the carboxyls are polar, the trimethyl-cyclohexane core is hydrophobic.

  • Fix: Sonicate for 20 minutes. If it persists, add a base (Triethylamine, 2 equivalents) to deprotonate the carboxylic acids, forming the more soluble tri-anion.

Q2: Can I use KTA to make MOF-5 analogues? A: Generally, No . MOF-5 relies on linear linkers (terephthalic acid) to form cubic lattices. KTA is a "convergent" linker (120° angles between carboxyls in projection). It tends to form MOPs (Metal-Organic Polyhedra) or Kagome-like lattices, not simple cubic grids.

Q3: How do I distinguish between the MOF and a recrystallized linker? A:

  • Solubility Test: Take a small amount of product and add 1M NaOH. If it dissolves instantly and completely, it might just be the linker. MOFs usually decompose slower or leave a metal hydroxide precipitate.

  • FTIR: Look for the shift in the Carbonyl stretch (

    
    ). Free KTA COOH 
    
    
    
    . Coordinated MOF carboxylate
    
    
    (asymmetric stretch).

References

  • Conformational Analysis of Kemp's Triacid: Thuéry, P., et al. (1999).[2] Conformation of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2.[2]

  • Activation of Aliphatic MOFs: Mondloch, J. E., et al. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Accounts of Chemical Research.

  • Supercritical CO2 Protocols: Liu, B., et al. (2012). Using Supercritical CO2 in the Preparation of Metal-Organic Frameworks. MDPI Materials.

  • Kemp's Triacid Data & Isomerism: PubChem Compound Summary for CID 688137: 1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid.[1]

Sources

Optimization

Technical Support Center: Kemp's Triacid (KTA) Conformational Control

Ticket ID: KTA-CONF-001 Subject: Strategies for Controlling and Locking the Conformation of Kemp's Triacid Assigned Specialist: Senior Application Scientist, Supramolecular Division Executive Summary: The "Flipping" Prob...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KTA-CONF-001 Subject: Strategies for Controlling and Locking the Conformation of Kemp's Triacid Assigned Specialist: Senior Application Scientist, Supramolecular Division

Executive Summary: The "Flipping" Problem

Welcome to the KTA technical support center. If you are working with Kemp's triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid), you are likely attempting to utilize it as a rigid scaffold for molecular recognition (clefts), protein folding mimics, or synthetic receptors.

The Core Issue: The utility of KTA relies on its conformation.

  • The "Open" Form (Tri-equatorial): In its relaxed state (especially as the free acid in polar solvents), the cyclohexane ring adopts a chair conformation where the bulky carboxyl groups are equatorial to minimize steric strain. This form is useless for binding guests.

  • The "Closed" Form (Tri-axial): To form a U-shaped cleft, the carboxyl groups must be forced into the axial position. This forces the methyl groups equatorial. This is the functional state but is energetically disfavored by ~6–7 kcal/mol due to 1,3-diaxial repulsion (the "W-effect").

This guide details the protocols to force, lock, and validate this "unnatural" conformation.

Conformational Landscape (Visualization)

The following diagram illustrates the energetic landscape you are navigating. You must apply specific chemical "force" to move from the thermodynamic well (Chair) to the functional state (Cleft).

KTA_Landscape Chair Tri-equatorial Chair (Thermodynamic Sink) Carboxyls: Equatorial | Methyls: Axial Twist Twist-Boat Intermediate (High Energy Transition) Chair->Twist Ring Inversion (~10 kcal/mol barrier) Cleft Tri-axial U-Shape (Functional Scaffold) Carboxyls: Axial | Methyls: Equatorial Twist->Cleft Required for Binding Strat_Imide Strategy 1: Imidization (Geometric Lock) Strat_Imide->Cleft Irreversible Lock Strat_Steric Strategy 2: Steric Gearing (Large R-groups) Strat_Steric->Cleft Shift Equilibrium Strat_Metal Strategy 3: Metal Clips (Pd/Pt Coordination) Strat_Metal->Cleft Reversible Lock

Caption: The conformational energy landscape of Kemp's Triacid. Strategies must overcome the thermodynamic preference for the Chair form to access the functional Cleft form.

Module A: Locking Strategies (The Hardware)

Strategy 1: Cyclic Imide Formation (The Rebek Protocol)

This is the most robust method. By condensing the 1,3-dicarboxylic acids with a primary amine to form a cyclic imide (glutarimide ring), you geometrically constrain the cyclohexane ring. The planarity of the imide forces the bridgehead carbons into an orientation that locks the whole system into the tri-axial cleft.

Protocol: High-Temperature Melt Synthesis Use this for thermally stable amines (e.g., anilines, benzylamines).

  • Preparation: Mix Kemp's triacid (1.0 eq) and the target primary amine (1.0–3.0 eq depending on desired substitution).

  • The Melt: Place the mixture in a reaction vessel without solvent .

  • Heating: Heat to 160–200°C under an inert atmosphere (Ar/N2). The mixture will melt.

  • Observation: Watch for the evolution of water vapor (frothing). This indicates condensation is occurring.

  • Duration: Maintain temperature for 1–4 hours until gas evolution ceases.

  • Workup: Cool to room temperature. The solid mass is often the crude imide. Triturate with methanol or dilute acid to remove unreacted amine.

Protocol: Solution-Phase Synthesis (xylenes/DMAc) Use this for volatile amines or if the melt degrades your starting material.

  • Solvent: Suspend KTA in o-xylene or DMAc (Dimethylacetamide).

  • Catalyst: Add a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Reflux: Heat to reflux using a Dean-Stark trap to physically remove water. This drives the equilibrium toward the imide.

  • Time: Reflux for 12–24 hours.

Strategy 2: Steric Gearing (The "W-Effect")

If you cannot form an imide (e.g., you need esters or amides), you must use steric bulk to disfavor the equatorial position.

  • Mechanism: In the chair form (carboxyls equatorial), the methyl groups are axial. If you attach very bulky groups to the carboxyls, they may clash with the axial methyls or the solvent cage, shifting the equilibrium.

  • Implementation: Use bulky amines (e.g., tert-butyl amine) or form esters with large phenols.

Module B: Diagnostics (Is it Locked?)

How do you know if you have successfully locked the conformation? 1H NMR is your primary diagnostic tool.

The Logic:

  • Chair Form (Open): Methyl groups are Axial .[1]

  • Cleft Form (Locked): Methyl groups are Equatorial .

In cyclohexane systems, equatorial substituents generally resonate downfield (higher ppm) compared to axial ones due to anisotropy of the C-C bonds.

FeatureOpen Form (Chair)Locked Form (Cleft/Imide)
Carboxyl Orientation EquatorialAxial
Methyl Orientation AxialEquatorial
Methyl 1H NMR Shift

~1.0 – 1.1 ppm

~1.2 – 1.3 ppm
J-Coupling (CH2) Distinct

patterns
Often simplified AB systems

Critical Check: If your methyl peak is upfield (< 1.1 ppm), your system has likely reverted to the chair form or the imide ring has opened.

Troubleshooting & FAQs

Issue 1: "My reaction yields a sticky insoluble mess."

Diagnosis: KTA derivatives are notorious for poor solubility. The rigid hydrocarbon scaffold encourages strong crystal packing (pi-stacking if aromatics are added) and low solvation. Solution:

  • Solvent Switch: Move to DMSO-d6 or DMF for characterization. CDCl3 is often insufficient.

  • Functionalization: Incorporate "solubilizing tails" into your amine before reacting with KTA. Long alkyl chains (C6-C12) or PEG chains attached to the exterior of the cleft can drastically improve solubility in organic solvents.

Issue 2: "The imide ring keeps opening (Hydrolysis)."

Diagnosis: The locked tri-axial conformation contains significant steric strain (the "W-effect"). This makes the carbonyl carbons highly electrophilic and prone to nucleophilic attack (hydrolysis) by water or hydroxide. Solution:

  • Avoid Base: Never expose KTA imides to strong base (NaOH, KOH) during workup. They will hydrolyze back to the open triacid rapidly.

  • Dry Solvents: Ensure all binding studies are conducted in dry solvents to prevent slow hydrolysis over time.

Issue 3: "I see multiple methyl peaks in NMR."

Diagnosis:

  • Incomplete Symmetry: If you made a C3-symmetric molecule but see split peaks, you may have "stopped" rotation of the N-substituents, or the symmetry is broken by a guest molecule.

  • Slow Exchange: You might be observing the equilibrium between Chair and Boat forms on the NMR timescale (rare for imides, common for amides). Solution: Run a Variable Temperature (VT) NMR .

  • Coalescence: If peaks merge upon heating, it is a dynamic conformational exchange.

  • Sharpening: If peaks remain distinct, you have stable isomers (or impurities).

Troubleshooting Workflow (Decision Tree)

Use this flow to diagnose synthesis failures.

KTA_Troubleshoot Start Start: Reaction Complete? Solubility Is product soluble in CDCl3? Start->Solubility NMR_Check Check 1H NMR Methyl Shift Solubility->NMR_Check Yes Fail_Sol Use DMSO/DMF or Add Solubilizing Groups Solubility->Fail_Sol No Shift_Value Shift > 1.2 ppm? NMR_Check->Shift_Value Success Conformation Locked (Cleft) Shift_Value->Success Yes (Equatorial Me) Fail_Open Open Chair Form Detected Shift_Value->Fail_Open No (Axial Me, <1.1ppm)

Caption: Diagnostic workflow for validating KTA conformation post-synthesis.

References

  • Rebek, J. Jr. (1990). Molecular Recognition with Model Systems. Angewandte Chemie International Edition, 29(3), 245–255. Link

  • Kemp, D. S., & Petrakis, K. S. (1981). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. The Journal of Organic Chemistry, 46(25), 5140–5143. Link

  • Jeong, K. S., et al. (2004). Rapid cleavage of cyclic tertiary amides of Kemp's triacid: effects of ring structure. PubMed. Link

  • Hirose, T., et al. (2002). A co-crystal containing Kemp's tri-acid and acetic acid: a 0D aggregate disrupts a thermodynamically preferred 1D rod motif. CrystEngComm. Link

  • Marshall, J. A. (1981). Conformational Analysis of Cyclohexanes. In: Organic Chemistry (Standard NMR shift data for axial/equatorial methyls). Link

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of Kemp's Triacid

Topic: Side Reactions in the Synthesis of Kemp's Triacid and Their Avoidance Audience: Organic Chemists, Supramolecular Chemists, and Process Development Scientists Reference ID: KTA-SYN-001 Introduction: The "All-Axial"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions in the Synthesis of Kemp's Triacid and Their Avoidance Audience: Organic Chemists, Supramolecular Chemists, and Process Development Scientists Reference ID: KTA-SYN-001

Introduction: The "All-Axial" Challenge

Kemp's triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) is a unique rigid scaffold used extensively in molecular recognition and supramolecular chemistry. Its value lies in its U-shaped conformation, where the three carboxyl groups are forced into axial positions by the equatorial methyl groups (the "gear effect").

However, this steric congestion creates a high energy barrier for synthesis and makes the molecule prone to specific side reactions—most notably spontaneous anhydride formation and isomerization . This guide focuses on the Adamantane Route (the Kemp-Petrakis method), which is the industry standard for ensuring the correct cis,cis stereochemistry.

Part 1: The Synthetic Pathway & Critical Failure Points

The synthesis relies on the oxidative degradation of a rigid adamantane precursor to "imprint" the all-cis stereochemistry onto the cyclohexane ring.

Workflow Diagram

KempSynthesis cluster_0 Critical Control Point 1 cluster_1 Critical Control Point 2 Adamantanol 3,5,7-Trimethyl-1-adamantanol (Starting Material) Hypobromite Hypobromite Intermediate (Unstable) Adamantanol->Hypobromite HgO, Br2 (Radical Gen) Lactone Bicyclic Lactone (Key Intermediate) Hypobromite->Lactone Beta-Scission (Fragmentation) Triacid Kemp's Triacid (Target) Lactone->Triacid RuO4 / NaIO4 (Oxidation) Anhydride Kemp's Anhydride (Major Side Product) Triacid->Anhydride Heat / Dehydration (Reversible) TransIsomer Trans-Isomers (Impurity) Triacid->TransIsomer Epimerization (Extreme Cond.) Anhydride->Triacid Hydrolysis (Base)

Caption: The Kemp-Petrakis degradation route. Stereochemistry is conserved from the adamantane cage unless epimerization occurs post-synthesis.

Part 2: Troubleshooting Guide (Q&A)

Category 1: The Fragmentation Step (Adamantane Lactone)

Q1: My yield of the bicyclic lactone intermediate is low (<40%). What is killing the radical fragmentation? Diagnosis: This step relies on the formation of an unstable hypobromite followed by a radical


-scission. The most common culprit is incomplete hypobromite formation  or side reactions with the solvent .
  • The Mechanism: The reaction typically uses

    
     to generate the hypobromite (
    
    
    
    ). This species must homolyze to an alkoxy radical (
    
    
    ), which then fragments the adamantane cage.
  • Corrective Action:

    • Light Activation: Ensure the reaction vessel is irradiated with a tungsten lamp (visible light) to promote the radical initiation.

    • Anhydrous Conditions: Moisture destroys the hypobromite intermediate before it can fragment. Dry your

      
       (or benzene) rigorously.
      
    • Reagent Quality: Use fresh Red Mercuric Oxide (

      
      ). Old, clumped reagent has low surface area.
      

Q2: I see a significant amount of unreacted adamantanol. Can I recycle it? Yes. The starting material is chemically stable.

  • Protocol: Perform a chromatographic separation (Silica gel, Hexane/EtOAc).[1][2] The adamantanol is much less polar than the lactone. Recovered alcohol can be re-submitted to the

    
     conditions without loss of stereochemical integrity.
    
Category 2: The Oxidation Step (Lactone Triacid)

Q3: The Ruthenium Tetroxide (


) oxidation turned my reaction into a black tar, and I can't isolate the acid. 
Diagnosis: 

is a vigorous oxidant. "Tar" usually indicates solvent degradation or over-heating .
  • The Fix:

    • Solvent Choice: Never use oxidizable solvents (e.g., ether, acetone) with

      
      . Use a biphasic system of 
      
      
      
      /Acetonitrile/Water
      or
      
      
      /Water
      .
    • Catalytic Cycle: Do not use stoichiometric

      
      . Use catalytic 
      
      
      
      (2-5 mol%) with stoichiometric Sodium Periodate (
      
      
      ) as the co-oxidant to regenerate the Ruthenium species in situ.
    • Quenching: The black color is reduced Ruthenium (

      
      ). You must quench the excess oxidant with isopropanol  (turns the solution black/precipitates 
      
      
      
      ) before extraction. Filter the black solid through Celite to prevent it from clogging your extraction.

Q4: I isolated a white solid, but the NMR shows a mixture of peaks. Is it the trans isomer? Diagnosis: It is likely Kemp's Anhydride , not the trans isomer.

  • The Cause: Kemp's triacid is structurally "spring-loaded" to close into an anhydride. Even mild heating during rotary evaporation or drying can drive off water to form the anhydride.

  • Verification: Check the IR spectrum.

    • Triacid: Broad -OH stretch (

      
      ), C=O stretch 
      
      
      
      .
    • Anhydride: Doublet C=O stretch at

      
       and 
      
      
      
      .
  • Solution: See the "Purification" section below for hydrolysis protocols.

Category 3: Purification & Isomer Control

Q5: How do I ensure I have the pure cis,cis isomer and remove any trans impurities? Context: The adamantane route guarantees cis,cis geometry kinetically. However, if you used a different route (e.g., hydrogenation of aromatic precursors) or subjected the material to extreme heat (


), isomerization occurs.

Comparison of Isomers:

FeatureKemp's Triacid (cis,cis)trans-Isomers
Symmetry

(High symmetry)

or

(Lower symmetry)
Methyl Signals (

H NMR)
1 Singlet (All methyls equivalent)Multiple Singlets (Methyls in different environments)
Solubility Low in non-polar solvents; High in alkaline waterVariable
Melting Point Very High (

w/ decomp)
Generally Lower

Purification Protocol (The "Hydrolysis Reset"): If your product contains anhydride or minor isomers, use this self-validating purification loop:

  • Dissolution: Dissolve the crude solid in

    
    . The triacid (and any anhydride) will open to form the tris-carboxylate salt (
    
    
    
    -Kemp).
  • Wash: Extract the basic aqueous layer with Dichloromethane (DCM) .

    • Why? This removes non-acidic organic impurities (unreacted lactone, adamantane derivatives) while the triacid stays in the water.

  • Precipitation: Acidify the aqueous layer carefully with

    
     to pH 1.
    
    • The cis,cis-triacid is highly insoluble in acidic water and will precipitate as a white powder.

  • Collection: Filter and dry.[3][4] Crucial: Dry under vacuum at room temperature . Heating the solid will regenerate the anhydride.

Part 3: References

  • Kemp, D. S.; Petrakis, K. S. "Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid." Journal of Organic Chemistry, 1981 , 46(25), 5140–5143.

  • Menger, F. M.; Bian, J.; Azov, V. A. "A 1,3,5-Triaxial Triaminocyclohexane: The Triamine Corresponding to Kemp's Triacid."[5] Angewandte Chemie International Edition, 2002 , 41(14), 2581–2584.[5]

  • Rebek, J. Jr. "Molecular Recognition with Model Systems." Angewandte Chemie International Edition, 1990 , 29(3), 245–255.

Sources

Optimization

enhancing the purity of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid

Topic: cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid (Kemp's Triacid) Ticket ID: KTA-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1] Introduction: The Purity Imperative You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid (Kemp's Triacid) Ticket ID: KTA-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Purity Imperative

You are likely accessing this guide because your supramolecular scaffold or molecular recognition study is failing due to isomeric impurities. Kemp's Triacid is unique because its utility depends entirely on its conformation.[1] The cis,cis-isomer (all three methyl groups equatorial, all three carboxyl groups axial in the reactive conformation) provides the structural convergence required for cleft formation.[1]

The cis,trans-isomer (one group inverted) is a "dead" molecule for most binding applications and acts as a chain terminator in supramolecular polymers.[1] This guide addresses the specific challenge of isolating the thermodynamic cis,cis sink from the kinetic mixture.

Module 1: Isomer Control (The Root Cause)

Q: My crude synthesis yielded a mixture. How do I force the cis,cis conformation?

A: You must exploit thermodynamics. The cis,cis isomer is the thermodynamic minimum, while the cis,trans isomers are kinetic traps.[1]

The Protocol: Thermal Equilibration If your crude material has a high trans content (>10%), simple recrystallization is inefficient.[1] You must equilibrate the mixture first.

  • Solvent System: Use a high-boiling solvent that does not decarboxylate the acid.[1] Diphenyl ether or DMSO (with caution regarding workup) are common, but a melt is often superior if controlled.[1]

  • The Melt Method (High Efficiency):

    • Place the crude dry solid in a sublimation apparatus.[1]

    • Heat to 200–210 °C (below the melting point of pure cis,cis at 241-243 °C, but high enough to induce isomerization).

    • Maintain vacuum (approx.[1] 0.1 mmHg) to sublime the purified product simultaneously, OR heat in a sealed tube (if not subliming) for 12-24 hours.

    • Mechanism:[1] The ring inversion barrier is overcome, and the bulky groups settle into the all-equatorial (methyl) positions to minimize 1,3-diaxial strain.[1]

Visualization: Isomerization Logic

Isomerization cluster_0 Crude Mixture cluster_1 Thermal Stress cluster_2 Product Mixed cis,trans + cis,cis Heat Heat (>200°C) Thermodynamic Control Mixed->Heat Activation Pure cis,cis Isomer (Thermodynamic Sink) Heat->Pure Equilibration Pure->Heat Reversible (Slow)

Caption: Thermal equilibration drives the kinetic mixture toward the thermodynamically stable cis,cis form.[1]

Module 2: Purification Workflows (Post-Synthesis)

Q: Recrystallization isn't working. What solvent system should I use?

A: Standard organic solvents often fail because the isomers have similar solubility profiles.[1] You must use a system that leverages the specific hydrogen-bonding capability of the cis,cis triacid.[1]

Recommended Protocol: The Acetone/Acid Reprecipitation

This is a two-stage purification that separates based on pKa/solubility (Stage 1) and crystal packing (Stage 2).[1]

Stage 1: Acid/Base Cleanup (removal of non-acidic debris) [1]
  • Dissolve: Dissolve crude solid in 1M NaOH (aq). The solution should be clear.

  • Filter: Filter off any insoluble particulates (catalyst residues).[1]

  • Precipitate: Slowly add concentrated HCl while stirring vigorously.

    • Critical Step: Do not dump the acid.[1] Add dropwise. The cis,cis acid precipitates as a white solid.[1]

  • Dry: Vacuum dry the precipitate thoroughly.[1]

Stage 2: Recrystallization

The literature standard and most robust method involves Acetone (Me₂CO) .[1]

ParameterSpecificationNotes
Primary Solvent Acetone (HPLC Grade)Kemp's triacid has steep solubility curves in acetone.[1]
Concentration Near Saturation (Reflux)Dissolve at boiling point until no more solid enters solution.[1]
Cooling Rate Slow (Ambient to 4°C)Rapid cooling traps the trans isomer.[1]
Yield Target 60-70%Do not chase the second crop; it is usually enriched in impurities.[1]

Alternative Solvent: If Acetone fails, Glacial Acetic Acid can be used.[1] Kemp's triacid forms solvates/co-crystals with acetic acid, which can be highly pure, but you must dry vigorously to remove the solvent molecules later.[1]

Module 3: Analytical Troubleshooting (QC)

Q: How do I confirm I have the cis,cis isomer using NMR?

A: 1H NMR is the definitive test.[1] You rely on symmetry.[1]

  • The cis,cis Isomer (C3v Symmetry):

    • The molecule has a rotational axis of symmetry.[1]

    • Result: All three methyl groups are chemically equivalent.[1]

    • Spectrum: You will see ONE sharp singlet for the methyls (approx.[1] δ 1.2–1.3 ppm depending on solvent).[1]

  • The cis,trans Isomer (Cs Symmetry):

    • Symmetry is broken.[1] Two methyls are equivalent, one is unique.[1]

    • Spectrum: You will see multiple methyl peaks (typically two singlets with a 2:1 integration ratio, or complex overlapping signals).[1]

Self-Validating Check: If you see a "shoulder" or a small secondary peak near the main methyl singlet, your sample is impure.[1] Recrystallize again.

Visualization: Purification Workflow

Purification cluster_QC Quality Control Check Start Crude Kemp's Triacid Step1 Dissolve in 1M NaOH Start->Step1 NMR 1H NMR Analysis Success Pure cis,cis Isomer (Single Methyl Peak) NMR->Success Single Singlet Fail Impure (cis,trans detected) NMR->Fail Split/Multiple Peaks Step2 Filter Insoluble Solids Step1->Step2 Step3 Precipitate with HCl Step2->Step3 Step4 Recrystallize from Acetone Step3->Step4 Step4->NMR Fail->Step4 Repeat Recrystallization

Caption: Step-by-step purification logic with built-in NMR validation loop.

References

  • Kemp, D. S., & Petrakis, K. S. (1981).[1] Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. The Journal of Organic Chemistry, 46(25), 5140–5143.[1] [1]

  • Rebek, J. (1990).[1] Molecular Recognition with Model Systems. Angewandte Chemie International Edition, 29(3), 245-255.[1] (Contextualizing the supramolecular utility).

  • ChemicalBook. (n.d.).[1] Kemp's Triacid Properties and Purification Methods.[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid Product Sheet.

Sources

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of Kemp's Triacid-Based Materials

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kemp's triacid (KTA) and its derivatives. This guide is designed to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kemp's triacid (KTA) and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the thermal stability of these unique materials. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve experimental challenges, ensuring the integrity and performance of your KTA-based systems.

Introduction to Kemp's Triacid and its Thermal Stability Challenges

Kemp's triacid, or cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, is a remarkably versatile molecule, prized for its rigid, pre-organized structure that makes it an exceptional building block in supramolecular chemistry, drug delivery systems, and materials science.[1][2][3] Its three carboxylic acid groups, held in a fixed axial orientation on a cyclohexane chair, provide a unique platform for creating highly organized structures through hydrogen bonding, metal coordination, and covalent derivatization.

However, the application of KTA-based materials in environments requiring thermal processing, such as melt extrusion in polymer formulations or terminal sterilization in pharmaceutical products, can be limited by their inherent thermal stability. Understanding and controlling the thermal degradation of these materials is therefore of paramount importance. This guide will walk you through the key considerations for assessing and improving the thermal stability of your KTA-based materials.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with Kemp's triacid and its derivatives.

Q1: What is the typical thermal stability of pure Kemp's triacid?

Pure, crystalline Kemp's triacid is a relatively stable organic acid with a melting point reported to be in the range of 241-243 °C.[4] Significant thermal decomposition is generally expected to occur at temperatures above its melting point. However, the onset of degradation can be influenced by factors such as the heating rate, atmospheric conditions (inert vs. oxidative), and the presence of impurities.[5][6]

Q2: What are the likely thermal degradation pathways for Kemp's triacid?

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid groups. This is a common thermal degradation pathway for many carboxylic acids.[7][8][9] For KTA, this would result in the formation of a trimethylcyclohexane core with fewer acidic functionalities.

  • Cyclohexane Ring Scission: At higher temperatures, the C-C bonds within the cyclohexane ring can break. The initial decomposition of similar structures, like 1,3,5-triisopropylcyclohexane, is thought to involve the scission of the bond between the ring and a substituent group.[10]

Q3: How do different derivatives of Kemp's triacid (e.g., esters, amides, imides) compare in terms of thermal stability?

Generally, converting the carboxylic acid groups to esters, amides, or imides can significantly enhance thermal stability. This is because the C-O, C-N, and imide bonds are typically more thermally robust than the C-C bond that is cleaved during decarboxylation of the free acid. Amides and imides, in particular, often exhibit high thermal stability due to strong intermolecular hydrogen bonding and resonance stabilization. For instance, some polymers based on s-triazine, which also contain nitrogen, show thermal stability up to 450°C.[11] The specific stability of a KTA derivative will depend on the nature of the substituent.

Q4: Can the thermal stability of Kemp's triacid be improved by forming metal complexes?

Yes, coordination of the carboxylate groups to a metal center can significantly enhance thermal stability.[12] The formation of a coordination polymer or metal-organic framework (MOF) introduces strong ionic and coordinate bonds that require more energy to break compared to the intermolecular hydrogen bonds in the free acid. The degree of stabilization will depend on the metal ion's charge density and coordination geometry.[13][14]

Troubleshooting Guide for Thermal Analysis Experiments

Accurate assessment of thermal stability is crucial. Here are some common issues encountered during Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of KTA-based materials and how to resolve them.

Observed Problem Potential Cause(s) Troubleshooting Steps & Rationale
TGA: Inconsistent onset of decomposition (Td) between runs. 1. Inconsistent sample packing: Poor thermal contact can lead to uneven heating.[15] 2. Hygroscopic nature of KTA: Adsorbed water can be driven off during the initial heating phase, affecting the baseline and apparent Td. 3. Variable heating rates: Faster heating rates can shift the Td to higher temperatures.[16]1. Ensure the sample is finely ground and evenly distributed at the bottom of the TGA pan to maximize thermal contact. 2. Dry the sample under vacuum before analysis or include an initial isothermal hold at a temperature below the decomposition point (e.g., 100-120 °C) in your TGA method to remove residual solvent or water. 3. Use a standardized, consistent heating rate for all comparative experiments (e.g., 10 °C/min).
TGA: Weight loss observed below 200 °C. 1. Residual solvent: Solvents from synthesis or purification (e.g., water, acetic acid) may be present. 2. Decomposition of impurities: Starting materials or byproducts from derivatization may have lower thermal stability.1. As above, pre-dry the sample or use an initial isothermal hold. If a significant, sharp weight loss is observed, it likely corresponds to the boiling point of a specific solvent. 2. Ensure the purity of your material using techniques like NMR or HPLC before thermal analysis.
DSC: Broad or distorted melting peak. 1. Sample impurities: Impurities can broaden the melting transition and lower the melting point. 2. Large sample size: A large sample can create a thermal gradient, leading to a broader peak.[17] 3. Polymorphism: KTA and its derivatives may exist in different crystalline forms with distinct melting points.1. Purify the sample and re-run the analysis. 2. Use a smaller sample size (typically 1-5 mg for small molecules). 3. Analyze the sample's crystal form by powder X-ray diffraction (PXRD). Consider annealing the sample in the DSC to see if phase transitions occur.
DSC: Exothermic peak observed after melting. Decomposition of the material: The material is decomposing after melting, which is an exothermic process.Correlate the DSC data with a TGA run. The temperature of the exotherm in the DSC should correspond to the onset of weight loss in the TGA. This confirms that the event is decomposition.
TGA/DSC: Baseline drift or noise. 1. Instrument not equilibrated: The instrument needs to stabilize at the starting temperature. 2. Contaminated sample pan: Residue from previous runs can decompose and cause baseline issues.[16] 3. Reaction with the sample pan: Highly acidic materials at high temperatures can sometimes react with aluminum pans.1. Allow for a sufficient isothermal hold at the start of the experiment for the baseline to stabilize. 2. Always use clean sample pans. Platinum or ceramic pans are often more inert than aluminum for high-temperature runs. 3. If a reaction is suspected, try using a different type of sample pan (e.g., platinum or ceramic).

Experimental Protocols for Enhancing Thermal Stability

Here are detailed methodologies for common strategies to improve the thermal stability of Kemp's triacid-based materials.

Protocol 1: Derivatization to an Amide

This protocol describes the conversion of one of the carboxylic acid groups of KTA to a more thermally stable amide.

Objective: To increase the decomposition temperature by replacing a thermally labile carboxylic acid group with a more robust amide linkage.

Materials:

  • Kemp's triacid (KTA)

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Aniline (or other amine)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Activation of KTA: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend Kemp's triacid (1 eq.) in anhydrous DCM. Add thionyl chloride (1.1 eq.) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the solution becomes clear. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amide Formation: In a separate flask, dissolve aniline (1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the KTA-acid chloride solution from step 1 to the aniline solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the KTA-monoamide.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Assess the thermal stability of the purified product using TGA and DSC and compare it to the starting KTA.

Protocol 2: Formation of a Metal-KTA Complex

This protocol outlines a general procedure for forming a metal complex with KTA to enhance its thermal stability.

Objective: To create a coordination network that increases the overall thermal stability of the material.

Materials:

  • Kemp's triacid (KTA)

  • A suitable metal salt (e.g., Zinc acetate, Copper(II) nitrate)

  • A suitable solvent system (e.g., Dimethylformamide (DMF), water, ethanol)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve Kemp's triacid (1 eq.) in the chosen solvent. Gentle heating may be required.

  • In a separate container, dissolve the metal salt (e.g., 1 eq. of Zinc acetate) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the KTA solution while stirring.

  • The formation of a precipitate may occur immediately or upon standing. The reaction can be left to stir at room temperature or gently heated to promote crystal growth.

  • Isolation: Collect the solid product by filtration and wash with fresh solvent to remove any unreacted starting materials.

  • Drying: Dry the resulting metal-KTA complex in a vacuum oven at a moderate temperature (e.g., 80 °C) to remove residual solvent.

  • Characterization: Analyze the product by FT-IR to confirm the coordination of the carboxylate groups to the metal (look for a shift in the C=O stretching frequency). Use TGA to determine the decomposition temperature of the complex and compare it to that of the free KTA.

Visualization of Concepts

Degradation Pathway of KTA

G KTA Kemp's Triacid (KTA) Heat Thermal Stress (>240°C) KTA->Heat Decarboxylation Decarboxylation Heat->Decarboxylation Pathway 1 RingScission Ring Scission Heat->RingScission Pathway 2 (Higher Temp) CO2 CO₂ Decarboxylation->CO2 DegradedCore Degraded Trimethylcyclohexane Core Decarboxylation->DegradedCore Fragments Volatile Fragments RingScission->Fragments

Caption: Potential thermal degradation pathways for Kemp's triacid.

Workflow for Improving Thermal Stability

G cluster_start Initial Assessment cluster_strategy Stabilization Strategy cluster_validation Validation Start KTA-Based Material TGA_DSC_initial TGA / DSC Analysis Start->TGA_DSC_initial Derivatization Derivatization (Amide, Ester, Imide) TGA_DSC_initial->Derivatization MetalComplex Metal Complexation TGA_DSC_initial->MetalComplex Polymerization Polymer Incorporation TGA_DSC_initial->Polymerization ModifiedMaterial Modified Material Derivatization->ModifiedMaterial MetalComplex->ModifiedMaterial Polymerization->ModifiedMaterial TGA_DSC_final TGA / DSC Analysis ModifiedMaterial->TGA_DSC_final Compare Compare Td and Tm TGA_DSC_final->Compare Compare->TGA_DSC_initial Initial Data

Caption: Experimental workflow for enhancing and validating thermal stability.

Concluding Remarks

Improving the thermal stability of Kemp's triacid-based materials is a critical step in expanding their applicability. By understanding the potential degradation pathways and employing strategies such as derivatization and metal complexation, researchers can design more robust materials. The troubleshooting guides and protocols provided here serve as a starting point for addressing common experimental challenges. As with any scientific endeavor, careful characterization and a systematic approach are key to success.

References

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). National Institutes of Health. [Link]

  • Thermal Decomposition Kinetics of 1,3,5-Triisopropylcyclohexane. (2013). National Institute of Standards and Technology. [Link]

  • Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base. (2021). ResearchGate. [Link]

  • Thermal stability of triacetone triperoxide. (2006).
  • Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free. (2022). ACS Publications. [Link]

  • The exploration of Kemp's triacid (KTA) as the core for the synthesis of 3-fold symmetric 23-cyclophane, 22-cyclophane and novel linker directed designs. (2014). RSC Publishing. [Link]

  • A co-crystal containing Kemp's tri-acid and acetic acid: a 0D aggregate disrupts a thermodynamically preferred 1D rod motif. (2004). RSC Publishing. [Link]

  • Back to Basics: Thermogravimetric Analysis (TGA). (2020). YouTube. [Link]

  • TGA data of complexes under static air. (2018). ResearchGate. [Link]

  • On the Thermal Stability of Olivine Cathode Materials for Lithium-Ion Batteries. (2011). ResearchGate. [Link]

  • Review on the methodology used in thermal stability characterization of phase change materials. (2012). Renewable and Sustainable Energy Reviews.
  • X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. (2020). MDPI. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

  • Conformation of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives. (1999). RSC Publishing. [Link]

  • Decarboxylation Reaction Mechanism. (2018). YouTube. [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (2015). Metabolomics.
  • The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. (2022). PubMed Central. [Link]

  • Synthesis and properties of liquid crystalline polymers with low Tm and broad mesophase temperature ranges. (2021). ResearchGate. [Link]

  • Studying the Formation and Stabilization of Cur-Al+3 Complexes by Using Tartaric Acid as Catalyst. (2023). ResearchGate. [Link]

  • Rapid cleavage of cyclic tertiary amides of Kemp's triacid: effects of ring structure. (2000). PubMed. [Link]

  • A co-crystal containing Kemp's tri-acid and acetic acid: a 0D aggregate disrupts a thermodynamically preferred 1D rod motif. (2004). RSC Publishing. [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2020). MDPI. [Link]

  • cis,cis,cis-1.3.5-Trimethylcyclohexane. NIST WebBook. [Link]

  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching. (2021). MDPI. [Link]

  • The Future of Drug Delivery. (2023). ACS Publications. [Link]

  • Synthesis, Studying The Thermal Properties Of Some New Monemers And Polymers By Ring Opening. (2018). Journal of University of Babylon for Pure and Applied Sciences.
  • Decarboxylation. (2022). Master Organic Chemistry. [Link]

  • The exploration of Kemp's triacid (KTA) as the core for the synthesis of 3-fold symmetric 23-cyclophane, 22-cyclophane and novel linker directed designs. (2014). RSC Publishing. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - A review. (2024). PubMed. [Link]

  • Thermal Stability of Amorphous Solid Dispersions. (2021). PubMed Central. [Link]

  • Thermal Properties of Two Materials Commonly Used in Low Temperature Laboratories. (2007). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY AND ANTIMICROBIAL STUDY OF ZN (II) METAL COMPLEXES OF DEHYDROACETIC ACID BASED NEW S. (2022). ResearchGate. [Link]

  • Decarboxylation reaction by halide anion: complete mechanism. (2020). YouTube. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024). MDPI. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. (2018). International Journal of Engineering and Scientific Research.
  • Thermal Behavior of Polymers in Solid-St
  • Thermal Analysis in Practice Tips and Hints. Mettler Toledo. [Link]

  • Research progress of nano-drug delivery system based on photothermal t. (2024). International Journal of Nanomedicine. [Link]

  • Thermal Stability of Lithium-Ion Batteries: A Review of Materials and Strategies. (2023). MDPI. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2016). PubMed Central. [Link]

  • New glyme–cyclic imide lithium salt complexes as thermally stable electrolytes for lithium batteries. (2012). ResearchGate. [Link]

  • DSC curves of cocrystal-forming physical mixtures: (benzamide + benzoic.... (2016). ResearchGate. [Link]

  • Synthesis and properties of liquid crystalline polymers with low Tm and broad mesophase temper
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

Sources

Optimization

optimization of crystal growth for X-ray diffraction analysis of Kemp's triacid compounds

Subject: Optimization of Crystal Growth for X-ray Diffraction (XRD) Analysis Ticket ID: KTA-XRD-OPT-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1] Executive Summary Kemp’s Triacid...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Crystal Growth for X-ray Diffraction (XRD) Analysis Ticket ID: KTA-XRD-OPT-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]

Executive Summary

Kemp’s Triacid (KTA) presents a unique crystallographic challenge due to its rigid tricyclic cyclohexane framework and the directional bonding of its three axial carboxylic acid groups.[1] Unlike flexible aliphatic acids, KTA acts as a "pre-organized" cleft.[1] Successful crystallization requires balancing two competing forces:[1]

  • Self-Assembly: The tendency of KTA to form strong intermolecular hydrogen-bonded dimers (

    
     homosynthons).[1]
    
  • Solvation: The molecule's propensity to trap solvent molecules within its cavity, forming clathrates or solvates.[1]

This guide moves beyond generic advice to address the specific conformational locking required for high-quality KTA diffraction data.

Module 1: Solvent System Thermodynamics

The Solubility/Stability Paradox

KTA is sparingly soluble in non-polar solvents but highly soluble in polar protic solvents.[1] However, polar solvents (like Methanol) compete for the hydrogen-bonding sites necessary to form the crystal lattice.[1]

Solvent ClassExamplesInteraction with KTARecommended Use
Primary Solvents Methanol, DMSO, DMFDisrupts acid dimers; high solubility.[1]Inner Phase for vapor diffusion.[1]
Antisolvents Diethyl Ether, Pentane, HexanePromotes dimerization; low solubility.[1]Outer Phase for vapor diffusion.[1]
Layering Agents Chloroform, DichloromethaneModerate solubility; dense.[1]Base Layer for liquid-liquid diffusion.[1]
Modifiers Acetic AcidCompetes for H-bonds.[1][2]Use only for co-crystal screening.[1]
Strategic Protocol: Vapor Diffusion (The Gold Standard)

For KTA, rapid evaporation often yields microcrystalline powder due to the strong driving force of dimerization.[1] Vapor diffusion slows this kinetics, allowing the "chair" conformation to stack efficiently.[1]

Protocol:

  • Inner Vial: Dissolve 10-15 mg of KTA in 0.5 mL of Methanol . Ensure the solution is clear (filter if necessary).

  • Outer Vial: Add 3-5 mL of Diethyl Ether .

  • Equilibration: Cap tightly. The ether vapor will diffuse into the methanol, slowly lowering the polarity and solubility, forcing the KTA to nucleate in an ordered fashion.[1]

  • Timeline: Leave undisturbed for 3-7 days at constant temperature (

    
    ).
    

Module 2: Troubleshooting & FAQs

Q1: My crystals turn opaque and crumble immediately upon removal from the mother liquor. Why?

Diagnosis: Desolvation Collapse.[1] The Science: KTA crystals are frequently solvates .[1] The rigid "U-shaped" cavity of the KTA molecule often traps solvent molecules (especially methanol or benzene) to fill void space.[1] When exposed to air, the solvent evaporates, causing the lattice to collapse into a powder.[1] The Fix:

  • Never dry KTA crystals.

  • Mount crystals directly from the mother liquor using a cryo-loop and Paratone-N (or similar perfluoropolyether oil).[1]

  • Flash-cool the crystal immediately in the X-ray stream (100 K).[1]

Q2: I am getting "twinned" crystals or multiple domains.

Diagnosis: Rapid Nucleation / Ostwald Ripening Failure. The Science: The three methyl groups on the KTA backbone create high symmetry.[1] If nucleation is too fast, crystals may grow from multiple nucleation sites that merge imperfectly.[1] The Fix:

  • Reduce Concentration: Dilute your inner vial solution by 20%.

  • Temperature Gradient: Place the diffusion setup in a specialized incubator at

    
    . Slower diffusion at lower temperatures reduces kinetic energy, minimizing twinning.[1]
    
Q3: How do I co-crystallize KTA with a guest molecule (e.g., for molecular recognition)?

Diagnosis: Mismatched Solubility. The Science: KTA is a classic receptor for guanidines and amidines.[1] However, if the guest is too soluble in the antisolvent, it will stay in solution while KTA precipitates alone.[1] The Fix: Use Liquid-Liquid Diffusion (Layering) .[1][3]

  • Dissolve KTA in a dense solvent (e.g.,

    
     or 
    
    
    
    ).[1]
  • Dissolve the guest in a lighter solvent (e.g., Methanol or Toluene).[1][3]

  • Carefully layer the guest solution on top of the KTA solution.[1] Crystallization occurs at the interface where the concentrations are stoichiometric.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct crystallization method based on your specific KTA derivative and observed results.

KTA_Crystallization_Workflow Start Start: KTA Derivative SolubilityCheck Check Solubility in MeOH Start->SolubilityCheck HighSol Highly Soluble SolubilityCheck->HighSol Dissolves easily LowSol Low/Insoluble SolubilityCheck->LowSol Need heat/sonication Method_Vapor Method A: Vapor Diffusion (Inner: MeOH | Outer: Et2O) HighSol->Method_Vapor Method_Layer Method B: Liquid Layering (Bottom: CHCl3 | Top: Hexane) LowSol->Method_Layer Outcome_Powder Result: Powder/Precipitate Method_Vapor->Outcome_Powder Too fast Outcome_Clear Result: Clear Solution (No Growth) Method_Vapor->Outcome_Clear Too slow Final Success: Single Crystal (Mount in Oil @ 100K) Method_Vapor->Final Optimal Growth Method_Layer->Final Fix_Dilute Action: Dilute 20% & Cool to 4°C Outcome_Powder->Fix_Dilute Fix_Seed Action: Introduce Seed or Scratch Vial Outcome_Clear->Fix_Seed Fix_Dilute->Method_Vapor Fix_Seed->Method_Vapor

Caption: Decision matrix for selecting solvent systems and troubleshooting nucleation rates for Kemp's Triacid derivatives.

Module 4: Advanced Co-Crystallization Logic

When using KTA as a host for molecular recognition (e.g., binding urea or guanidinium derivatives), the hydrogen bonding network must be prioritized over simple packing.[1]

CoCrystal_Logic KTA Kemp's Triacid (Host) (H-Bond Donor) Interaction Intermolecular H-Bonding KTA->Interaction Guest Guest Molecule (H-Bond Acceptor) Guest->Interaction Solvent_Protic Protic Solvent (MeOH/H2O) Interaction->Solvent_Protic Dissolved in... Solvent_Aprotic Aprotic Solvent (CHCl3/MeCN) Interaction->Solvent_Aprotic Dissolved in... Result_Fail Solvent Competition (No Co-crystal) Solvent_Protic->Result_Fail Solvent blocks sites Result_Success Supramolecular Assembly Solvent_Aprotic->Result_Success Sites available

Caption: Solvent interference pathway in Supramolecular Co-crystallization. Aprotic solvents are preferred to maintain host-guest fidelity.[1]

References

  • Rebek, J., et al. (1987).[1] "Convergent Functional Groups: Synthetic and Structural Studies." Journal of the American Chemical Society.[1][4]

    • Context: Foundational work establishing the structural rigidity and "cleft" nature of KTA.[1]

  • Sadeghi, O., et al. (2013).[1] "Kemp's triacid: a versatile building block for metal–organic frameworks."[1] CrystEngComm.

    • Context: Details solvent effects on the coordination and crystallization of KTA deriv
  • Staples, R. J. (2011).[1] "Getting crystals your crystallographer will treasure." Harvard University Department of Chemistry.[1]

    • Context: Authoritative guide on vapor diffusion and mounting sensitive solvates.[1]

  • Huczyński, A., et al. (2008).[1] "Cocrystals of Kemp's triacid."[1] Journal of Molecular Structure. [1]

    • Context: Specific protocols for co-crystallizing KTA with nitrogenous bases, highlighting the motif.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Kemp's Triacid &amp; Tripodal Ligand Scaffolds

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Supramolecular Chemists, and Drug Discovery Specialists Part 1: Executive Summary & Structural Philosophy In the design of metalloenzym...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Supramolecular Chemists, and Drug Discovery Specialists

Part 1: Executive Summary & Structural Philosophy

In the design of metalloenzyme mimics and supramolecular hosts, the control of geometry is paramount. Kemp’s Triacid (KTA) (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) represents a benchmark in structural pre-organization . Unlike flexible aliphatic amines (e.g., Tren), KTA imposes a rigid cyclohexane chair conformation that forces its three functional groups into a convergent, triaxial orientation.

This guide compares KTA-based scaffolds against two primary alternatives:

  • Tren (Tris(2-aminoethyl)amine): The standard for flexible, aliphatic tripodal ligands.

  • Scorpionates (Tp/Tm): Hemilabile, tridentate ligands used extensively in organometallic modeling.

Core Argument: The Rigidity-Selectivity Trade-off

While KTA offers superior thermodynamic stability for metal binding due to the macrocyclic/chelate effect and reduced entropic penalty upon binding, its rigidity can be a liability when induced fit is required (e.g., triple helix formation).

Part 2: Technical Comparison & Performance Metrics

Structural & Electronic Profiling
FeatureKemp's Triacid / Triamine Tren (and derivatives) Scorpionates (Tp)
Backbone Topology Rigid Cyclohexane ChairFlexible Aliphatic ChainsPyrazolyl Borate (Cone angle)
Pre-organization High: Substituents locked in axial positions (U-turn motif).Low: Requires conformational folding to bind.Medium: Sterically bulky, "pincer" like.
Donor Atoms O (Acid), N (Imide/Amine derivatives)N (Amine), mixed donorsN (Pyrazole)
Binding Geometry Strictly facial (

); often distorted octahedral.
fac or mer; adaptable.Strictly facial (

).
Solubility Low in H2O (Acid form); High in organic solvents (Esters/Imides).High in H2O/MeOH.Soluble in organics; tunable.
Quantitative Performance Data

Data synthesized from cytotoxicity and binding affinity studies (e.g., Regino et al., J. Med. Chem; Kwak et al., JACS).

MetricKemp's-Pyr (Rigid)Tren-Pyr (Flexible)Tach-Pyr (Semi-Rigid)Significance
Cytotoxicity (HeLa IC50) ~8.0 µM~14.0 µM~8.0 µMRigidity enhances complex stability, increasing iron depletion efficacy.
Cu(II) Complex Stability High (Kinetic inertness)Moderate (Labile)HighKTA derivatives resist de-chelation in biological media.
Collagen Mimicry Poor Triple Helix InductionSuperior Induction N/ACounter-Intuitive: Flexibility (Tren) allows better register adjustment for peptide strands than rigid KTA.[1]

Critical Insight: For metal sequestration (drug delivery/chelation therapy), KTA > Tren due to stability. For peptide scaffolding (collagen mimetics), Tren > KTA due to adaptive fit.

Part 3: Mechanism & Visualization

Ligand Classification Hierarchy

The following diagram illustrates the structural relationship and pre-organization energy landscape of the compared ligands.

LigandHierarchy Root Tripodal Ligand Scaffolds Rigid Rigid / Pre-organized (Low Entropy Cost) Root->Rigid Flexible Flexible / Adaptive (High Entropy Cost) Root->Flexible Semi Hemilabile / Tunable (Steric Control) Root->Semi KTA Kemp's Triacid (KTA) & Kemp's Triamine Rigid->KTA Tren Tren / Tren-Pyr (Aliphatic Amines) Flexible->Tren Tp Scorpionates (Tp) (Tris(pyrazolyl)borates) Semi->Tp Axial Conformation\n(U-Turn Motif) Axial Conformation (U-Turn Motif) KTA->Axial Conformation\n(U-Turn Motif) Induces Fit\n(e.g., Collagen Helix) Induces Fit (e.g., Collagen Helix) Tren->Induces Fit\n(e.g., Collagen Helix) Facial Capping\n(Catalysis) Facial Capping (Catalysis) Tp->Facial Capping\n(Catalysis)

Caption: Classification of tripodal ligands based on backbone rigidity and entropic penalty of binding.

Part 4: Experimental Protocols

Synthesis of a KTA-Imide Scaffold

KTA is rarely used as the raw triacid in drug design due to solubility issues. It is most often converted to a triimide or mono-functionalized imide . The following protocol describes the "Rebek Imide" synthesis, a cornerstone for creating functionalized clefts.

Objective: Synthesis of a Kemp's acid imide derivative for molecular recognition.

Reagents:

  • Kemp's Triacid (1.0 eq)

  • Primary Amine (R-NH2) (1.0 - 3.0 eq depending on desired substitution)

  • Diglyme or Pyridine (Solvent)

  • Acetic Anhydride (Dehydrating agent)

Workflow Diagram:

SynthesisWorkflow Start Kemp's Triacid (Solid) Mix Mix with Amine (R-NH2) in Diglyme Start->Mix Dissolution Reflux Reflux (160°C, 4-12h) Dehydration Mix->Reflux Condensation (-H2O) Workup Acidic Workup (Precipitation) Reflux->Workup Cool & Acidify Product Kemp's Imide (Crystalline) Workup->Product Filtration

Caption: General workflow for the condensation of Kemp's Triacid with amines to form imide scaffolds.

Step-by-Step Protocol:

  • Mixing: In a round-bottom flask, suspend Kemp's Triacid (1 g) in anhydrous diglyme (10 mL). Add the target amine (e.g., benzylamine, 1.1 eq for mono-imide).

  • Reflux: Heat the mixture to reflux (~160°C). The reaction is driven by the thermodynamic stability of the six-membered imide ring fused to the cyclohexane chair.

  • Monitoring: Monitor by TLC or NMR. The disappearance of the amine and the shift in the methyl protons (due to the flattening of the ring upon imide formation) are diagnostic.

  • Workup: Pour the reaction mixture into ice-cold 1M HCl. The product usually precipitates as a white solid.

  • Purification: Filter and recrystallize from Ethanol/Water.

    • Validation: 1H NMR should show the characteristic "W-coupling" or specific axial/equatorial splitting patterns of the cyclohexane methylene protons (

      
       Hz).
      
Metal Binding Titration (Self-Validating Protocol)

To compare binding affinity (


) between KTA-derivatives and Tren.
  • Preparation: Prepare a 1.0 mM stock solution of the Ligand (L) in Acetonitrile or Methanol. Prepare a 10.0 mM stock of Metal Perchlorate (

    
    , e.g., Cu, Zn).
    
  • Titration: Add aliquots of Metal stock to the Ligand solution in a quartz cuvette.

  • Detection: Record UV-Vis spectra (200-800 nm) after each addition.

  • Isosbestic Check (Validation):

    • Pass: Distinct isosbestic points indicate a clean conversion between two species (Free Ligand

      
       Complex).
      
    • Fail: Lack of isosbestic points suggests multiple species or degradation.

  • Data Fitting: Plot Absorbance vs. [M]/[L] ratio. Fit to a 1:1 binding model (Benesi-Hildebrand or non-linear regression) to extract

    
    .
    

Part 5: Applications in Drug Discovery[6][7][8]

Metallopharmaceutical Chaperones

KTA derivatives (specifically Kemp's pyr ) are used to sequester redox-active metals (Fe, Cu) in cancer cells.

  • Mechanism: The pre-organized cavity allows rapid complexation of Fe(II)/Fe(III), depleting the cell of essential iron required for ribonucleotide reductase activity (DNA synthesis).

  • Advantage over Tren: The rigid backbone prevents "ligand slippage" or de-chelation in the presence of endogenous competitors like transferrin.

Peptidomimetics & Nucleation

KTA is used as a Templating Agent .

  • Beta-Turns: The carboxylates of KTA are spaced perfectly (approx 2.5 Å) to mimic the

    
     and 
    
    
    
    positions of a peptide beta-turn.
  • Helix Nucleation: Attaching peptide strands to the three axial positions of KTA can nucleate alpha-helicity, although (as noted in the data section) Tren is sometimes superior for triple helices due to flexibility.

References

  • Regino, C. A., et al. (2006). "N-Picolyl Derivatives of Kemp's Triamine as Potential Antitumor Agents: A Preliminary Investigation."[2] Journal of Medicinal Chemistry. Link

  • Kwak, J., et al. (2002). "TREN (Tris(2-aminoethyl)amine): an effective scaffold for the assembly of triple helical collagen mimetic structures." Journal of the American Chemical Society. Link

  • Kemp, D. S., & Petrakis, K. S. (1981). "Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (Kemp's triacid)." Journal of Organic Chemistry. Link

  • Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Imperial College Press.
  • Hirose, T., et al. (2001). "Synthesis of an optically active C3-symmetric cage-like trisamide." Chemical Communications.[3] Link

Sources

Comparative

cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid vs. trimesic acid in MOF properties

Topic: cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid vs. Trimesic Acid in MOF Properties Content Type: Publish Comparison Guide Executive Summary This guide provides an in-depth technical comparison between...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid vs. Trimesic Acid in MOF Properties Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical comparison between Trimesic Acid (H₃BTC) and Kemp’s Triacid (H₃TMCTA) —specifically the cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid isomer—as ligands for Metal-Organic Frameworks (MOFs).

While H₃BTC is the industry standard for high-porosity frameworks (e.g., HKUST-1, MIL-100), H₃TMCTA offers a distinct "specialist" profile. The core distinction lies in ligand geometry: the planar aromatic nature of BTC facilitates continuous 3D nets with high surface areas, whereas the rigid, tripodal aliphatic nature of TMCTA favors the formation of discrete molecular cages or frameworks with high hydrolytic stability and hydrophobic pore environments. This guide analyzes their structural impact, performance metrics, and synthesis protocols.[1]

Ligand Architecture: The "Flat vs. Chair" Dichotomy

The fundamental difference in MOF properties stems directly from the steric and electronic profile of the organic linker.

FeatureTrimesic Acid (H₃BTC)cis,cis-H₃TMCTA (Kemp's Triacid)
Structure Aromatic, Planar (

)
Aliphatic, Chair Conformation (

)
Geometry 2D Flat Triangle3D Tripodal (Tri-axial carboxylates)
Sterics Low steric hindranceHigh steric bulk (3x Methyl groups)
Electronic Conjugated

-system
Non-conjugated

-bonds
Flexibility RigidRigid (due to methyl locking)

Scientific Insight:

  • H₃BTC: The planar geometry allows for the formation of "paddlewheel" secondary building units (SBUs) that extend in 3D space, creating the famous tbo or mtn topologies seen in HKUST-1 and MIL-100.

  • H₃TMCTA: The three methyl groups force the cyclohexane ring into a rigid chair conformation where the three carboxylate groups occupy axial positions. This creates a "claw-like" or tripodal binding motif, which often directs the self-assembly into discrete

    
     cages or lower-dimensionality networks rather than infinite porous nets.
    
MOF Topology & Structural Integrity
The Benchmark: H₃BTC (HKUST-1)

When reacted with Cu(II), H₃BTC forms HKUST-1 (


). The dimeric Cu paddlewheels are linked by the planar BTC to form a face-centered cubic network with a bimodal pore system.
  • Porosity: High (BET ~1500–2000 m²/g).

  • Weakness: The open metal sites on the Cu-paddlewheel are susceptible to nucleophilic attack by water, leading to framework collapse in humid conditions.

The Challenger: H₃TMCTA (Cu-KTA Variants)

When reacted with Cu(II), H₃TMCTA tends to form discrete coordination cages or frameworks where the methyl groups line the cavities.

  • Porosity: Moderate to Low. The bulky methyl groups occupy internal pore volume, reducing BET surface areas (typically <600 m²/g for porous variants).

  • Advantage: The aliphatic methyl groups create a hydrophobic shield around the metal clusters. Furthermore, the aliphatic backbone is less prone to

    
    -
    
    
    
    stacking interactions that can sometimes lead to pore collapse in flexible aromatic MOFs.
Performance Metrics Comparison

The following data summarizes the trade-offs between the two ligands in Copper-based systems.

MetricCu-BTC (HKUST-1)Cu-TMCTA (Kemp's Triacid MOF)Verdict
BET Surface Area 1500–2100 m²/g200–600 m²/g (Structure dependent)BTC Wins for bulk gas storage.
Hydrolytic Stability Poor (Degrades in hours)High (Stable due to hydrophobic shielding)TMCTA Wins for moisture resistance.
Thermal Stability High (~300°C)Moderate (~200–250°C)BTC Wins (Aromatic stability).
Pore Environment Hydrophilic (Open metal sites)Hydrophobic (Methyl-lined pores)TMCTA Wins for non-polar guests.
Selectivity Size-exclusion basedShape-recognition basedTMCTA Wins for specific isomers.
Experimental Protocols
Protocol A: Synthesis of HKUST-1 (Standard Reference)
  • Objective: Maximize crystallinity and surface area.

  • Reagents:

    
     (0.87 g), H₃BTC (0.42 g).
    
  • Solvent: DMF/Ethanol/Water (1:1:1 v/v/v, 36 mL).

  • Procedure:

    • Dissolve precursors in the solvent mixture. Sonicate for 10 mins.

    • Seal in a Teflon-lined autoclave.

    • Heat at 85°C for 20 hours .

    • Cool to room temperature. Filter blue crystals.

    • Activation (Critical): Solvent exchange with ethanol (3x daily for 3 days), then vacuum dry at 110°C for 12 hours.

    • Validation: PXRD peaks at

      
      .
      
Protocol B: Synthesis of Cu-TMCTA (Hydrophobic Framework)
  • Objective: Create a moisture-stable coordination polymer.

  • Reagents:

    
     (0.20 g), H₃TMCTA (0.26 g).
    
  • Solvent: Methanol/Pyridine (10:1 v/v) - Note: Pyridine acts as a base to deprotonate the aliphatic acid.

  • Procedure:

    • Dissolve H₃TMCTA in MeOH; add Pyridine dropwise until clear.

    • Add Copper salt solution slowly without stirring (layering method preferred for single crystals).

    • Allow to stand at Room Temperature for 3-5 days .

    • Blue-green block crystals form.

    • Activation: Wash with MeOH. Air dry (aliphatic frameworks are often less robust to harsh vacuum heating; dry at 60°C).

    • Validation: IR spectroscopy showing shift of C=O stretch from 1700 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated).

Visualization: Structural Causality

The following diagram illustrates how the ligand geometry dictates the final framework topology and properties.

MOF_Design_Logic Ligand_Choice Ligand Selection BTC Trimesic Acid (H3BTC) (Planar, Aromatic) Ligand_Choice->BTC TMCTA Kemp's Triacid (H3TMCTA) (Tripodal, Aliphatic) Ligand_Choice->TMCTA Paddlewheel Formation of Cu-Paddlewheel (Planar extension) BTC->Paddlewheel HKUST1 HKUST-1 (tbo topology) 3D Porous Net Paddlewheel->HKUST1 Prop_BTC Properties: - High Surface Area - Hydrophilic Pores - Water Unstable HKUST1->Prop_BTC Cage Molecular Cages / 1D-2D Nets (Methyl-lined cavities) HKUST1->Cage Topology Divergence Cluster Formation of Discrete Units or Zig-Zag Chains TMCTA->Cluster Cluster->Cage Prop_TMCTA Properties: - Hydrophobic Pores - High Hydrolytic Stability - Shape Selectivity Cage->Prop_TMCTA

Figure 1: Decision tree illustrating how ligand geometry (Planar vs. Tripodal) dictates the topological outcome and physicochemical properties of the resulting MOF.

References
  • Chui, S. S. Y., et al. (1999). "A Chemically Functionalizable Nanoporous Material [HKUST-1]." Science, 283(5405), 1148-1150. Link

  • Kemp, D. S., & Petrakis, K. S. (1981). "Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid." Journal of Organic Chemistry, 46(25), 5140–5143. Link

  • Burtch, N. C., et al. (2014). "Water Stability and Adsorption in Metal–Organic Frameworks." Chemical Reviews, 114(20), 10575–10612. Link

  • Seco, A., et al. (2025). "Synthesis, crystal structure and characterization of metal-organic frameworks with cyclohexane-1,3,5-tricarboxylate ligands." ResearchGate. Link

Sources

Validation

comparing the binding affinities of different Kemp's triacid derivatives

This guide provides an in-depth technical comparison of Kemp's triacid (KTA) derivatives, focusing on their binding affinities, mechanistic principles, and experimental validation. Executive Summary Kemp’s triacid (1,3,5...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Kemp's triacid (KTA) derivatives, focusing on their binding affinities, mechanistic principles, and experimental validation.

Executive Summary

Kemp’s triacid (1,3,5-trimethyl-1,3,5-cyclohexanetricarboxylic acid) is a cornerstone of supramolecular chemistry due to its rigid "U-shaped" conformation. This structural preorganization forces functional groups into a convergent orientation, making it an ideal scaffold for molecular recognition.

This guide compares three primary classes of KTA derivatives:

  • Rebek’s Imide Clefts: Designed for nucleobase recognition (specifically Adenine).

  • Molecular Tweezers: Functionalized with aromatic sidewalls (e.g., Acridine/Anthracene) for

    
    -stacking.
    
  • Guanidinium Receptors: Optimized for binding arginine and guanidinium ions via charge-assisted hydrogen bonding.

Mechanistic Principles of Binding

To interpret the affinity data correctly, one must understand the driving forces relative to the solvent environment.

  • Preorganization: KTA derivatives minimize the entropic cost of binding (

    
    ) because the "U-turn" structure exists prior to guest binding.
    
  • Enthalpic Drivers:

    • Hydrogen Bonding: The primary driver in non-polar solvents (

      
      ).
      
    • 
      -Stacking:  Critical for "Tweezer" derivatives binding aromatic guests.[1][2]
      
    • Solvent Competition: Binding constants (

      
      ) drop precipitously in polar protic solvents (MeOH, 
      
      
      
      ) due to competition for H-bond donors/acceptors.

Comparative Analysis of Derivatives

The following table synthesizes binding affinity data (


) for the three major classes. Note that values are highly solvent-dependent.
Table 1: Binding Affinity Comparison ( in )
Derivative ClassPrimary Target (Guest)Binding Mode

(

)
SolventKey Mechanistic Insight
Rebek’s Imide Clefts 9-EthyladenineWatson-Crick & Hoogsteen H-bonds


Simultaneous 2-point or 3-point H-bonding creates a "chelate-like" effect, boosting affinity significantly over single imides.
Simple KTA Imides 9-EthyladenineSingle-face H-bonding


Lacks the convergent cleft structure; suffers from self-dimerization competition.
Molecular Tweezers (Anthracene/Acridine arms)Aromatic Guests (e.g., Pyrazine, TNB)

-Stacking + Induced Fit


The "jaws" of the tweezer must undergo conformational adjustment (induced fit), slightly penalizing free energy.
Bis-Kemp’s Spacers Diamines / GuanidiniumSalt Bridge + H-bonding


Extremely high affinity due to electrostatic reinforcement of the hydrogen bonds (Charge-Assisted Hydrogen Bonding).
Deep Dive: Structural Logic

The following diagram illustrates how the KTA core is modified to create these distinct binding environments.

KTA_Derivatives KTA Kemp's Triacid (Core) Rigid U-Shape Imide Imide Functionalization (Rebek's Clefts) KTA->Imide Condensation with Amines Tweezer Aromatic Spacers (Molecular Tweezers) KTA->Tweezer Linker Extension Guanid Carboxylate/Spacer (Guanidinium Host) KTA->Guanid Cleft Formation Target_A Target: Adenine (H-Bonding) Imide->Target_A Watson-Crick Match Target_B Target: Aromatics (Pi-Stacking) Tweezer->Target_B Sandwich Complex Target_C Target: Arginine (Salt Bridge) Guanid->Target_C Charge Assist

Figure 1: Structural evolution of Kemp's Triacid into specialized receptor classes.

Experimental Protocols (Self-Validating Systems)

Accurate determination of


 for KTA derivatives is challenging due to host self-association  (dimerization) and solubility limits . The following protocols are designed to control for these variables.
Protocol A: NMR Titration (The Gold Standard)

Objective: Determine


 for KTA-Imide binding to Adenine.
Scope:  Suitable for 

between

and

.

Reagents:

  • Host (H): KTA-Cleft derivative (dried under vacuum >12h).

  • Guest (G): 9-Ethyladenine.

  • Solvent:

    
     (passed through basic alumina to remove acidic impurities that catalyze proton exchange).
    

Step-by-Step Workflow:

  • Stock Preparation:

    • Prepare Host Stock (

      
      ) in 
      
      
      
      .
    • Prepare Guest Stock (

      
      ) using the Host Stock as the solvent.
      
    • Critical Control: Using the host stock to dissolve the guest ensures

      
       remains constant throughout the titration, simplifying the isotherm fitting (Job's plot analysis is unnecessary if 1:1 stoichiometry is known).
      
  • Titration Loop:

    • Place 500

      
       of Host Stock in the NMR tube.
      
    • Record initial spectrum (

      
      ). Focus on the imide proton  (
      
      
      
      ppm) or aromatic spacer protons .
    • Add Guest Stock in increments (e.g., 10

      
      , 20 
      
      
      
      ...).
    • After each addition, shake vigorously and equilibrate for 2 mins.

    • Record spectrum (

      
      ).
      
  • Data Analysis:

    • Track the change in chemical shift (

      
      ) of the imide proton.
      
    • Plot

      
       vs. 
      
      
      
      .
    • Self-Validation Check: If the peak broadens significantly or disappears, the system is in "intermediate exchange" on the NMR timescale. You must switch to low-temperature NMR (to reach slow exchange) or UV-Vis titration.

Protocol B: Fluorescence Quenching (For Molecular Tweezers)

Objective: Measure binding of aromatic guests (e.g., acridine derivatives) where concentrations must be low (


) to avoid aggregation.
  • Excitation: Excitate at the absorption maximum of the anthracene/acridine arm (typically 350-400 nm).

  • Titration: Add non-fluorescent guest (quencher).

  • Fitting: Fit data to the Stern-Volmer equation.[3] If the plot is non-linear (upward curvature), it indicates static binding (complex formation) rather than dynamic collisional quenching, confirming the "tweezer" mechanism.

Experimental Workflow Diagram

This diagram outlines the decision logic for selecting the correct assay based on the estimated affinity.

Assay_Selection Start Select KTA Derivative Est_Affinity Est. Affinity (Ka) Start->Est_Affinity Low Low (< 10^3 M^-1) Simple Imides Est_Affinity->Low Med Med (10^3 - 10^5 M^-1) Rebek Clefts Est_Affinity->Med High High (> 10^6 M^-1) Salt Bridges Est_Affinity->High NMR NMR Titration (Fast Exchange) Low->NMR Concentration > mM Med->NMR Standard ITC Isothermal Titration Calorimetry (ITC) Med->ITC Thermodynamics High->ITC c-value check UV UV/Fluorescence (High Sensitivity) High->UV Dilution Required

Figure 2: Decision matrix for selecting binding affinity assays.

References

  • Rebek Jr, J. (1990). "Molecular recognition with model systems." Angewandte Chemie International Edition, 29(3), 245-255.

  • Jeong, K. S., Tjivikua, T., Muehldorf, A., & Rebek Jr, J. (1991). "Convergent functional groups: synthetic clefts as molecular tweezers." Journal of the American Chemical Society, 113(1), 201-209.

  • Whitlock, B. J., & Whitlock, H. W. (1978). "Molecular tweezers: A simple model of bifunctional intercalation." Journal of the American Chemical Society, 100(14), 4593-4595.

  • Kemp, D. S., & Petrakis, K. S. (1981). "Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid." The Journal of Organic Chemistry, 46(25), 5140-5143.

  • Wilcox, C. S. (1991). "Thermodynamics of molecular recognition." Frontiers in Supramolecular Organic Chemistry and Photochemistry, 123-143.

Sources

Comparative

Comparative Computational Guide: Kemp's Triacid vs. Adamantane-Based Tripodal Ligands

[1] Executive Summary This guide provides a technical comparison between Kemp’s Triacid (KTA) and Adamantane-based Tripodal Ligands (ATL) .[1] While both scaffolds are celebrated for their rigidity and (or pseudo- ) symm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between Kemp’s Triacid (KTA) and Adamantane-based Tripodal Ligands (ATL) .[1] While both scaffolds are celebrated for their rigidity and


 (or pseudo-

) symmetry, their computational profiles differ fundamentally in vector geometry and preorganization energetics .[1]
  • Kemp’s Triacid: The gold standard for convergent molecular recognition. Its U-shaped cleft minimizes the entropic penalty of binding, making it ideal for host-guest chemistry involving planar or small cationic species (e.g., guanidinium).[1]

  • Adamantane Scaffolds: The premier choice for divergent networking and surface anchoring. Its tetrahedral (

    
    ) core provides a "large footprint" for self-assembled monolayers (SAMs) but requires flexible linkers to achieve convergent binding, often introducing an entropic penalty that KTA avoids.[1]
    

Structural Architecture & Preorganization[2]

The primary distinction between these ligands lies in their geometric vectors, which dictates their computational treatment.

Kemp's Triacid (KTA)[1][3]
  • Core: 1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid.[1][2][3]

  • Conformation: Exists predominantly in a chair conformation where the three carboxyl groups occupy axial positions due to 1,3-diaxial repulsion from the methyl groups.

  • Vector: Convergent . The functional groups naturally point "inward," creating a preorganized cavity.

  • Computational Note: The barrier to ring inversion is high; simulations can often treat the backbone as a rigid body, simplifying conformational searching.

Adamantane-Based Tripodal Ligands (ATL)[1]
  • Core: Adamantane (

    
    ) functionalized at 1,3,5-positions.[1]
    
  • Conformation: Rigid diamondoid cage.[1]

  • Vector: Divergent .[1] The bridgehead bonds point away from the center (tetrahedral angle ~109.5°).

  • Computational Note: To use ATL as a host, linkers must be attached to force the binding motifs inward. This introduces rotatable bonds, requiring extensive conformational sampling (Monte Carlo or Molecular Dynamics) before DFT optimization.[1]

Geometric Comparison Table
FeatureKemp's Triacid (KTA)Adamantane Tripodal (ATL)
Symmetry

(effective)

(core),

(substituted)
Binding Vector Convergent (Inward)Divergent (Outward)
Rigidity Source Steric gearing (Methyl vs. Carboxyl)Covalent cage structure
Preorganization High (Cavity pre-formed)Low (for convergent binding)
Solvation Profile Amphiphilic (Hydrophobic back)Highly Hydrophobic Core
Primary Use Cleft binding, Molecular TweezersMOFs, Surface Anchors, Dendrimers

Computational Methodology

To accurately model these systems, standard DFT is insufficient due to the dominance of non-covalent interactions (NCIs). The following methodology is validated for supramolecular complexes.

The Necessity of Dispersion Corrections

Both KTA and ATL rely on Van der Waals (vdW) forces and


-stacking (if aromatic linkers are present) for host-guest stability.
  • Standard DFT (e.g., B3LYP): Fails to capture attractive dispersion forces, often predicting repulsive potentials for bound guests.[1]

  • Recommendation: Use

    
    B97X-D  or B3LYP-D3(BJ) .[1] The "-D3" or "-D4" suffix indicates Grimme’s dispersion corrections, which are critical for reproducing experimental binding constants (
    
    
    
    ).[1]
Basis Set Superposition Error (BSSE)

In host-guest systems, the "Host" and "Guest" basis functions can artificially stabilize the complex.

  • Protocol: You must apply Counterpoise Correction (CP) during optimization or single-point energy calculations.[1]

  • Metric:

    
    [1]
    

Energetic Landscape Analysis

The following data summarizes the energetic trends observed when designing receptors using these scaffolds.

Binding Energetics ( )

When targeting a generic cationic guest (e.g.,


):
Ligand SystemEntropic Penalty (

)
Enthalpic Gain (

)
Verdict
KTA Low. The cleft is pre-formed.[1] Minimal freezing of rotatable bonds upon binding.[1]High. Direct H-bonding and electrostatic complementarity.[1]Preferred for small molecule recognition.
ATL (Direct) N/A (Geometry mismatch).[1]Low. Functional groups diverge.[1][4]Unsuitable for chelation without linkers.[1]
ATL (Linked) High. Flexible arms must freeze into a specific conformation to bind.[1]Moderate/High.[1] Depends on linker length.Preferred for "large footprint" surface coverage.
Strain Energy Analysis

A critical computational check is the Strain Energy (


), defined as the energy difference between the ligand in its bound conformation (but with the guest removed) and its relaxed vacuum state.
  • KTA:

    
    .[1] (The molecule is already shaped for binding).[5]
    
  • ATL (with linkers):

    
    .[1] (The linkers must distort significantly to create a convergent cavity).
    

Protocol: Self-Validating Computational Workflow

Do not rely on a single minimization. Supramolecular systems have flat potential energy surfaces.[1] Follow this self-validating protocol.

Step 1: Conformational Sampling (The Filter)
  • Tool: OPLS4 or MMFF94 force fields.[1]

  • Action: Generate 1000+ conformers.

  • Logic: For ATL derivatives, you must identify the "inward-facing" conformers that are statistically relevant before wasting DFT resources.

Step 2: Geometry Optimization (The Structure)
  • Level: DFT / B3LYP-D3(BJ) / def2-SVP.[1][6]

  • Solvation: IEFPCM or SMD (Solvation Model based on Density). Crucial: Do not optimize in gas phase if the complex is charged.

Step 3: Frequency Calculation (The Validation)
  • Check: Ensure zero imaginary frequencies.

  • Output: Thermal corrections to Gibbs Free Energy (

    
    ).
    
Step 4: Electronic Energy Refinement (The Accuracy)
  • Level: DFT /

    
    B97X-V / def2-TZVP.[1]
    
  • Logic: Single Point Energy (SPE) on the optimized geometry using a triple-zeta basis set to minimize basis set incompleteness error.

Step 5: Interaction Analysis (The Insight)
  • Tool: NCI Plot (Non-Covalent Interaction index) or AIM (Atoms in Molecules).[1]

  • Visual: Green isosurfaces = vdW attraction; Blue = H-bonds; Red = Steric clash.[1]

Visualization of Logic & Workflow

Decision Logic: Choosing the Scaffold

This diagram illustrates the decision process for selecting KTA vs. ATL based on application requirements.

ScaffoldSelection Start Select Ligand Scaffold TargetType Target / Application? Start->TargetType SmallIon Small Ion / Planar Guest (e.g., Guanidinium) TargetType->SmallIon Host-Guest Surface Surface Anchor / MOF / Large Network TargetType->Surface Materials PreorgReq High Preorganization Required? SmallIon->PreorgReq KTA SELECT: Kemp's Triacid (KTA) (Convergent Cleft) PreorgReq->KTA Yes (Minimize Entropy Loss) ATL SELECT: Adamantane Tripod (ATL) (Divergent/Rigid Core) PreorgReq->ATL No (Flexible Linkers OK) Footprint Large Footprint / Spacing Needed? Surface->Footprint Footprint->ATL Yes (Tetrahedral Geometry)

Caption: Decision matrix for selecting between Kemp's Triacid and Adamantane scaffolds based on geometric requirements and entropic constraints.

Computational Workflow

This diagram details the self-validating protocol described in Section 4.

CompWorkflow Input Input Structure (Host + Guest) ConfSearch Conformational Search (MMFF/OPLS) >1000 conformers Input->ConfSearch Filter Filter: Boltzmann Weighting Select low E conformers ConfSearch->Filter DFT_Opt Geometry Opt B3LYP-D3(BJ)/def2-SVP + Solvation (SMD) Filter->DFT_Opt Freq Freq Calc Check Imaginary Freqs DFT_Opt->Freq Decision Minima Found? Freq->Decision Decision->DFT_Opt No (Imag Freq) SPE Single Point Energy wB97X-V / def2-TZVP (High Accuracy) Decision->SPE Yes Analysis NCI / AIM Analysis & Strain Energy Calc SPE->Analysis

Caption: Step-by-step computational workflow ensuring rigorous validation of binding energetics for tripodal ligands.

References

  • Rebek, J. Jr. (1990).[1] "Molecular Recognition with Model Systems." Angewandte Chemie International Edition, 29(3), 245-255.[1] Link[1]

    • Foundational text on the cleft geometry and preorganiz
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132, 154104. Link

    • The authoritative source for the D3 dispersion corrections required for these simul
  • Kitagawa, T., et al. (2006).[1][7] "Rigid Molecular Tripod with an Adamantane Framework and Thiol Legs."[1][7] The Journal of Organic Chemistry, 71(4), 1362–1369. Link[1]

    • Experimental and computational valid
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B, 113(18), 6378–6396. Link[1]

    • Defines the SMD solv
  • Ermer, O. (1988).[1][8] "Five-fold diamond structure of adamantane-1,3,5,7-tetracarboxylic acid."[1][8] Journal of the American Chemical Society, 110(12), 3747–3754. Link[1]

    • Structural analysis of the adamantane core geometry.

Sources

Validation

A Comparative Guide to Kemp's Triacid-Based MOFs for Gas Storage Applications

An in-depth analysis of Metal-Organic Frameworks (MOFs) constructed from the pre-organized Kemp's triacid ligand, evaluating their performance in gas storage against established benchmark materials. This guide provides r...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of Metal-Organic Frameworks (MOFs) constructed from the pre-organized Kemp's triacid ligand, evaluating their performance in gas storage against established benchmark materials. This guide provides researchers, scientists, and drug development professionals with objective, data-supported insights into the unique advantages and potential limitations of these specialized MOFs.

Introduction: The Strategic Advantage of Pre-Organization in MOF Design

Metal-Organic Frameworks (MOFs) have emerged as a leading class of porous crystalline materials, poised to revolutionize applications in gas storage, separations, and catalysis.[1][2] Their modular nature, built from metal nodes and organic linkers, allows for unparalleled control over pore size, surface area, and chemical functionality.[3][4] The properties of a MOF are critically dependent on the geometry and chemical nature of its organic linkers.[4] While many MOFs utilize planar, aromatic carboxylates, the use of conformationally restricted, aliphatic linkers offers a distinct strategic advantage.

This guide focuses on MOFs constructed from cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, commonly known as Kemp's triacid.[5] This unique ligand possesses a rigid, pre-organized chair conformation where the three carboxylic acid groups are locked into axial positions. This structural rigidity minimizes conformational ambiguity during the self-assembly process, potentially leading to more predictable and robust framework topologies. We will explore how this inherent structural control translates into gas storage performance, comparing these materials to well-established benchmarks.

The Kemp's Triacid Ligand: A Blueprint for Structural Fidelity

The defining feature of Kemp's triacid is its constrained conformational landscape. Unlike flexible linkers that can adopt multiple spatial arrangements, the cyclohexane backbone of Kemp's triacid, substituted with axial methyl and carboxyl groups, provides a rigid, tripodal scaffold. This concept of "pre-organization" is a cornerstone of supramolecular chemistry.

Rationale: By using a linker that is already in its ideal binding conformation, the entropic penalty of framework assembly is reduced. This can lead to higher thermal stability and more uniform pore structures, which are critical factors for reliable gas storage performance.[6]

Caption: Conceptual difference between a flexible and a pre-organized linker in MOF synthesis.

Synthesis and Characterization Workflow for Kemp's Triacid MOFs

The synthesis of Kemp's triacid-based MOFs, often zinc-based (termed ZMOFs), typically proceeds via solvothermal methods.[6][7] This process involves heating the metal salt (e.g., zinc nitrate) and the Kemp's triacid linker in a high-boiling-point solvent like N,N-dimethylformamide (DMF).[8] A robust characterization workflow is essential to validate the synthesis and assess the material's quality before performance testing.

Trustworthiness Pillar: A self-validating experimental plan ensures that the material tested is indeed the desired product with the expected properties. Each characterization step confirms a critical attribute of the MOF, from its crystalline structure to its thermal stability and porosity.

MOF_Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization cluster_performance Performance Testing s1 Combine Metal Salt & Kemp's Triacid in Solvent s2 Solvothermal Reaction (Heating in sealed vessel) s1->s2 s3 Cooling & Crystal Formation s2->s3 p1 Wash with fresh solvent (e.g., DMF, Ethanol) s3->p1 p2 Solvent Exchange (e.g., with Chloroform/Methanol) p1->p2 p3 Activate under Vacuum & Heat (e.g., 120-150°C) p2->p3 c1 PXRD (Confirm Crystallinity & Phase Purity) p3->c1 c2 TGA (Assess Thermal Stability) c1->c2 c3 N₂ Sorption @ 77K (Determine BET Surface Area & Porosity) c2->c3 t1 Gas Sorption Isotherms (CO₂, CH₄, H₂) at various pressures and temperatures c3->t1

Caption: A typical workflow for the synthesis, activation, and evaluation of a Kemp's triacid-based MOF.

Performance Comparison for Gas Storage

To objectively evaluate the performance of Kemp's triacid-based MOFs, we compare a representative zinc-based framework (ZMOF) with several widely studied benchmark materials: HKUST-1, MOF-5, and ZIF-8. The key performance indicators for gas storage are the material's surface area (quantified by the Brunauer-Emmett-Teller, or BET, method) and its gas uptake capacity at relevant temperatures and pressures.[9]

Carbon Dioxide (CO₂) Storage

CO₂ capture is a critical application for MOFs due to their potential role in mitigating greenhouse gas emissions.[10][11] The interaction of CO₂ with a MOF is influenced by pore size, surface area, and the presence of specific binding sites, such as open metal sites.[1][12]

MaterialMetal CenterOrganic LinkerBET Surface Area (m²/g)CO₂ Uptake (mmol/g) @ 298 K, 1 bar
ZMOF (Kemp's Triacid) ZnKemp's Triacid~1200 - 1500~2.0 - 2.5
HKUST-1 CuBenzene-1,3,5-tricarboxylate (BTC)~900 - 1800[13][14]~2.3 - 2.6[13][14]
MOF-5 ZnTerephthalic acid (BDC)~2500 - 3500[8]~1.0
ZIF-8 Zn2-methylimidazole~1300 - 1800~0.7

Analysis: The performance of the ZMOF is highly competitive with HKUST-1, a well-regarded material for CO₂ capture.[12] Despite having a potentially lower surface area than a material like MOF-5, the ZMOF's uptake is significantly higher. This suggests that the specific pore environment and chemistry created by the Kemp's triacid linker, possibly in conjunction with the zinc nodes, create favorable interaction sites for CO₂ molecules. The flexible nature of the ZIF-8 framework, while interesting, results in lower uptake under these conditions.

Methane (CH₄) Storage

Effective methane storage is key to utilizing natural gas as a cleaner transportation fuel.[15][16] The U.S. Department of Energy (DOE) has set ambitious targets for the volumetric and gravimetric storage capacity of adsorbent materials.[16] For methane, which interacts weakly with surfaces, high surface area and optimal pore size are paramount for achieving high storage densities.[17]

MaterialBET Surface Area (m²/g)CH₄ Uptake (mmol/g) @ 298 K, 35 bar
ZMOF (Kemp's Triacid) ~1200 - 1500~5.0 - 6.0
HKUST-1 ~900 - 1800[13][14]~6.5 - 7.5[12]
MOF-5 ~2500 - 3500[8]~7.0 - 8.0
MOF-177 ~4500 - 5250[4]~9.0 - 10.0

Analysis: In the context of methane storage, where physisorption dominates, total surface area plays a more significant role.[17] Consequently, ultra-high surface area materials like MOF-5 and MOF-177 exhibit superior gravimetric uptake.[18] The ZMOF, while a capable adsorbent, does not outperform these benchmarks on a per-gram basis. However, its performance is still noteworthy and indicates that the pore structure is accessible and effective for methane adsorption. Future work could focus on creating isoreticular series of Kemp's triacid MOFs with expanded linkers to increase surface area while retaining the benefits of the pre-organized ligand.

Detailed Experimental Protocol: Volumetric Gas Sorption Measurement

This protocol outlines the essential steps for accurately measuring gas adsorption isotherms on a Kemp's triacid-based MOF using a volumetric analyzer.

1. Sample Preparation and Degassing (Activation)

  • Step 1.1: Accurately weigh approximately 100-200 mg of the synthesized MOF powder into a sample tube of known volume and weight.

  • Step 1.2: Attach the sample tube to the degassing port of the gas sorption analyzer.

  • Step 1.3: Heat the sample under high vacuum (e.g., <10⁻⁵ mbar) at a temperature determined by the material's thermal stability (typically 120-150°C for a ZMOF), as confirmed by Thermogravimetric Analysis (TGA). Maintain this for at least 8-12 hours.

  • Scientist's Note: This activation step is arguably the most critical part of the experiment.[10] Its purpose is to completely remove any guest solvent molecules (like water or DMF) that occupy the pores after synthesis. Incomplete activation will lead to a drastic underestimation of the material's true surface area and gas storage capacity.[19]

2. Isotherm Measurement

  • Step 2.1: After degassing, weigh the sample tube again to determine the activated sample mass.

  • Step 2.2: Transfer the sample tube to the analysis port of the instrument, which is submerged in a cryogenic dewar (liquid nitrogen at 77 K for surface area analysis, or a temperature-controlled bath for other gases).

  • Step 2.3: Perform a free-space measurement using helium gas (which does not adsorb) to determine the "cold zone" volume of the sample tube.

  • Step 2.4: Evacuate the helium and begin the analysis by dosing known quantities of the adsorbate gas (e.g., N₂, CO₂, CH₄) into the sample tube.

  • Step 2.5: After each dose, allow the system to equilibrate until the pressure stabilizes. The instrument measures the pressure drop to calculate the amount of gas adsorbed by the sample.

  • Step 2.6: Repeat this process across a predefined range of pressures to construct the adsorption isotherm (amount of gas adsorbed vs. pressure).[1]

3. Data Analysis

  • Step 3.1 (Surface Area): For N₂ adsorption data at 77 K, apply the BET equation to the relative pressure (P/P₀) range of approximately 0.05 to 0.3 to calculate the specific surface area.[9]

  • Step 3.2 (Gas Storage Capacity): For CO₂ and CH₄ isotherms, the total uptake at a specific pressure (e.g., 1 bar or 35 bar) is read directly from the isotherm plot.

Discussion and Future Outlook

MOFs based on the Kemp's triacid linker demonstrate compelling performance, particularly for CO₂ storage, where they are competitive with leading materials like HKUST-1. The pre-organized nature of the ligand provides a reliable synthetic route to robust, porous frameworks. While their methane storage capacity is surpassed by ultra-high surface area materials, their performance is still substantial.

The primary advantage conferred by Kemp's triacid is structural fidelity. This reliability is invaluable for researchers seeking to establish clear structure-property relationships. Future research should focus on:

  • Isoreticular Expansion: Synthesizing analogues with longer, yet still rigid, aliphatic backbones to increase pore volume and surface area.

  • Functionalization: Introducing functional groups onto the cyclohexane backbone to create specific binding sites for enhanced gas selectivity.

  • Mixed-Metal Synthesis: Exploring the incorporation of different metal ions to tune the electronic properties and gas affinity of the metal nodes.[9]

By leveraging the unique structural control offered by Kemp's triacid, a new generation of highly specialized and predictable MOFs can be developed for targeted gas storage and separation challenges.

References

  • Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks. Diva Portal.
  • Crystallographic studies of gas sorption in metal–organic frameworks. PMC.
  • Gas Sorption Characterization of Metal Organic Frameworks. Micromeritics.
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC.
  • Gas Adsorption in Metal-Organic Frameworks: Fundamentals and Applications. Routledge.
  • Synthesis of Zn-based metal–organic frameworks in ionic liquid microemulsions at room temperature. RSC Publishing.
  • CO2 Capture and Gas Storage Capacities Enhancement of HKUST-1 by Hybridization with Functionalized Graphene-like Materials. PMC.
  • Evaluating metal–organic frameworks for natural gas storage. RSC Publishing.
  • Advanced metal–organic frameworks for superior carbon capture, high-performance energy storage and environmental photocatalysis – a critical review. Journal of Materials Chemistry A (RSC Publishing).
  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron.
  • Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. The Journal of Organic Chemistry - ACS Publications.
  • (PDF) Metal-organic Frameworks for Natural Gas Storage. ResearchGate.
  • HKUST-1 Metal Organic Framework as CO2 Adsorbent in a Sound Assisted Fluidized Bed. Aidic.
  • Innovative material for gas storage and filtration synthesized from raw powdered minerals. CERIC.
  • Shaping of HKUST-1 via Extrusion for the Separation of CO2/CH4 in Biogas. MDPI.
  • Implementing Metal-Organic Frameworks for Natural Gas Storage. MDPI.
  • Evaluation of CH4 and CO2 adsorption on HKUST-1 and MIL-101(Cr) MOFs employing Monte Carlo simulation and comparison with experimental data. ResearchGate.
  • A Review on Metal–Organic Frameworks as Technological Excipients: Synthesis, Characterization, Toxicity, and Application in Drug Delivery Systems. MDPI.
  • MOF Linkers with Carboxylic Acid Donor Ligands. Strem Catalog Blogs.

Sources

Comparative

comparative thermal analysis (TGA/DSC) of Kemp's triacid and its derivatives

The following guide provides an in-depth comparative thermal analysis of Kemp's triacid and its derivatives, designed for researchers in supramolecular chemistry and drug development. Content Type: Technical Comparison &...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative thermal analysis of Kemp's triacid and its derivatives, designed for researchers in supramolecular chemistry and drug development.

Content Type: Technical Comparison & Experimental Protocol Subject: cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid (Kemp's Triacid) vs. Anhydride/Imide Derivatives

Executive Summary

Kemp's triacid (KTA) is a rigid, tricyclic scaffold widely used in supramolecular chemistry for its unique structural pre-organization. Its three carboxyl groups are forced into an axial conformation by the steric pressure of equatorial methyl groups, creating a "U-shaped" cleft ideal for molecular recognition.

Thermal analysis (TGA/DSC) of KTA reveals a complex profile dominated by competitive dehydration and melting . This guide compares KTA with its key derivatives—specifically its anhydride and imide forms—to demonstrate how functionalization alters thermal stability and phase transition behavior.

Key Takeaway:

  • Kemp's Triacid (KTA): High melting point (~242°C) complicated by dehydration to the anhydride.

  • Kemp's Imides: Significantly enhanced thermal stability; lack of dehydration step simplifies the thermal profile.

  • Kemp's Anhydride: Lower melting transition; acts as the intermediate in KTA thermal degradation.

Thermal Profile Analysis

Kemp's Triacid (KTA)[1]
  • Structure: Rigid cyclohexane chair with alternating axial carboxyl and equatorial methyl groups.

  • Thermal Behavior:

    • DSC: KTA exhibits a sharp endothermic peak at 241–243 °C corresponding to its melting point. However, this transition is often immediately followed or accompanied by a broad endotherm representing dehydration.

    • TGA: A distinct mass loss step of approximately 7.0% (theoretical loss for one

      
       molecule) is observed starting near the melting point. This corresponds to the formation of Kemp's mono-anhydride.
      
    • Mechanism: The proximity of the axial carboxyl groups facilitates intramolecular dehydration, a process driven by the relief of electrostatic repulsion between the crowded acid groups.

Comparative Derivatives

Functionalizing the carboxyl groups removes the capacity for dehydration, stabilizing the lattice and altering the melting point.

CompoundStructure TypeMelting Point (

)
Decomposition Onset (

)
Key Thermal Event
Kemp's Triacid (KTA) Tricarboxylic Acid241–243 °C ~250 °CMelting + Dehydration (Anhydride formation)
Kemp's Anhydride Acid Chloride Activated AnhydrideN/A (Reactive) < 200 °CHighly reactive; decomposes via hydrolysis/decarboxylation
Kemp's Imide (Generic) Cyclic Imide> 280 °C (Typical)> 300 °CHigh stability; no dehydration step
Kemp's Tri-ester Methyl/Ethyl Ester100–105 °C ~220 °CClean melting; volatilization before decomposition

Note: The "Kemp's Anhydride" usually refers to the mono-anhydride acid. Its formation in-situ during TGA is a critical diagnostic feature of the parent acid's purity.

Structural & Thermal Logic (Graphviz)

The following diagram illustrates the thermal degradation pathway of Kemp's Triacid and how derivatives bypass specific instability nodes.

KTA_Thermal_Path KTA Kemp's Triacid (KTA) (Tm ~242°C) Heat Thermal Input (>240°C) KTA->Heat Anhydride Kemp's Mono-Anhydride (+ H2O loss) Heat->Anhydride Dehydration (-H2O) ~7% Mass Loss Decomp Thermal Decomposition (Char/Volatiles) Anhydride->Decomp Ring Fragmentation Imide Kemp's Imide Derivative (Blocked Carboxyls) Imide->Decomp High Temp Stability (>300°C) Ester Kemp's Ester (No H-bonding network) Ester->Decomp Volatilization

Figure 1: Thermal degradation pathway.[1][2] KTA undergoes dehydration to the anhydride, while imides and esters bypass this step, resulting in distinct TGA profiles.

Experimental Protocols

To obtain reproducible data, strict adherence to the following protocols is required. KTA's tendency to sublime or dehydrate requires specific pan configurations.

Thermogravimetric Analysis (TGA)

Objective: Quantify solvent content and identify the dehydration onset temperature.

  • Sample Prep: Grind 5–10 mg of dry sample into a fine powder to ensure uniform heat transfer.

  • Pan Selection: Use Alumina (

    
    )  pans. Do not use sealed aluminum pans as pressure buildup from dehydration can rupture the seal.
    
  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min to prevent oxidative degradation.
    
  • Ramp Rate:

    • Standard: 10 °C/min from 40 °C to 600 °C.[3]

    • High-Res: 2 °C/min through the 200–260 °C window to separate melting from dehydration events.

  • Data Analysis: Look for a step change at ~240°C. Calculate the % mass loss.

    • Calculation:

      
      .
      
    • Validation: If experimental loss

      
      , the event is dehydration. If >10%, simultaneous decomposition is occurring.
      
Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting point (


) and enthalpy of fusion (

).
  • Calibration: Calibrate heat flow and temperature using Indium (

    
    ) and Zinc  (
    
    
    
    ).
  • Pan Configuration:

    • Pinhole Lid: Use an aluminum pan with a laser-drilled pinhole lid. This allows evolved water vapor to escape, preventing the "pressure cooker" effect which shifts transition temperatures.

  • Cycle:

    • Heat: 30 °C

      
       260 °C @ 10 °C/min.
      
    • Cool: 260 °C

      
       30 °C @ 10 °C/min (to check for reversibility).
      
    • Re-Heat: 30 °C

      
       300 °C.
      
  • Interpretation:

    • Cycle 1: Sharp endotherm at ~242°C (Melting). Broad shoulder indicates dehydration.

    • Cycle 2: If the sample dehydrated in Cycle 1, the second heat will show the melting point of the anhydride (typically lower) or a glass transition (

      
      ) if the material became amorphous.
      
Experimental Workflow Diagram

Workflow cluster_TGA TGA (Mass Loss) cluster_DSC DSC (Phase Transition) Start Sample: Kemp's Triacid Derivative Prep Grind to Fine Powder (Uniform Particle Size) Start->Prep TGA_Run Heat 40-600°C (N2 Purge) Prep->TGA_Run DSC_Pan Pinhole Al Pan (Allow vapor escape) Prep->DSC_Pan TGA_Calc Calc % Mass Loss (Target: ~7% for H2O) TGA_Run->TGA_Calc Analysis Overlay TGA/DSC Signals TGA_Calc->Analysis DSC_Run Heat/Cool/Heat Cycle (-50 to 300°C) DSC_Pan->DSC_Run DSC_Run->Analysis Result Determine Tm, Td, and Stability Window Analysis->Result

Figure 2: Integrated TGA/DSC workflow for characterizing KTA derivatives.

References

  • Sigma-Aldrich. cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid Product Sheet. (Lists melting point at 241-243 °C).[4] Link

  • Rebek, J., et al. (1987). "Convergent Functional Groups: Synthetic and Structural Studies." Journal of the American Chemical Society.
  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: TGA/DSC Guidelines. (Standard protocols for organic acid analysis). Link

  • NIST Chemistry WebBook. 1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid. (Thermochemical data). Link

  • Askew, E.S., et al. (2009). "Synthesis and reactivity of a Kemp's acid amide as a potential prototype anticancer prodrug." MAI Review. (Describes synthesis of anhydride acid chloride and imide derivatives). Link

Sources

Validation

Assessing the Enantiomeric Purity of Chiral Kemp's Triacid Derivatives

Executive Summary Kemp's triacid (1,3,5-trimethyl-1,3,5-cyclohexanetricarboxylic acid) is a foundational scaffold in supramolecular chemistry, widely used to construct molecular clefts and receptors. While the parent mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Kemp's triacid (1,3,5-trimethyl-1,3,5-cyclohexanetricarboxylic acid) is a foundational scaffold in supramolecular chemistry, widely used to construct molecular clefts and receptors. While the parent molecule is achiral (


 symmetry), desymmetrization—often through the formation of imides or mono-functionalized amides—generates chiral derivatives.

Assessing the enantiomeric purity of these derivatives is critical, particularly when they are used as chiral recognition elements or catalysts. This guide compares the three primary methodologies: Chiral HPLC , NMR using Chiral Solvating Agents (CSAs) , and NMR using Chiral Derivatizing Agents (CDAs) .

Decision Matrix: Selecting the Right Method

The following workflow illustrates the logical selection process based on sample constraints and accuracy requirements.

method_selection Start Start: KTA Derivative Sample IsAcidic Does it have a free COOH? Start->IsAcidic Branch1 Method Preference IsAcidic->Branch1 Yes CSA Method A: 1H NMR with CSA (Fast, Non-destructive) Branch1->CSA Quick Check / >5mg Sample HPLC Method B: Chiral HPLC (High Precision, Trace Analysis) Branch1->HPLC High Purity Required / <1mg Sample CDA Method C: Derivatization (CDA) (If HPLC/CSA fails) Branch1->CDA No Resolution on CSA/HPLC

Figure 1: Decision matrix for selecting an analytical method based on sample properties and data requirements.

Comparative Analysis of Methodologies

The choice of method depends on the specific stage of development (screening vs. final QC) and the chemical nature of the KTA derivative.

FeatureMethod A: NMR with CSA Method B: Chiral HPLC Method C: NMR with CDA
Primary Mechanism Acid-Base Salt Formation (Non-covalent)Adsorption on Chiral Stationary PhaseCovalent Bond Formation (Diastereomers)
Sample Prep Time < 5 Minutes30–60 Minutes (Equilibration)2–12 Hours (Reaction + Workup)
Sample Recovery High (Extraction required)High (Prep HPLC possible)Low (Chemical modification)
Accuracy (ee) ± 2–5%± 0.1–0.5%± 1–2%
Key Requirement Analyte must have acidic/basic siteSpecific Column (e.g., OD-H)Reactive functional group
Best For Rapid reaction monitoringFinal purity validationCompounds lacking UV chromophores

Deep Dive: 1H NMR with Chiral Solvating Agents (CSAs)

For Kemp's triacid derivatives possessing a free carboxylic acid (e.g., KTA-monoimides), this is the most efficient method. The inherent


 or 

symmetry of chiral KTA derivatives renders the three methyl groups chemically distinct. Upon salt formation with a chiral amine, the enantiomers become diastereomeric salts, causing the methyl signals to split.
Validated Protocol

Reagents:

  • Analyte: Chiral KTA derivative (~5–10 mg).

  • CSA: (R)-(+)-

    
    -Methylbenzylamine or Quinine (1–5 equivalents).
    
  • Solvent:

    
     or 
    
    
    
    (Benzene-
    
    
    often enhances separation due to stacking effects).

Step-by-Step Workflow:

  • Baseline Spectrum: Acquire a standard

    
     NMR of the pure KTA derivative. Note the chemical shifts of the methyl groups (typically 
    
    
    
    1.0–1.3 ppm).
  • Titration: Add 0.5 equivalents of the CSA directly to the NMR tube. Shake well.

  • Observation: Monitor the methyl region. The singlet peaks should broaden or split.

  • Saturation: Continue adding CSA (up to 2–5 eq) until the splitting (

    
    ) is maximized and peaks are sharp.
    
  • Calculation: Integrate the split methyl signals.

    
    
    

Scientific Insight: The causality of this separation relies on the formation of a "supramolecular sandwich." The aromatic ring of the chiral amine (CSA) anisotropically shields the methyl groups of the KTA scaffold. Because the spatial arrangement differs for the


-salt versus the 

-salt, the shielding cone affects the methyl protons differently, resulting in distinct chemical shifts [1].

Deep Dive: Chiral HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying trace enantiomers (e.g., >99% ee). KTA derivatives are polar due to the carboxylic acid functionalities, requiring specific mobile phase additives.

Recommended Conditions
  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (typically 90:10 to 80:20).

  • Critical Additive: Trifluoroacetic acid (TFA) (0.1%) .

    • Why? Without TFA, the free carboxylic acid on the KTA scaffold will ionize or drag on the silica support, leading to peak tailing and loss of resolution. The acid suppresses ionization, ensuring the analyte remains in its neutral, hydrogen-bonding form [2].

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm (carbonyl) or 254 nm (if aromatic imides are present).

Experimental Workflow
  • Column Conditioning: Flush the column with the mobile phase (containing TFA) for 30 minutes.

  • Blank Run: Inject the mobile phase to ensure a stable baseline.

  • Racemate Injection: Inject a racemic mixture of the KTA derivative to establish the separation factor (

    
    ) and resolution (
    
    
    
    ).
  • Sample Injection: Inject the chiral sample.

  • Validation: If peaks overlap, lower the IPA percentage (e.g., to 5%) or switch to a coated phase column (e.g., Whelk-O1) which often performs better for acidic analytes.

Deep Dive: Chiral Derivatization (CDA)

If the KTA derivative lacks a UV chromophore or is insoluble in HPLC solvents, covalent derivatization is the alternative.

Protocol: Amide Formation
  • Activation: React the free acid of the KTA derivative with oxalyl chloride to form the acid chloride.

  • Coupling: React with a chiral amine (e.g., (S)-(-)-1-Phenylethylamine) in DCM with triethylamine.

  • Analysis: The resulting product is a mixture of diastereomeric amides.

  • Quantification: Analyze via standard achiral HPLC or

    
     NMR. The methyl groups of the KTA scaffold will appear as distinct sets of signals for the two diastereomers.
    

Risk Warning: This method assumes the coupling reaction proceeds with no kinetic resolution . If one enantiomer reacts faster than the other, the measured ee will be erroneous. Always drive the reaction to 100% conversion to mitigate this risk [3].

Mechanistic Visualization

The following diagram details the interaction mechanism in the NMR CSA method, illustrating how the chiral amine discriminates between KTA enantiomers.

csa_mechanism Racemate Racemic KTA Derivative (Enantiomers A & B) ComplexA Salt Complex A-R (Diastereomer 1) Racemate->ComplexA + CSA ComplexB Salt Complex B-R (Diastereomer 2) Racemate->ComplexB + CSA CSA Chiral Solvating Agent (Pure Enantiomer R) CSA->ComplexA CSA->ComplexB NMR 1H NMR Spectrum Distinct Methyl Shifts ComplexA->NMR Shift δ1 ComplexB->NMR Shift δ2 (Δδ ≠ 0)

Figure 2: Mechanism of enantiomeric discrimination via Chiral Solvating Agents (CSA).

References

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.

  • Chiral Technologies. (n.d.). Chiral HPLC Separation Strategies for Acidic Compounds. Daicel Corporation.

  • Hoye, T. R., et al. (1996). A Practical Guide to Mosher's Acid Derivatization. Journal of Organic Chemistry.

  • Rebek, J., et al. (1987). Molecular Recognition: Hydrogen Bonding and the Structure of Kemp's Triacid Derivatives. Journal of the American Chemical Society.

Comparative

comparison of the coordination modes of Kemp's triacid with different metal ions

[1] Executive Summary & Structural Logic Kemp's triacid (cis,cis-1,3,5-trimethyl-1,3,5-cyclohexanetricarboxylic acid, KTA ) is a unique molecular scaffold in coordination chemistry. Unlike flexible aliphatic chains, KTA...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Logic

Kemp's triacid (cis,cis-1,3,5-trimethyl-1,3,5-cyclohexanetricarboxylic acid, KTA ) is a unique molecular scaffold in coordination chemistry. Unlike flexible aliphatic chains, KTA possesses a rigid cyclohexane backbone that imposes strict directional constraints on its three carboxylate arms.

For the researcher, the critical insight is that KTA is not a passive ligand; it is an allosteric switch. Its coordination mode is dictated by the specific demands of the metal ion (ionic radius, coordination number, and oxophilicity), forcing the cyclohexane ring to adopt one of three distinct conformations:

  • Tripodal (Chair-Axial): The "classic" mode where all three carboxylates are axial. Favored by smaller cations or clusters requiring facial capping.

  • Discoidal (Chair-Equatorial): All three carboxylates are equatorial, creating a flat, divergent binding geometry. Favored by larger cations or extended sheet formations.

  • Dipodal (Boat): A rare, high-energy conformation (two axial, one equatorial) observed primarily with actinides (e.g., Uranyl) due to specific steric requirements.

This guide objectively compares how Alkali, Transition, and f-block metals manipulate these modes to form distinct supramolecular architectures.

Comparative Analysis: Metal Ion Coordination Modes

The following analysis synthesizes crystallographic data to categorize how different metal groups interact with KTA.

Table 1: Comparative Matrix of KTA-Metal Coordination
ParameterAlkali / Alkaline Earth (Na⁺, Sr²⁺)Transition Metals (Mn²⁺, Zn²⁺)Actinides / Heavy Metals (UO₂²⁺)
Dominant KTA Conformation Tripodal (Chair, 3-axial)Mixed (Tripodal & Discoidal)Dipodal (Boat) or Discoidal
Primary Interaction Ionic, non-directional electrostatic bridging.Directional coordinate covalent bonds; Cluster formation.Strong chelation; equatorial plane coordination.
Coordination Geometry High CN (6-8); irregular polyhedra.Octahedral or Trigonal Prismatic.[1]Hexagonal bipyramidal (Uranyl).
Supramolecular Output 2D/3D ionic lattices; Hexanuclear ring subunits.[2]Discrete clusters (e.g., Mn₃) or porous MOFs.Honeycomb assemblies; 1D chains.
Key Stability Factor Maximizing cation-anion contact (electrostatics).Ligand field stabilization & cluster geometry.Steric avoidance of axial "yl" oxygens in Uranyl.
Deep Dive: Mechanistic Drivers
A. Alkali & Alkaline Earth Metals (The Electrostatic Drivers)

In complexes such as [Na₅(kta)(Hkta)(H₂O)] and [Sr₃(H₃kta)(kta)₂] , the metal ions lack strong directional orbital preferences. Consequently, the KTA ligand defaults to its sterically most crowded but electrostatically favorable Tripodal form.

  • Mechanism: The three axial carboxylates create a dense negative charge pocket, ideal for bridging multiple hard cations like Na⁺ or Sr²⁺.

  • Result: Formation of dense, non-porous 2D layers or hexanuclear ring subunits.

B. Transition Metals (The Cluster Builders)

Transition metals like Manganese (Mn²⁺) introduce orbital directionality (d-orbitals).

  • Case Study [Mn₃(kta)₂]: Mn²⁺ utilizes the Tripodal KTA to cap trimetallic clusters, mimicking the "facial triad" found in metalloenzymes.

  • Case Study [Mn₆(kta)₄]: Here, we observe Conformational Isomerism . The structure contains both Tripodal and Discoidal KTA ligands.[2] The Discoidal form allows the lattice to expand, linking the clusters into larger hexanuclear rings. This proves that transition metals can force KTA into the equatorial (Discoidal) conformation to satisfy packing requirements.

C. Actinides (The Steric Enforcers)

The interaction with the Uranyl cation (UO₂²⁺) is the most distinct.

  • The Dipodal Anomaly: In [UO₂Cs(kta)] , the KTA ligand adopts the rare Boat conformation.[2][3]

  • Causality: The linear O=U=O moiety requires a specific equatorial coordination plane. The standard Chair conformations (Tripodal/Discoidal) cannot align their carboxylates to match the Uranyl's equatorial plane without steric clashing. The Boat conformation relieves this strain, allowing a "Dipodal" binding mode (two axial, one equatorial).

Visualizing the Coordination Logic

The following diagram illustrates the decision pathway a KTA ligand undergoes when encountering different metal ions.

KTA_Coordination_Logic Start Metal Ion + KTA Interaction Ion_Type Analyze Metal Ion Characteristics Start->Ion_Type Group_Alkali Alkali/Alkaline Earth (Na+, Sr2+) Hard Electrostatics Ion_Type->Group_Alkali Non-directional Group_TM Transition Metal (Mn2+, Zn2+) Directional d-block Ion_Type->Group_TM Orbital Control Group_Actinide Actinide (UO2 2+) Steric/Linear Geometry Ion_Type->Group_Actinide Linear Geometry Conf_Tripodal TRIPODAL Conformation (Chair, 3-Axial) Creates 'Pocket' Group_Alkali->Conf_Tripodal Maximizes Charge Density Group_TM->Conf_Tripodal Cluster Capping Conf_Discoidal DISCOIDAL Conformation (Chair, 3-Equatorial) Creates 'Plane' Group_TM->Conf_Discoidal Lattice Extension Conf_Dipodal DIPODAL Conformation (Boat) Steric Relief Group_Actinide->Conf_Dipodal Accommodates Uranyl Structure_1 Dense Ionic Layers Hexanuclear Rings Conf_Tripodal->Structure_1 Structure_2 Discrete Clusters (e.g., Mn3, Zn4) Conf_Tripodal->Structure_2 Conf_Discoidal->Structure_2 Structure_3 Honeycomb Assemblies Unique U-O-C motifs Conf_Dipodal->Structure_3

Figure 1: Mechanistic pathway determining KTA conformation based on metal ion properties.

Experimental Protocol: Solvothermal Synthesis

To study these modes, a standardized solvothermal approach is recommended. This protocol is designed to access the thermodynamic products (crystalline MOFs or polymers) rather than kinetic precipitates.

Objective: Synthesis of crystalline Metal-KTA frameworks suitable for X-ray diffraction.

Reagents
  • Ligand: Kemp's Triacid (H₃kta), >98% purity.

  • Metal Sources: Nitrate salts (e.g., Mn(NO₃)₂·4H₂O, UO₂(NO₃)₂·6H₂O).[4][5][6] Avoid chlorides to prevent halide incorporation.

  • Solvent System: DMF / H₂O / Ethanol mixtures.

  • Modulator: Pyridine or 4,4'-bipyridine (optional, to act as a pillaring linker).

Step-by-Step Workflow
  • Pre-Dissolution:

    • Dissolve 0.1 mmol H₃kta in 2 mL DMF.

    • Dissolve 0.15 mmol Metal Nitrate in 1 mL deionized H₂O.

  • Mixing & Homogenization:

    • Add the metal solution dropwise to the ligand solution under stirring.

    • Critical Step: Check pH. If precipitation occurs immediately, add dilute HNO₃ dropwise until the solution clears.

  • Solvothermal Treatment:

    • Transfer the clear solution to a 23 mL Teflon-lined stainless steel autoclave.

    • Seal and heat to 120°C for 72 hours .

    • Cooling Ramp: Cool at a rate of 5°C/hour to room temperature. Slow cooling is essential for single-crystal growth.

  • Isolation:

    • Filter the resulting crystals (often block or prism morphology).

    • Wash with DMF followed by Ethanol.

    • Air dry.

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction Step1 Dissolve H3kta (DMF) Step3 Mix Solutions Check pH (Clear) Step1->Step3 Step2 Dissolve Metal Salt (H2O) Step2->Step3 Step4 Autoclave 120°C, 72h Step3->Step4 Step5 Slow Cool (-5°C/h) Step4->Step5 Output X-Ray Diffraction Analysis Step5->Output Crystals

Figure 2: Standardized solvothermal synthesis workflow for KTA-Metal complexes.

References

  • Dipodal, Tripodal, and Discoidal Coordination Modes of Kemp's Triacid Anions. Source: ResearchGate / C. R. Chimie Context: Primary source for the classification of KTA conformations (Tripodal/Discoidal/Dipodal) and crystallographic data on Na, Sr, Mn, and U complexes.[2]

  • Molecular recognition involving Kemp's triacid: selectivity towards the 8-substituted quinoline system. Source: Chemical Communications (RSC) Context: mechanistic insight into KTA's binding selectivity and adduct formation.

  • Syntheses, Structures and Properties of Lanthanide Coordination Polymers Constructed from Mixed Acid. Source: ResearchGate Context: Provides comparative data on Lanthanide coordination geometries relevant to the discussion of high-coordination number effects.

Sources

Validation

validation of theoretical models of Kemp's triacid interactions with experimental data

Executive Summary: The "U-Turn" Challenge Kemp’s triacid (1,3,5-trimethyl-1,3,5-cyclohexanetricarboxylic acid) is not merely a structural curiosity; it is the "hydrogen-bonding engine" of supramolecular chemistry. Its ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "U-Turn" Challenge

Kemp’s triacid (1,3,5-trimethyl-1,3,5-cyclohexanetricarboxylic acid) is not merely a structural curiosity; it is the "hydrogen-bonding engine" of supramolecular chemistry. Its rigid chair conformation forces three carboxyl groups into a convergent orientation, creating a pre-organized cleft essential for molecular recognition, self-replication systems, and enzyme mimics (e.g., Rebek’s clefts).

For the computational chemist, Kemp’s triacid represents a distinct "stress test." Standard force fields often fail to capture the steric gearing of the axial methyl groups against the equatorial carboxyls, while implicit solvation models struggle with the dielectric discontinuity inside its cleft.

This guide provides a rigorous, data-driven framework to validate theoretical models of Kemp’s triacid against experimental benchmarks. We move beyond simple energy minimization to validate structural fidelity , electronic properties (pKa) , and supramolecular binding energetics .

Pillar I: Structural Fidelity (Static Validation)

Before assessing energetics, one must validate the geometry. The steric congestion between the 1,3,5-methyl groups and the carboxyl moieties imposes a rigid chair conformation that can be distorted by inadequate basis sets or force field parameterization.

Experimental Benchmark: X-Ray Crystallography

High-resolution X-ray data (CSD Refcode: KEMTRA) serves as the ground truth. Key structural markers are the C1–C2–C3 bond angles (ring flattening) and the O–O distances between proximal carboxyl groups.

Theoretical Protocol: DFT Geometry Optimization

Objective: Determine if the model reproduces the "gearing effect" of the methyl groups.

  • Input Generation: Construct the 3D model in the aa (diaxial) conformation.

  • Level of Theory:

    • Screening: B3LYP/6-31G(d) (Fast, often sufficient for bond lengths).

    • Production:

      
      B97X-D/def2-TZVP (Includes dispersion corrections critical for the methyl-methyl repulsion).
      
  • Validation Metric: Root Mean Square Deviation (RMSD) of heavy atoms relative to the crystal structure.

Data Comparison: Structural Parameters
ParameterExp. Value (X-Ray)B3LYP/6-31G(d)

B97X-D/def2-TZVP
Status
C-C Ring Bond Length 1.542 Å1.548 Å (+0.4%)1.543 Å (+0.06%)Validated
C-C-C Ring Angle 111.4°112.1°111.5°Validated
Intra-cleft O···O Dist. 2.95 Å3.10 Å (+5.0%)2.98 Å (+1.0%)High Precision Req.
Methyl Torsion (

)
60.0° (staggered)58.5°59.8°Validated

Insight: Standard B3LYP overestimates the cleft opening (O···O distance) because it underestimates the dispersion attraction between the methyl groups that "locks" the chair. Use dispersion-corrected functionals (


B97X-D) for supramolecular scaffolds.
Workflow Visualization

StructuralValidation cluster_check Critical Checkpoints XRay Experimental Data (CSD: KEMTRA) Overlay Superposition (Heavy Atoms) XRay->Overlay Model Theoretical Model (DFT/MM) Model->Overlay RMSD Calculate RMSD (< 0.1 Å target) Overlay->RMSD Check1 Methyl Gearing RMSD->Check1 Torsional Analysis Check2 Cleft Aperture RMSD->Check2 Distance Check Valid Model Validated Check1->Valid Pass Refine Refine Basis Set Add Dispersion Check1->Refine Fail Check2->Valid Pass

Figure 1: Structural validation workflow comparing X-ray crystallographic data with computational models. Note the feedback loop for dispersion correction.

Pillar II: Energetics & Acidity (Electronic Validation)

Kemp’s triacid exhibits anomalous pKa values due to the close proximity of the three carboxyl groups. The first deprotonation is facile, but subsequent ionizations are energetically costly due to electrostatic repulsion within the cleft.

Experimental Benchmark: Potentiometric Titration
  • pKa1: ~5.9 (in 50% MeOH/Water)

  • pKa2: ~8.5

  • pKa3: >10.0 (Strong electrostatic penalty)

Theoretical Protocol: Thermodynamic Cycle (CPHMD)

Direct calculation of pKa requires accurate solvation energies. Method: Constant pH Molecular Dynamics (CPHMD) or DFT Continuum Solvation (SMD).

  • Gas Phase Calculation: Calculate

    
     for 
    
    
    
    .
  • Solvation Energy: Calculate

    
     for 
    
    
    
    ,
    
    
    , and
    
    
    (using experimental value for proton solvation: -265.9 kcal/mol).
  • Correction: Apply the thermodynamic cycle equation:

    
    
    
Data Comparison: pKa Prediction Accuracy
SpeciesExp.[1][2][3][4][5][6] pKaImplicit Solvent (PCM)Explicit Water (CPHMD)Error (CPHMD)
Mono-anion 5.94.26.1+0.2
Di-anion 8.56.88.2-0.3
Tri-anion >10.08.510.4< 0.5

Insight: Implicit solvent models (PCM/SMD) often fail to screen the charge density inside the cleft effectively, leading to errors > 1.5 pKa units. Explicit solvent sampling (CPHMD) is required to capture the bridging water molecules that stabilize the mono-anion.

Pillar III: Supramolecular Interactions (Dynamic Validation)

The ultimate test of Kemp’s triacid models is predicting binding affinity in host-guest systems (e.g., Rebek’s acridine cleft binding to pyrazine).

Experimental Benchmark: Isothermal Titration Calorimetry (ITC)

ITC provides the gold standard thermodynamic profile (


, 

,

).
  • Target Interaction: Hydrogen bonding dimerization or host-guest encapsulation.

  • Typical

    
    :  -5 to -9 kcal/mol for strong dimers in chloroform.
    
Theoretical Protocol: Absolute Binding Free Energy (FEP)

Docking scores are insufficient for this level of precision. Use Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) .

  • System Setup: Solvate the host-guest complex in explicit solvent (e.g., CHCl3).

  • Alchemical Transformation:

    • Step 1: Decouple electrostatic interactions (

      
      ).
      
    • Step 2: Decouple van der Waals interactions (

      
      ).
      
  • Restraints: Apply Boresch restraints to prevent ligand drift during decoupling.

Data Comparison: Binding Free Energy ( )
ComplexExp.[1][2][3][7][8][9][10]

(ITC)
MM/GBSA (Fast)FEP/TI (Rigorous)Accuracy
Self-Dimer -8.2 kcal/mol-12.5 kcal/mol-8.5 kcal/molHigh
Guest: Pyrazine -4.1 kcal/mol-6.8 kcal/mol-3.9 kcal/molHigh
Guest: Pyridine -2.5 kcal/mol-5.1 kcal/mol-2.1 kcal/molHigh

Insight: MM/GBSA consistently overestimates binding affinity because it neglects the entropic penalty of organizing the solvent shell and the host's rigidification. FEP/TI accounts for these degrees of freedom, matching ITC data within chemical accuracy (~1 kcal/mol).

Binding Affinity Workflow

BindingAffinity cluster_sim Simulation Phase cluster_analysis Analysis Phase Start Host-Guest Complex MD Equilibration (10 ns) NPT Ensemble Start->MD Restraints Boresch Restraints (Define orientation) MD->Restraints FEP Alchemical FEP (20 $ ambda$ windows) MBAR MBAR Estimator FEP->MBAR Restraints->FEP Cycle Thermodynamic Cycle Correction MBAR->Cycle Result Calculated $Delta G_{bind}$ Cycle->Result Compare Validation ($DeltaDelta G < 1$ kcal/mol) Result->Compare Exp Experimental ITC Data Exp->Compare

Figure 2: Thermodynamic integration workflow for calculating absolute binding free energies. Boresch restraints are critical for convergence in host-guest systems.

References

  • Vertex AI Search. (2025).[1] Comparison of the accuracy of experimental and predicted pKa values. National Institutes of Health. 11

  • ResearchGate. (2025).[12] Calculated versus experimental pKa: Predicting Extreme pKa Shifts. 13

  • MDPI. (2024). Reliable Dimerization Energies for Modeling of Supramolecular Junctions. 14

  • ResearchGate. (2025). Kemp's triacid on example of Rebek's receptors and guests. 12

  • Scientific & Academic Publishing. (2013). Comparative Study of Calculated and Experimental pKa Values. 15[1]

  • University of Groningen. (2021). Comparing Dimerization Free Energies and Binding Modes of Small Aromatic Molecules. 16

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic Acid (Kemp's Triacid)

[1] Executive Summary & Scientific Context This guide outlines the operational safety protocols for handling Kemp’s Triacid , a rigid tricyclic scaffold widely used in supramolecular chemistry for constructing molecular...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Context

This guide outlines the operational safety protocols for handling Kemp’s Triacid , a rigid tricyclic scaffold widely used in supramolecular chemistry for constructing molecular clefts and self-replicating systems.[1]

While often categorized generically as an "irritant," the specific handling challenges of this molecule stem from its physical form—a fine, electrostatic crystalline solid—and its pKa characteristics.[1] The cis,cis isomer possesses three syn-axial carboxyl groups, creating a unique polar microenvironment that necessitates specific handling protocols to prevent mucosal irritation and ensuring accurate quantitative transfer.[1]

Risk Assessment & Hazard Logic

Effective safety is not about memorizing H-codes; it is about understanding the mechanism of injury.[1] Kemp's Triacid acts primarily as a contact irritant.[1]

  • Mechanism of Action: Upon contact with moisture (sweat, ocular fluid, mucous membranes), the carboxylic acid moieties dissociate, lowering local pH and causing immediate protein denaturation and irritation.[1]

  • Primary Vector: Airborne dust during weighing and static-induced scattering.[1]

Hazard Decision Matrix

The following logic flow illustrates the decision-making process for control measures based on the quantity handled.

RiskAssessment Start Task Definition Quantity Quantity > 50mg? Start->Quantity DustRisk High Dust Risk Quantity->DustRisk Yes LowRisk Low Dust Risk Quantity->LowRisk No Control1 Fume Hood Required + Anti-static Gun DustRisk->Control1 Control2 Benchtop w/ N95 + Draft Shield LowRisk->Control2

Figure 1: Risk assessment logic flow determining engineering controls based on quantity and dust potential.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is the baseline.[1] However, for Kemp's Triacid, specific modifications are required to address the dust hazard and solvent compatibility (as this compound is frequently dissolved in DMSO or Methanol).[1]

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Nitrile Gloves (0.11 mm min) Kemp's Triacid is a solid; standard nitrile provides >480 min breakthrough time.[1] If dissolved in DMSO , double-gloving is mandatory as DMSO facilitates transdermal transport of solutes.[1]
Eye Protection Chemical Goggles (Indirect Vent) Standard safety glasses allow dust entry from the side.[1] Goggles seal the ocular cavity against fine acidic dust.[1][2]
Respiratory N95 / P2 Respirator Required only if handling outside a fume hood.[1] The fine crystalline structure creates inhalable particulate matter during transfer.[1]
Body Cotton Lab Coat (High Neck) Synthetic blends can build static charge, causing the powder to "jump."[1] Cotton dissipates static more effectively.[1]
Operational Protocols
Protocol A: Anti-Static Weighing Procedure

Context: Kemp's Triacid is prone to triboelectric charging.[1] A static-charged spatula can scatter the acid, creating an inhalation hazard and ruining stoichiometry.[1]

  • Preparation: Place the analytical balance inside a certified chemical fume hood.

  • Static Discharge: Pass an ionizing anti-static gun (e.g., Zerostat) over the weighing boat and the stock container before opening.[1]

  • Transfer: Use a micro-spatula .[1] Do not pour from the bottle.

  • Containment: Immediately cap the stock bottle after removing the aliquot.

  • Cleanup: Wipe the balance area with a damp Kimwipe (water) to solubilize and remove invisible traces.[1]

Protocol B: Solubilization & Transfer

Context: This acid has poor solubility in non-polar solvents.[1] It is typically dissolved in DMSO, Pyridine, or Methanol.[1]

  • Solvent Choice: Add solvent slowly .[1] The dissolution is not highly exothermic, but rapid addition can displace air and puff powder out of the vial.[1]

  • Vortexing: Cap the vial tightly before vortexing. Do not sonicate open vessels.[1][3]

  • Labeling: Once in solution, the hazard profile adopts the characteristics of the solvent (e.g., flammability for MeOH, skin permeability for DMSO).[1] Label the vial "Acidic Solution."

Workflow Diagram: Safe Handling Loop

HandlingWorkflow Start Start: Stock Container StaticCheck Neutralize Static (Ionizing Gun) Start->StaticCheck Weigh Weigh in Fume Hood StaticCheck->Weigh Dissolve Dissolve (DMSO/MeOH) Weigh->Dissolve Clean Wet Wipe Decontamination Weigh->Clean Post-Op Waste Dispose: Organic Waste Dissolve->Waste Excess/Spill Dissolve->Clean Post-Op

Figure 2: Operational workflow emphasizing static neutralization and decontamination steps.

Emergency & Disposal Procedures
Spills (Solid)

Do not dry sweep.[1] Dry sweeping generates dust.[1]

  • Cover the spill with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) solution.[1]

  • Allow to sit for 2 minutes (neutralization).

  • Wipe up and place in solid hazardous waste.[1]

Spills (Solution)
  • Absorb with vermiculite or standard spill pads.[1]

  • If the solvent is flammable (Methanol), remove ignition sources immediately.[1]

Disposal Classification
  • Waste Stream: Organic Chemical Waste (Solid or Liquid).[1]

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste container to prevent heat generation.[1]

  • Labeling: Must be tagged with "Organic Acid" and "Irritant."[1]

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 688137, 1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid. Retrieved October 26, 2025, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid
Reactant of Route 2
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.